2-Bromo-5-chloro-4-hydroxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRAUIQMWHYTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720858 | |
| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-66-0 | |
| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-chloro-4-hydroxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines a strategic synthetic pathway, detailing the rationale behind the chosen methodologies and providing step-by-step protocols for the preparation of key intermediates and the final target molecule. Furthermore, a thorough guide to the analytical characterization of 2-Bromo-5-chloro-4-hydroxypyridine is presented, including predicted spectroscopic data and the principles behind the analytical techniques. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel pyridine-based compounds for pharmaceutical and agrochemical applications.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in the realm of drug discovery and development, appearing in a wide array of biologically active molecules. The unique electronic properties and the ability of the pyridine nitrogen to engage in hydrogen bonding interactions make it a versatile pharmacophore. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the pyridine ring provides crucial handles for further synthetic transformations, most notably through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization. 2-Bromo-5-chloro-4-hydroxypyridine (CAS No: 1196145-66-0), with its distinct substitution pattern, offers multiple points for diversification, making it a valuable building block for the synthesis of complex molecular architectures.[1]
Strategic Synthesis of 2-Bromo-5-chloro-4-hydroxypyridine
A logical and efficient synthetic route to 2-Bromo-5-chloro-4-hydroxypyridine involves a multi-step sequence, commencing with commercially available starting materials. The overall strategy hinges on the initial construction of the 2-bromo-5-chloropyridine core, followed by the introduction of the hydroxyl group at the 4-position, likely via a methoxy intermediate.
Synthesis of the Key Intermediate: 2-Bromo-5-chloropyridine
The synthesis of the pivotal intermediate, 2-bromo-5-chloropyridine, can be reliably achieved from 2-amino-5-chloropyridine through a Sandmeyer-type reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a bromide via a diazonium salt intermediate.
Experimental Protocol: Synthesis of 2-Bromo-5-chloropyridine [2]
-
Diazotization: To a cooled (0 °C) solution of 2-amino-5-chloropyridine in an aqueous hydrobromic acid (48%) solution, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for a designated period at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: The in situ generated diazonium salt is then carefully treated to introduce the bromide.
-
Work-up and Purification: The reaction mixture is neutralized with a base, such as sodium hydroxide, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 2-bromo-5-chloropyridine.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt, which can be prone to decomposition at higher temperatures.
-
Acidic Conditions: The use of hydrobromic acid not only serves as the source of the bromide nucleophile but also provides the acidic medium necessary for the formation of the diazonium salt from the amine and nitrous acid (generated in situ from sodium nitrite).
Proposed Synthesis of 2-Bromo-5-chloro-4-methoxypyridine
Conceptual Protocol: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine [3]
-
Reaction Setup: 2-Chloro-4-methoxypyridine is dissolved in concentrated sulfuric acid and cooled in an ice bath.
-
Bromination: N-bromosuccinimide (NBS) is added portion-wise to the cooled solution. The reaction mixture is stirred and allowed to gradually warm to room temperature and then heated to ensure the completion of the reaction.
-
Work-up and Purification: The reaction mixture is carefully poured into ice water and neutralized with a strong base (e.g., 8N NaOH). The product is then extracted with an organic solvent like chloroform. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.
Final Step: Demethylation to 2-Bromo-5-chloro-4-hydroxypyridine
The final step in the proposed synthesis is the demethylation of the methoxy group to yield the target hydroxypyridine. Several reagents are effective for the cleavage of aryl methyl ethers, with boron tribromide (BBr₃) and L-selectride being common choices.
Conceptual Protocol: Demethylation of 2-Bromo-5-chloro-4-methoxypyridine
-
Reaction Setup: The methoxy precursor is dissolved in a suitable dry solvent (e.g., dichloromethane for BBr₃, or THF for L-selectride) under an inert atmosphere.
-
Reagent Addition: The demethylating agent (e.g., a solution of BBr₃ in DCM or L-selectride in THF) is added dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched with a suitable reagent (e.g., methanol or water for BBr₃). The product is then extracted, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by an appropriate method, such as recrystallization or column chromatography, to yield pure 2-Bromo-5-chloro-4-hydroxypyridine.
Rationale for Reagent Selection:
-
BBr₃: A powerful Lewis acid that effectively cleaves aryl methyl ethers. The reaction mechanism involves the coordination of the boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
-
L-selectride: A bulky reducing agent that can also effect demethylation, particularly in electron-deficient systems like methoxypyridines.[1]
Below is a Graphviz diagram illustrating the proposed synthetic pathway.
Caption: Proposed synthetic pathway for 2-Bromo-5-chloro-4-hydroxypyridine.
Comprehensive Characterization
The unambiguous identification and confirmation of the structure of the synthesized 2-Bromo-5-chloro-4-hydroxypyridine, as well as its intermediates, is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 3-position and the proton at the 6-position will appear as distinct singlets due to the substitution pattern.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature, is expected for the hydroxyl proton.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Five distinct signals are expected in the aromatic region (typically δ 100-160 ppm) corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (Br, Cl, and OH). The carbon bearing the hydroxyl group (C4) is expected to be significantly downfield.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted/Reported) | Key ¹³C NMR Signals (Reported) |
| 2-Bromo-5-chloropyridine | C₅H₃BrClN | 192.44 | δ 8.35 (d, 1H), 7.54 (dd, 1H), 7.44 (d, 1H)[2] | 148.6, 139.2, 138.1, 131.5, 128.7[2] |
| 2-Bromo-5-chloro-4-hydroxypyridine | C₅H₃BrClNO | 208.44 | Two singlets in the aromatic region, one broad singlet for the OH group. | Five distinct signals in the aromatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Bromo-5-chloro-4-hydroxypyridine, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.
Melting Point
The melting point is a fundamental physical property that can be used to assess the purity of a crystalline solid. A sharp and well-defined melting point range is indicative of a pure compound.
Below is a Graphviz diagram illustrating the general workflow for the characterization of the synthesized compound.
Sources
Chemical properties of 2-Bromo-5-chloro-4-hydroxypyridine
An In-depth Technical Guide to 2-Bromo-5-chloro-4-hydroxypyridine
Introduction
2-Bromo-5-chloro-4-hydroxypyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its multifunctional structure, featuring a pyridine core substituted with bromo, chloro, and hydroxyl groups, presents a versatile scaffold for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups offers multiple reactive sites for chemical modification, making it a valuable building block in the design of novel therapeutic agents. Pyridine and its derivatives are common heterocyclic compounds found in a significant percentage of FDA-approved small molecule drugs, highlighting the importance of this structural class.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-5-chloro-4-hydroxypyridine, synthesized from available data on structurally related compounds. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The properties of 2-Bromo-5-chloro-4-hydroxypyridine are determined by its unique arrangement of substituents on the pyridine ring. While extensive experimental data for this specific molecule is not widely published, its characteristics can be reliably inferred from closely related analogs.
Structural Information
-
IUPAC Name: 2-Bromo-5-chloro-1H-pyridin-4-one
-
CAS Number: 1196145-66-0[2]
-
Molecular Formula: C₅H₃BrClNO[2]
-
Molecular Weight: 208.44 g/mol
Tautomerism
A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. For 2-Bromo-5-chloro-4-hydroxypyridine, this equilibrium lies significantly toward the 4-pyridone tautomer, which is generally the more stable form for pyridines with a hydroxyl group at the 4-position. This is crucial for understanding its reactivity and spectral properties.
Caption: Tautomeric equilibrium of 2-Bromo-5-chloro-4-hydroxypyridine.
Predicted Physicochemical Data
The following table summarizes the predicted properties based on data from structurally similar compounds.
| Property | Predicted Value | Basis of Prediction / Reference |
| Appearance | White to off-white solid | Based on appearance of 2-Bromo-5-hydroxypyridine.[3] |
| Melting Point | 130-150 °C | Inferred from related compounds like 2-Bromo-5-hydroxypyridine (136-140 °C). |
| pKa | ~7.7 (Predicted) | Based on similar structures like 2-Bromo-4-chloromethyl-5-hydroxypyridine.[4] |
| Solubility | Soluble in organic solvents like DMSO, DMF; limited solubility in water. | General characteristic of halogenated pyridinols. |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach would start from a commercially available precursor, such as 2-chloro-4-methoxypyridine, and introduce the bromo and hydroxyl functionalities.
Caption: Proposed synthesis of 2-Bromo-5-chloro-4-hydroxypyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection based on similar transformations.[5][6]
Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine [5]
-
Under ice bath cooling, dissolve 2-chloro-4-methoxypyridine in concentrated sulfuric acid.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining a low temperature.
-
Allow the mixture to warm to room temperature and then heat to 55°C for 3 hours, monitoring by TLC or LC-MS.
-
After completion, slowly pour the reaction mixture into ice water.
-
Neutralize the solution to a basic pH using a sodium hydroxide solution.
-
Extract the product with an organic solvent such as chloroform or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-2-chloro-4-methoxypyridine.
Step 2: Demethylation to 2-Bromo-5-chloro-4-hydroxypyridine [6]
-
Reflux the 5-Bromo-2-chloro-4-methoxypyridine from Step 1 in a strong acid, such as 48% hydrobromic acid or concentrated hydrochloric acid, for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, carefully neutralize the mixture with a base (e.g., aqueous NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 2-Bromo-5-chloro-4-hydroxypyridine.
Spectral Analysis (Predicted)
The structural confirmation of 2-Bromo-5-chloro-4-hydroxypyridine would rely on standard spectroscopic methods. The predicted data is based on the analysis of its functional groups and comparison with similar molecules.[5][7][8]
| Spectroscopy | Predicted Data |
| ¹H NMR | Two singlets or narrow doublets in the aromatic region (δ 7.0-8.5 ppm). A broad singlet for the N-H proton of the pyridone tautomer (δ > 10 ppm). |
| ¹³C NMR | Six distinct signals are expected, including carbons attached to bromine and chlorine, and a carbonyl carbon (C=O) from the pyridone form (δ ~160-180 ppm). |
| IR (KBr) | Broad O-H/N-H stretch (~3000-3400 cm⁻¹), C=O stretch from pyridone (~1640 cm⁻¹), C=C and C=N ring stretches (~1400-1600 cm⁻¹), C-Br stretch (~500-650 cm⁻¹).[8] |
| Mass Spec (EI) | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine and one chlorine atom. |
Reactivity and Synthetic Utility
The utility of 2-Bromo-5-chloro-4-hydroxypyridine in organic synthesis stems from the differential reactivity of its halogen substituents, making it an excellent substrate for sequential cross-coupling reactions.
Cross-Coupling Reactions
The bromine at the 2-position is more susceptible to oxidative addition with palladium catalysts than the chlorine at the 5-position. This allows for selective functionalization at the C2 position via reactions like Suzuki, Stille, or Buchwald-Hartwig amination.[9][10] Subsequent modification at the C5 position can then be achieved under more forcing conditions.
Caption: Sequential cross-coupling workflow.
This selective reactivity is a cornerstone of its utility, enabling the construction of complex molecular architectures required for drug candidates.[9]
Reactions of the Hydroxyl Group
The hydroxyl group (or N-H in the pyridone form) can be alkylated or acylated to introduce further diversity into the molecule, which can be crucial for modulating pharmacokinetic properties in drug design.
Applications in Drug Discovery
Halogenated pyridines are foundational building blocks in pharmaceutical development.[1][9][11] 2-Bromo-5-chloro-4-hydroxypyridine serves as a key intermediate for synthesizing molecules with potential therapeutic applications.
-
Kinase Inhibitors: The aminopyridine scaffold, often accessed from bromopyridine precursors, is a well-established framework for developing kinase inhibitors that target the ATP-binding site.
-
GPCR Modulators: Substituted pyridines are integral to the structure of various G protein-coupled receptor (GPCR) agonists and antagonists.[1]
-
Scaffold for Library Synthesis: The compound's multiple reactive handles make it an ideal starting point for creating diverse chemical libraries for high-throughput screening against various biological targets.
Safety and Handling
A formal Safety Data Sheet (SDS) for 2-Bromo-5-chloro-4-hydroxypyridine is not widely available. However, based on the hazards of structurally similar compounds like 2-bromo-5-hydroxypyridine and 2-bromo-5-chloro-4-methylpyridine, the following precautions are advised.[12][13]
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed.[14]
-
Eye Irritation: Causes serious eye irritation/damage.[12][13]
-
Respiratory Irritation: May cause respiratory irritation.[12][13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[12]
-
Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
Ingestion: Rinse mouth and seek medical attention.[16]
-
References
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloropyridine. PubChem Compound Database. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]
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2-Bromo-5-chloro-4-hydroxypyridine,1196145-66-0. (n.d.). Retrieved from [Link]
- Singh, V., Deep, G., Kumar, V., & Jetley, U. K. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.
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National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28, 1403-1404.
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National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxypyridine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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National Center for Biotechnology Information. (n.d.). 2-Bromo-5-hydroxypyrazine. PubChem Compound Database. Retrieved from [Link]
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Roy, M., Golen, J. A., & Manke, D. R. (n.d.). 2-Bromo-5-methylpyridine. ResearchGate. Retrieved from [Link]
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Spectroscopic Characterization of 2-Bromo-5-chloro-4-hydroxypyridine: A Predictive Technical Guide
Introduction
2-Bromo-5-chloro-4-hydroxypyridine is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's identity and purity. However, comprehensive, publicly available experimental spectroscopic data for this specific compound is notably scarce.
This in-depth technical guide addresses this gap by providing a robust, predicted spectroscopic profile of 2-Bromo-5-chloro-4-hydroxypyridine based on fundamental principles and comparative analysis with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.
The Critical Role of Tautomerism
A pivotal aspect of the spectroscopic characterization of 4-hydroxypyridines is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxypyridine (enol) form and the pyridin-4(1H)-one (keto) form.[1][2]
Caption: Keto-enol tautomerism of the target molecule.
In solution, the keto tautomer is generally favored for 4-hydroxypyridines, while the enol form can be more dominant in the gas phase.[1][3] This equilibrium is influenced by solvent polarity and hydrogen bonding capabilities.[4][5] For the purpose of this guide, we will predict the spectroscopic data assuming the pyridin-4(1H)-one (keto) tautomer is the major species in common NMR solvents like DMSO-d₆ or CDCl₃, as this form is stabilized by intermolecular hydrogen bonding.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the deshielding effect of the carbonyl group and the electron-withdrawing nature of the halogen substituents.
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-3 | ~6.5 - 6.8 | Singlet (or narrow doublet) | ⁴J(H3-H6) ≈ 0.5-1.0 Hz |
| H-6 | ~7.8 - 8.1 | Singlet (or narrow doublet) | ⁴J(H6-H3) ≈ 0.5-1.0 Hz |
Justification for Predictions:
-
H-6: This proton is ortho to the nitrogen atom and meta to the carbonyl group, placing it in a highly deshielded environment. In 2-bromopyridine, the proton adjacent to the nitrogen (H-6) appears at ~8.3-8.4 ppm.[6][7] The presence of the C=O group in the pyridone form will also contribute to this downfield shift.
-
H-3: This proton is situated between the bromine atom and the carbonyl group. It is expected to be significantly shielded relative to H-6.
-
Multiplicity: With the C-5 position substituted, the typical ortho and meta couplings are absent. A small four-bond coupling (⁴J) between H-3 and H-6 might be observable, leading to very narrow doublets or singlets.
-
NH Proton: A broad singlet corresponding to the N-H proton is expected, likely in the range of 10-13 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.
Caption: Predicted ¹H NMR assignments for 2-Bromo-5-chloro-1H-pyridin-4-one.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-chloro-4-hydroxypyridine in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shift of the carbonyl carbon will be the most downfield.
| Carbon | Predicted Chemical Shift (δ) [ppm] | Justification |
| C-2 | ~140 - 145 | Attached to bromine and adjacent to nitrogen. In 2-bromopyridine, C-2 is at ~142.4 ppm.[6] |
| C-3 | ~110 - 115 | Influenced by the adjacent bromine and carbonyl group. |
| C-4 | ~175 - 180 | Carbonyl carbon, highly deshielded. |
| C-5 | ~125 - 130 | Attached to chlorine. In 3-chloropyridine, the carbon bearing the chlorine is at ~130 ppm. |
| C-6 | ~145 - 150 | Adjacent to nitrogen and influenced by the carbonyl group. |
Rationale for Predictions:
The predictions are based on established substituent chemical shift (SCS) effects for pyridines.[8][9] The C-4 carbon, as part of the carbonyl group in the pyridone tautomer, will have the largest chemical shift. The carbons directly attached to the electronegative halogens (C-2 and C-5) will be deshielded, as will the C-6 carbon due to its proximity to the ring nitrogen.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide crucial information about the functional groups present, further confirming the dominance of the pyridone tautomer.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 2800 | N-H stretch (hydrogen-bonded) | Broad, Medium |
| 1680 - 1640 | C=O stretch (amide) | Strong |
| 1600 - 1550 | C=C and C=N ring stretching | Medium-Strong |
| ~850 - 750 | C-H out-of-plane bending | Strong |
| ~700 - 600 | C-Cl stretch | Medium |
| ~600 - 500 | C-Br stretch | Medium |
Interpretation:
-
The presence of a strong absorption band around 1650 cm⁻¹ for the C=O stretch and a broad N-H stretching band would be strong evidence for the pyridone form. In contrast, the enol form would show a sharp O-H stretch around 3200-3600 cm⁻¹.
-
The C=C and C=N stretching vibrations are characteristic of the pyridine ring.
-
The positions of the C-Cl and C-Br stretches are in the lower frequency region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The final spectrum is presented in terms of transmittance or absorbance.
Caption: Key functional group vibrations predicted in the IR spectrum.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. The presence of two halogen atoms, bromine and chlorine, will result in a characteristic isotopic pattern for the molecular ion.
Predicted Molecular Ion Cluster:
| m/z | Isotope Combination | Predicted Relative Abundance |
| 207 | ¹²C₅¹H₃⁷⁹Br³⁵Cl¹⁴N¹⁶O | ~75% |
| 209 | ¹²C₅¹H₃⁸¹Br³⁵Cl¹⁴N¹⁶O / ¹²C₅¹H₃⁷⁹Br³⁷Cl¹⁴N¹⁶O | ~100% (Base Peak) |
| 211 | ¹²C₅¹H₃⁸¹Br³⁷Cl¹⁴N¹⁶O | ~24% |
Rationale:
The prediction is based on the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 3:4:1.
Predicted Fragmentation Pathway:
The fragmentation of pyridones is often initiated by the loss of CO, a common pathway for cyclic ketones and amides.[10] Subsequent loss of halogen atoms would also be expected.[11]
Sources
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 8. NMR chemical shift prediction of pyridines [stenutz.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Structural Landscape of 2-Bromo-5-chloro-4-hydroxypyridine: A Case Study in Crystallographic Analysis of Halogenated Pyridinols
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated solid-state structure of 2-Bromo-5-chloro-4-hydroxypyridine, a molecule of interest in medicinal chemistry and materials science. Despite its relevance, a definitive single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or the broader scientific literature as of January 2026. This guide, therefore, adopts a predictive and comparative approach, leveraging the crystallographic data of closely related halogenated 4-hydroxypyridines to elucidate the likely molecular geometry, intermolecular interactions, and crystal packing motifs of the title compound. By examining the established crystal structures of analogues, we provide a robust framework for understanding the structural nuances of 2-Bromo-5-chloro-4-hydroxypyridine, offering valuable insights for researchers engaged in its synthesis, characterization, and application.
Introduction: The Significance of Halogenated Pyridinols
Halogenated pyridines are a cornerstone of modern synthetic chemistry, finding extensive applications in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyridine scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, halogens, particularly bromine and chlorine, are known to participate in a variety of specific intermolecular interactions, such as hydrogen bonds and halogen bonds, which play a crucial role in dictating crystal packing and, consequently, the physicochemical properties of the solid form.
The 4-hydroxypyridine moiety is of particular interest due to its tautomeric equilibrium with the 4-pyridone form. This tautomerism can significantly impact the hydrogen bonding patterns within the crystal lattice, leading to polymorphism and influencing properties like solubility and bioavailability. The combined presence of bromine, chlorine, and a hydroxyl group in 2-Bromo-5-chloro-4-hydroxypyridine presents a fascinating case for structural analysis, where a delicate interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions is anticipated to govern its solid-state architecture.
Synthetic Pathways and Material Preparation
While the crystal structure of 2-Bromo-5-chloro-4-hydroxypyridine remains undetermined, its synthesis is conceptually straightforward, likely proceeding through the halogenation of a suitable pyridine precursor. A plausible synthetic route could involve the demethylation of a methoxy-substituted precursor, such as 5-Bromo-2-chloro-4-methoxypyridine. The synthesis of this precursor has been reported and involves the bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide in sulfuric acid.
Illustrative Synthetic Workflow
Caption: A potential synthetic route to 2-Bromo-5-chloro-4-hydroxypyridine.
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. For a compound like 2-Bromo-5-chloro-4-hydroxypyridine, a systematic crystallization screening would be necessary.
Proposed Crystallization Protocol
-
Solvent Screening : A broad range of solvents with varying polarities should be screened. This includes, but is not limited to, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene.
-
Crystallization Techniques :
-
Slow Evaporation : Saturated solutions of the compound in the selected solvents are allowed to evaporate slowly at room temperature.
-
Vapor Diffusion : A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.
-
Cooling : A hot, saturated solution is slowly cooled to induce crystallization.
-
-
Co-crystallization : To explore the formation of different solid forms, co-crystallization experiments with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) could be performed.
Predictive Structural Analysis: Insights from Analogues
In the absence of a definitive crystal structure for 2-Bromo-5-chloro-4-hydroxypyridine, we can infer its likely structural characteristics by analyzing the crystallographic data of closely related compounds retrieved from the Cambridge Structural Database (CSD). A key analogue for this analysis is 2-Bromo-4-hydroxypyridine.
Tautomerism: Hydroxypyridine vs. Pyridone
The 4-hydroxypyridine moiety can exist in two tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). In the solid state, the pyridone tautomer is often favored due to its ability to form strong N-H···O hydrogen bonds, leading to the formation of robust supramolecular synthons like dimers and catemers.
Caption: Tautomeric equilibrium of 2-Bromo-5-chloro-4-hydroxypyridine.
Based on the known structures of other 4-hydroxypyridines, it is highly probable that 2-Bromo-5-chloro-4-hydroxypyridine will crystallize in the pyridone form, i.e., as 2-Bromo-5-chloro-1H-pyridin-4-one.
Anticipated Intermolecular Interactions
The crystal packing of 2-Bromo-5-chloro-4-hydroxypyridine is expected to be dominated by a network of intermolecular interactions.
-
Hydrogen Bonding : The primary and most influential interaction will likely be the N-H···O hydrogen bonds between the pyridone tautomers. These are strong interactions that typically lead to the formation of well-defined supramolecular structures. O-H···N or O-H···O hydrogen bonds would be expected if the hydroxypyridine tautomer is present.
-
Halogen Bonding : The bromine and chlorine substituents introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In this molecule, the pyridine nitrogen or the carbonyl oxygen could act as halogen bond acceptors. C-Br···O and C-Cl···N interactions are plausible.
-
π-π Stacking : The aromatic pyridine ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. The presence of electron-withdrawing halogens can influence the nature and strength of these interactions.
Comparative Analysis with Known Structures
A search of the CSD for halogenated 4-hydroxypyridines reveals several structures that can serve as models for predicting the structure of 2-Bromo-5-chloro-4-hydroxypyridine. For instance, the crystal structure of 2-Bromo-4-hydroxypyridine would provide valuable insights into the interplay of N-H···O hydrogen bonds and C-Br···O/N halogen bonds.
| Feature | 2-Bromo-4-hydroxypyridine (Predicted) | 2-Bromo-5-chloro-4-hydroxypyridine (Anticipated) |
| Tautomeric Form | Likely 1H-pyridin-4-one | Highly likely 1H-pyridin-4-one |
| Primary H-Bond | N-H···O | N-H···O |
| Halogen Bonds | C-Br···O/N | C-Br···O/N, C-Cl···O/N |
| π-π Stacking | Present | Present, potentially altered by the additional chlorine |
Experimental Workflow for Structure Determination
Should single crystals of 2-Bromo-5-chloro-4-hydroxypyridine become available, the following workflow would be employed for its definitive structural characterization.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The collected data would be processed to determine the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit. The final refined structure would provide precise bond lengths, bond angles, and torsion angles, as well as detailed information about the intermolecular interactions that stabilize the crystal lattice.
Conclusion and Future Outlook
While the definitive crystal structure of 2-Bromo-5-chloro-4-hydroxypyridine remains to be determined, a comprehensive analysis of its chemical nature and the crystallographic data of its analogues allows for robust predictions of its solid-state behavior. It is anticipated that the compound will crystallize in its pyridone tautomeric form, with a crystal packing dominated by strong N-H···O hydrogen bonds, supplemented by halogen bonding and π-π stacking interactions.
The experimental determination of this crystal structure would be a valuable contribution to the field of crystal engineering and medicinal chemistry. It would provide a deeper understanding of the interplay of non-covalent interactions in halogenated heterocyclic systems and could aid in the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. Researchers in possession of this compound are strongly encouraged to pursue its crystallization and structural elucidation.
References
Due to the lack of a specific crystal structure for 2-Bromo-5-chloro-4-hydroxypyridine, this guide has relied on general principles of crystallography and data from analogous compounds. For further reading on the topics discussed, the following resources are recommended:
-
Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures. [Link]
- Principles of Crystal Engineering: For an overview of the concepts governing the design and properties of crystalline solids. A relevant introductory text would be "Crystal Engineering: A Textbook" by G. R. Desiraju, J. J. Vittal, and A. Ramanan.
- Halogen Bonding in Supramolecular Chemistry: For a detailed review of the nature and applications of halogen bonds. See, for example, the review by Metrangolo, P., et al. (2008) in Chemical Reviews.
Navigating the Solubility Landscape of 2-Bromo-5-chloro-4-hydroxypyridine: A Technical Guide for Researchers
Foreword for the Drug Development Professional
The Molecular Profile of 2-Bromo-5-chloro-4-hydroxypyridine: A Prelude to its Solubility Behavior
To comprehend the solubility of 2-Bromo-5-chloro-4-hydroxypyridine, we must first dissect its molecular structure. This compound is a pyridine derivative, a heterocyclic aromatic ring containing a nitrogen atom. The pyridine ring itself is polar.[1] The presence of a hydroxyl (-OH) group at the 4-position introduces a site for hydrogen bonding, both as a donor and an acceptor, which generally enhances solubility in protic solvents.
However, the molecule is also adorned with two halogen atoms: a bromine at the 2-position and a chlorine at the 5-position. These bulky, electronegative atoms contribute to the molecule's overall polarity and molecular weight, and their presence can influence crystal lattice energy, which in turn affects solubility. The interplay of the polar pyridine ring, the hydrogen-bonding hydroxyl group, and the polarizable halogen substituents suggests a nuanced solubility profile. It is reasonable to predict that 2-Bromo-5-chloro-4-hydroxypyridine is a polar compound.
Predicted Solubility in Organic Solvents: A "Like Dissolves Like" Approach
In the absence of specific experimental data, the principle of "like dissolves like" serves as a valuable predictive tool. This principle posits that a solute will dissolve best in a solvent that has a similar polarity. Based on the molecular structure of 2-Bromo-5-chloro-4-hydroxypyridine, we can anticipate its solubility in various classes of organic solvents.
Table 1: Predicted Solubility of 2-Bromo-5-chloro-4-hydroxypyridine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polar nature of the pyridine ring also contributes to favorable interactions. Solubility in water is expected to be limited due to the hydrophobic nature of the brominated and chlorinated pyridine ring. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High to Moderate | These solvents are polar and can accept hydrogen bonds from the solute's hydroxyl group. They can also engage in dipole-dipole interactions with the polar pyridine ring and the C-Br and C-Cl bonds. A related compound, 2-Chloro-3-Bromo-5-hydroxypyridine, is reported to be soluble in acetone. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The significant polarity of 2-Bromo-5-chloro-4-hydroxypyridine makes it unlikely to dissolve in nonpolar solvents where the primary intermolecular forces are weak van der Waals forces. |
Disclaimer: The predictions in this table are based on theoretical principles and data from analogous compounds. Experimental verification is essential.
Experimental Determination of Solubility: A Self-Validating Protocol
To move from prediction to empirical fact, a robust experimental protocol is necessary. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of 2-Bromo-5-chloro-4-hydroxypyridine in a chosen organic solvent. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
2-Bromo-5-chloro-4-hydroxypyridine (ensure purity is known)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-Bromo-5-chloro-4-hydroxypyridine into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of 2-Bromo-5-chloro-4-hydroxypyridine.
-
Prepare a calibration curve using standard solutions of known concentrations of 2-Bromo-5-chloro-4-hydroxypyridine to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of 2-Bromo-5-chloro-4-hydroxypyridine in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Safety and Handling Considerations
As a responsible scientist, proper handling of 2-Bromo-5-chloro-4-hydroxypyridine is paramount. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Implications for Research and Development
A thorough understanding of the solubility of 2-Bromo-5-chloro-4-hydroxypyridine has direct and significant implications for various stages of research and development:
-
Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its solubility. A solvent in which the compound is sufficiently soluble will ensure a homogeneous reaction mixture and can influence reaction rates and yields.
-
Purification: Solubility data is crucial for developing effective purification strategies, such as recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation Development: For pharmaceutical applications, the solubility of an API in various excipients and solvent systems is a key determinant of the final dosage form and its bioavailability.
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for analytical methods like HPLC and NMR.
Conclusion
While a comprehensive, publicly available dataset on the solubility of 2-Bromo-5-chloro-4-hydroxypyridine in organic solvents is currently lacking, this guide provides the theoretical framework and practical tools for researchers to navigate this knowledge gap. By understanding the molecular characteristics of the compound, applying the principles of "like dissolves like," and employing a robust experimental protocol, scientists can confidently determine its solubility profile. This empirical data is not just a set of numbers but a critical piece of the puzzle in the journey of discovery and development.
References
-
PubChem. 2-Hydroxypyridine. National Center for Biotechnology Information. [Link]
-
ChemBK. 2-Chloro-3-Bromo-5-Hydroxypyridine. [Link]
-
Solubility of Things. Pyridine. [Link]
-
University of Canterbury. Solubility of Organic Compounds. [Link]
Sources
The Synthetic Chemist's Guide to 2-Bromo-5-chloro-4-hydroxypyridine: A Profile of a Versatile Heterocyclic Building Block
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal and agricultural chemistry, heterocyclic scaffolds form the bedrock of a vast array of functional molecules. Among these, substituted pyridines are of paramount importance, frequently serving as key pharmacophores or toxophores. 2-Bromo-5-chloro-4-hydroxypyridine is a strategically designed synthetic intermediate, offering multiple, distinct reaction sites that can be selectively addressed to build molecular complexity. This guide provides an in-depth analysis of its reactivity profile, offering both mechanistic insights and practical, field-proven protocols for its utilization in complex synthetic campaigns. This molecule is a valuable building block for creating more complex structures with potential therapeutic applications.[1][2]
Structural and Electronic Landscape: The Pyridone Tautomer
A critical aspect governing the reactivity of 2-Bromo-5-chloro-4-hydroxypyridine is its existence in a tautomeric equilibrium with 2-Bromo-5-chloro-1H-pyridin-4-one. In the gas phase, the hydroxy tautomer may be significant, but in solution, particularly in polar solvents, the pyridone form is predominantly favored.[3][4][5][6] This equilibrium has profound implications for its chemical behavior, as the pyridone form imparts aromaticity through the delocalization of the nitrogen lone pair, influencing both the nucleophilicity of the oxygen and the reactivity of the carbon-halogen bonds.
Reactivity at the Pyridone Moiety: O-Alkylation and Related Reactions
The oxygen atom of the pyridone tautomer is a primary site for nucleophilic reactions, most notably O-alkylation. This transformation is not merely a simple etherification but a strategic step to impart aromaticity to the pyridine ring, which can significantly alter the electronic properties and subsequent reactivity of the molecule.[7]
Underlying Principles of O-Alkylation
The reaction proceeds via the deprotonation of the N-H proton of the pyridone tautomer by a suitable base to form a pyridinate anion. This anion is a resonance-stabilized ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, alkyl halides, being relatively soft electrophiles, will preferentially react at the harder oxygen atom, leading to the O-alkylated product. The choice of base and solvent is critical to modulate the reactivity and prevent competing N-alkylation.
Experimental Protocol: General Procedure for O-Alkylation
This protocol is adapted from procedures for the O-alkylation of similar pyridone systems and serves as a robust starting point.[8]
Materials:
-
2-Bromo-5-chloro-4-hydroxypyridine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, cesium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq) and the anhydrous solvent.
-
Add the base (1.2-2.0 eq) portion-wise with stirring.
-
To the resulting suspension or solution, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired O-alkylated product.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ for general applications. NaH for less reactive alkyl halides. | Weaker bases minimize side reactions, while stronger bases are necessary for deprotonating the pyridone with less acidic N-H bonds. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents effectively solvate the cation of the base and promote the desired SN2 reaction. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive alkyl halides but can also lead to decomposition or side reactions. |
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
The presence of both a bromine and a chlorine atom on the pyridine ring is the cornerstone of this molecule's utility as a synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization.[9] The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf > Cl.[10][11] This hierarchy forms the basis for the selective transformations outlined below.
Diagram: The Catalytic Cycle of Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Selective C-Br Functionalization
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[10][12] Due to the higher reactivity of the C-Br bond, Suzuki coupling on 2-Bromo-5-chloro-4-hydroxypyridine (or its O-protected derivative) is expected to proceed selectively at the 2-position.[11]
This protocol is based on established procedures for the selective coupling of dihalopyridines.[1]
Materials:
-
O-protected 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine the O-protected 2-Bromo-5-chloro-4-hydroxypyridine, the boronic acid/ester, and the base.
-
Degas the solvent system by bubbling with an inert gas for 15-30 minutes, then add it to the reaction vessel.
-
Add the palladium catalyst to the mixture and purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
Purify the crude product via column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are standard, reliable catalysts for Suzuki couplings. The choice may need to be optimized for specific substrates. |
| Base | K₂CO₃, Cs₂CO₃ | An aqueous base is required for the transmetalation step. Cesium carbonate is often used for more challenging couplings. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | A biphasic system is typically employed to dissolve both the organic and inorganic reagents. |
Buchwald-Hartwig Amination: Selective C-N Bond Formation at C2
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[13][14] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of 2-Bromo-5-chloro-4-hydroxypyridine.
This protocol is adapted from procedures for the amination of dihalopyridines.[15]
Materials:
-
O-protected 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction tube.
-
Add the O-protected 2-Bromo-5-chloro-4-hydroxypyridine and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties at C2
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] The reactivity trend of the halides ensures selective coupling at the C-Br position.
The following is a general procedure based on established methods.[16]
Materials:
-
O-protected 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the O-protected 2-Bromo-5-chloro-4-hydroxypyridine, palladium catalyst, and copper(I) iodide in the anhydrous solvent under an inert atmosphere.
-
Add the base and the terminal alkyne.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed.
-
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Reactivity at the C-Cl Bond
Functionalization of the C-Cl bond typically requires more forcing conditions or specialized catalyst systems after the more reactive C-Br bond has been addressed.[9] This sequential approach allows for the synthesis of di-substituted pyridines with different groups at the 2 and 5 positions. Achieving selectivity at the C-Cl bond in the presence of the C-Br bond is challenging and generally not synthetically useful.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed cross-coupling is often the method of choice, nucleophilic aromatic substitution (SNAr) is another potential reaction pathway. The pyridine nitrogen activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack. In 2-Bromo-5-chloro-4-hydroxypyridine, the 4-position is occupied by the hydroxyl group. The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. Therefore, under SNAr conditions, the chloride at the 5-position is not in an activated position, and the bromide at the 2-position, while activated, is a poorer leaving group than chlorine. Consequently, SNAr is generally less favorable than the other reaction pathways discussed, but may be possible with highly activated nucleophiles and under specific conditions.
Electrophilic Aromatic Substitution
The pyridine ring is electron-deficient and therefore generally resistant to electrophilic aromatic substitution.[17] The presence of the electron-donating hydroxyl group at the 4-position may provide some activation, but harsh conditions are typically required, which may not be compatible with the other functional groups present. Electrophilic halogenation, for instance with N-bromosuccinimide (NBS), could potentially occur at the 3-position, but this is expected to be a low-yielding and non-selective process.[18]
Conclusion
2-Bromo-5-chloro-4-hydroxypyridine is a highly versatile and valuable building block for organic synthesis. Its reactivity is dominated by the 4-pyridone tautomer, which directs reactions towards O-alkylation, and the differential reactivity of its two halogen substituents. The C-Br bond at the 2-position is the primary site for a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the selective introduction of a wide range of substituents. Subsequent functionalization of the less reactive C-Cl bond can then be pursued under more forcing conditions. A thorough understanding of these reactivity principles enables the synthetic chemist to strategically and efficiently incorporate this scaffold into complex target molecules for pharmaceutical and agrochemical applications.
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Tautomerism in 2-Bromo-5-chloro-4-hydroxypyridine
An In-depth Technical Guide to the Tautomerism of 2-Bromo-5-chloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a critical consideration in drug design and development. The physicochemical properties, receptor binding affinity, and metabolic stability of a molecule can be profoundly influenced by the predominant tautomeric form. This guide provides a detailed examination of the tautomeric landscape of 2-bromo-5-chloro-4-hydroxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its tautomeric equilibrium, detail the analytical methodologies for its characterization, and discuss the environmental factors that govern the prevalence of each tautomeric species. This document serves as a comprehensive resource for scientists engaged in the synthesis, analysis, and application of substituted pyridines.
Introduction: The Significance of Tautomerism in Pyridine Scaffolds
Heterocyclic compounds are foundational scaffolds in modern pharmacology. Among them, the pyridine ring is a ubiquitous feature in numerous approved drugs. The introduction of a hydroxyl group onto the pyridine ring opens the possibility of prototropic tautomerism, most commonly the lactam-lactim (or pyridone-hydroxypyridine) equilibrium.[1][2] For 4-hydroxypyridine derivatives, this manifests as an equilibrium between the aromatic hydroxy form and the non-aromatic pyridone form.[3][4]
The position of this equilibrium is not static; it is a dynamic process influenced by a delicate interplay of intramolecular and intermolecular forces.[5] Factors such as the electronic nature of other ring substituents, solvent polarity, pH, and the solid-state packing environment can dramatically shift the equilibrium, favoring one tautomer over the other.[6] As different tautomers present distinct hydrogen bonding patterns, dipole moments, and shapes, understanding and controlling this equilibrium is paramount for rational drug design.[5]
This guide focuses on 2-bromo-5-chloro-4-hydroxypyridine, a molecule decorated with two electron-withdrawing halogen atoms, which are expected to significantly modulate the electronic character of the pyridine ring and, consequently, its tautomeric preference.
The Tautomeric Equilibrium: 4-Hydroxypyridine vs. 4-Pyridone
The core of our discussion lies in the equilibrium between the two principal tautomers of 2-bromo-5-chloro-4-hydroxypyridine:
-
Tautomer A: 2-Bromo-5-chloro-4-hydroxypyridine (The "Hydroxy" or "Enol" Form) : This is an aromatic species, with the hydroxyl proton residing on the oxygen atom.
-
Tautomer B: 2-Bromo-5-chloro-1H-pyridin-4-one (The "Pyridone" or "Keto" Form) : This form contains a carbonyl group and a proton on the ring nitrogen. The pyridone tautomer is often stabilized by its amide-like character and greater polarity.[3]
Caption: The tautomeric equilibrium of 2-bromo-5-chloro-4-hydroxypyridine.
The Influence of Halogen Substituents
The bromine and chlorine atoms at the 2- and 5-positions are electron-withdrawing groups. Their influence on the tautomeric equilibrium is primarily through the inductive effect, pulling electron density from the ring. This can impact the relative acidity of the O-H and N-H protons and the basicity of the ring nitrogen and carbonyl oxygen. While resonance effects from halogens are generally weaker than their inductive effects, they can still play a role. Basic considerations of resonance structures can often predict the tautomeric equilibrium for substituted compounds.[7] The net electronic effect will modulate the relative stability of the two tautomers, an aspect that can be probed and quantified using the methodologies described below.
Methodologies for Tautomer Characterization
A multi-faceted approach is essential to unambiguously characterize the tautomeric state of 2-bromo-5-chloro-4-hydroxypyridine in different environments.
Spectroscopic Analysis in Solution
Spectroscopic methods are invaluable for studying tautomeric equilibria in solution, as the process is often too rapid for the physical separation of tautomers.
NMR spectroscopy is a powerful tool for distinguishing tautomers due to the different electronic environments of the nuclei in each form.[8] Key differences are expected in both ¹H and ¹³C NMR spectra.
Expected Spectroscopic Data:
| Parameter | 2-Bromo-5-chloro-4-hydroxypyridine (Hydroxy Form) | 2-Bromo-5-chloro-1H-pyridin-4-one (Pyridone Form) | Rationale for Difference |
| ¹H NMR (N-H) | Absent | Present, broad singlet (~11-13 ppm) | The N-H proton is a key feature of the pyridone tautomer. |
| ¹H NMR (O-H) | Present, broad singlet (variable) | Absent | The O-H proton is characteristic of the hydroxy tautomer. |
| ¹H NMR (Ring) | Aromatic region (~7.0-8.5 ppm) | Shifted relative to hydroxy form | Changes in ring aromaticity and electron density alter proton chemical shifts. |
| ¹³C NMR (C4) | ~160-170 ppm (C-OH) | ~175-185 ppm (C=O) | The carbonyl carbon of the pyridone form is significantly deshielded. |
| ¹³C NMR (C2, C6) | Affected by substituent & OH group | Affected by substituent & C=O group | The electronic environment of adjacent carbons changes significantly. |
Experimental Protocol: Solvent-Dependent NMR Study
-
Sample Preparation: Prepare separate, concentrated solutions (~10-20 mg/mL) of 2-bromo-5-chloro-4-hydroxypyridine in a non-polar solvent (e.g., Chloroform-d) and a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples at a constant temperature (e.g., 298 K).
-
Analysis: Compare the chemical shifts and the presence/absence of N-H and O-H protons. In non-polar solvents, a greater proportion of the hydroxypyridine form is expected, while in polar solvents like DMSO, the equilibrium is anticipated to shift significantly towards the pyridone form.
-
Quantification (if both forms are present): Integrate the signals corresponding to unique protons of each tautomer to determine their relative ratio and calculate the equilibrium constant (Keq).
The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are distinct.[9] The aromatic hydroxypyridine form typically has a π-π* transition at a different wavelength than the pyridone form. This technique is particularly useful for studying how solvent changes affect the equilibrium.[10]
Experimental Protocol: Solvatochromic Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol).
-
Solvent Series: Prepare a series of dilute solutions of identical concentration by adding a small aliquot of the stock solution to a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
Caption: Workflow for solvatochromic analysis using UV-Vis spectroscopy.
X-ray Crystallography for Solid-State Characterization
X-ray crystallography provides definitive, unambiguous evidence of the molecular structure in the solid state.[12][13] By determining the precise atomic positions, it can confirm which tautomer is present in the crystal lattice and reveal intermolecular interactions, such as hydrogen bonding, that stabilize that particular form. In the crystalline state, pyridones are often favored due to efficient intermolecular hydrogen bonding.[3][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of 2-bromo-5-chloro-4-hydroxypyridine suitable for diffraction. This is a critical and often challenging step, requiring screening of various solvents (e.g., ethanol, acetonitrile, ethyl acetate) and techniques (slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100-150 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The collected diffraction intensities are processed to generate an electron density map of the crystal's unit cell. From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (refinement).
-
Structural Analysis: The final structure will unequivocally show whether the proton is located on the nitrogen (pyridone form) or the oxygen (hydroxy form). Analysis of bond lengths (e.g., C=O vs. C-O) and intermolecular hydrogen bonding patterns provides further confirmation.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for complementing experimental data.[15][16] They can be used to:
-
Calculate the relative energies of the two tautomers in the gas phase and in different solvents (using continuum solvent models).[1][17]
-
Predict spectroscopic properties (NMR shifts, IR frequencies) to aid in the interpretation of experimental spectra.
-
Determine the energy barrier for the interconversion between tautomers.[16][18]
Protocol: DFT-Based Tautomer Stability Calculation
-
Structure Optimization: Build the 3D structures of both the hydroxypyridine and pyridone tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1]
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries to obtain their electronic energies. Include zero-point vibrational energy corrections.
-
Solvent Effects: Repeat the optimization and energy calculations using a Polarizable Continuum Model (PCM) to simulate different solvent environments (e.g., water, chloroform).
-
Analysis: Compare the final Gibbs free energies (ΔG) of the two tautomers in each environment. The tautomer with the lower energy is the more stable form under those conditions. The energy difference can be used to calculate the theoretical equilibrium constant.
Conclusion
The tautomeric behavior of 2-bromo-5-chloro-4-hydroxypyridine is a complex phenomenon governed by the interplay of substituent electronic effects and environmental factors. Based on established principles for hydroxypyridines, the more polar pyridone form is expected to predominate in polar solvents and in the solid state, stabilized by intermolecular hydrogen bonding.[3][14] Conversely, the aromatic hydroxypyridine tautomer is likely to be more significant in non-polar environments and in the gas phase.[14]
A rigorous characterization, employing a combination of solution-state NMR and UV-Vis spectroscopy, solid-state X-ray crystallography, and supportive computational modeling, is essential for a complete understanding. This guide provides the theoretical framework and practical methodologies for researchers to elucidate the tautomeric landscape of this and related heterocyclic molecules, enabling more informed decisions in the drug discovery and development process.
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Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Available at: [Link]
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Ghazal, B., et al. (2012). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. Available at: [Link]
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Bhogala, B. R., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Available at: [Link]
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Unlocking the Therapeutic Potential of 2-Bromo-5-chloro-4-hydroxypyridine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of Pyridine Scaffolds in Medicine
The pyridine ring, a fundamental nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of therapeutic agents.[1][2] Indeed, a significant percentage of small molecule drugs approved by the FDA feature this core structure, highlighting its enduring importance in the development of novel therapeutics.[3] The strategic functionalization of the pyridine ring, particularly with halogens, has proven to be a powerful tool for modulating the physicochemical and biological properties of these molecules, often leading to enhanced potency and target selectivity.[4] This guide delves into the untapped potential of a specific subclass: 2-Bromo-5-chloro-4-hydroxypyridine derivatives. While direct literature on this precise scaffold is nascent, this document will serve as a comprehensive roadmap for researchers, outlining the synthesis, potential biological activities, and robust methodologies for the investigation of these promising compounds.
Synthetic Strategies: Accessing the 2-Bromo-5-chloro-4-hydroxypyridine Core
The journey into the biological evaluation of any novel compound class begins with its synthesis. The 2-Bromo-5-chloro-4-hydroxypyridine core, while not extensively documented, can be accessed through logical synthetic transformations rooted in established pyridine chemistry. The following proposed synthetic pathways are designed to be adaptable and provide a solid foundation for generating a library of derivatives for biological screening.
Proposed Synthetic Pathway from 2-Amino-5-chloropyridine
A plausible and cost-effective route commences with the commercially available 2-amino-5-chloropyridine. This pathway involves a multi-step sequence, including diazotization, bromination, and subsequent hydroxylation.
Caption: Proposed synthesis of the core scaffold from 2-amino-5-chloropyridine.
Experimental Protocol: Synthesis of 2-Bromo-5-chloropyridine
-
Diazotization: Dissolve 2-amino-5-chloropyridine in a solution of hydrobromic acid (48%) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at low temperature.
-
Bromination (Sandmeyer-type reaction): In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (N2 gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.
-
Work-up: Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-Bromo-5-chloropyridine by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a Sandmeyer-type reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Derivatization Strategies
With the core scaffold in hand, a diverse library of derivatives can be generated by targeting the hydroxyl group.
Caption: Key derivatization pathways from the core hydroxyl group.
These derivatization reactions allow for the systematic modification of the molecule's lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical parameters for tuning biological activity.
Potential Biological Activities: An Evidence-Based Extrapolation
While direct experimental data on 2-Bromo-5-chloro-4-hydroxypyridine derivatives is scarce, a strong case for their potential biological activities can be built upon the extensive research into structurally related pyridine compounds.
Antimicrobial Activity
The pyridine nucleus is a well-established pharmacophore in antimicrobial agents.[5][6] The introduction of halogens can further enhance this activity.
-
Antibacterial Potential: Numerous studies have demonstrated that substituted pyridine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[7][8] For instance, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives have shown significant potency against Staphylococcus aureus.[5] The presence of both bromine and chlorine in our target scaffold may lead to synergistic effects, potentially disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes.[9] The lipophilicity conferred by the halogens can facilitate passage through the bacterial cell membrane.
-
Antifungal Activity: Halogenated pyridine derivatives have also shown promise as antifungal agents.[10] The mechanism of action could involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane integrity.
Proposed Signaling Pathway for Antimicrobial Action:
Caption: Potential mechanisms of antimicrobial action.
Anticancer Activity
Pyridine derivatives are a significant class of compounds in oncology research, with some demonstrating potent cytotoxic effects against various cancer cell lines.[1][11][12]
-
Cytotoxicity and Antiproliferative Effects: Brominated pyridines, in particular, have emerged as a promising class of anticancer agents. The cytotoxic mechanism of these compounds can be multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation.[13] For example, some pyridine derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting angiogenesis.[1]
-
Enzyme Inhibition: Halogenated compounds can act as potent enzyme inhibitors.[4] It is plausible that 2-Bromo-5-chloro-4-hydroxypyridine derivatives could target kinases, histone deacetylases (HDACs), or other enzymes crucial for cancer cell survival. The electron-withdrawing nature of the halogens can influence the binding affinity of the molecule to the active site of target enzymes.
Quantitative Anticancer Activity Data for Related Pyridine Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivatives | MCF-7 (Breast) | Lower than doxorubicin | [1] |
| Dimeric Pyridinium Bromide | A549 (Lung), MDA-MB-231 (Breast) | 11.25 - 28.35 | |
| 2-pyridones with 4H-pyrans | MCF-7, HepG2, A549 | 8 - 15.8 | [13] |
This table underscores the potential of halogenated pyridine scaffolds in achieving potent anticancer activity.
Methodologies for Biological Evaluation
To validate the hypothesized biological activities, a systematic and rigorous experimental approach is essential. The following protocols provide a framework for the initial screening and mechanistic elucidation of 2-Bromo-5-chloro-4-hydroxypyridine derivatives.
Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include positive controls (bacteria with no compound) and negative controls (broth only) in each assay. A standard antibiotic (e.g., ampicillin, ciprofloxacin) should be run in parallel for comparison.
Self-Validating System: The inclusion of standard antibiotics provides a benchmark for the potency of the test compounds and ensures the validity of the assay.
In Vitro Anticancer Screening
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for Anticancer Drug Screening:
Caption: A streamlined workflow for in vitro anticancer evaluation.
Future Perspectives and Conclusion
The exploration of 2-Bromo-5-chloro-4-hydroxypyridine derivatives represents a promising frontier in the quest for novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the strong precedent for the biological activity of related halogenated pyridines, provides a compelling rationale for its investigation. The methodologies outlined in this guide offer a robust framework for synthesizing a library of these compounds and systematically evaluating their antimicrobial and anticancer potential.
Future work should focus on establishing structure-activity relationships (SAR) to guide the optimization of lead compounds. Advanced studies could involve in vivo efficacy testing in animal models and detailed toxicological profiling. The insights gained from such a research program could pave the way for the development of a new class of pyridine-based therapeutics to address the pressing global challenges of infectious diseases and cancer.
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Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
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Al-Ghorbani, M., et al. (2024) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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Gomha, S. M., et al. (2023) Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]
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Özdemir, A., et al. (2009) Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Turkish Journal of Chemistry, 34(6), 943-951. [Link]
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Jo, S., et al. (2022) Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 922573. [Link]
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Patil, S. A., et al. (2018) Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. ResearchGate. [Link]
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International Journal of Science and Technology (2024) Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]
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Christodoulou, M. S., et al. (2018) Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(5), 7841–7848. [Link]
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Yousef, R. G., et al. (2023) PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-80. [Link]
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Pérez-García, L. A., et al. (2023) The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(10), 4058. [Link]
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Girek, T., et al. (2020) Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(18), 4259. [Link]
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Bîcu, E., et al. (2021) Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4949. [Link]
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Aktaş, A. N. (2022) Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]
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Wever, R., et al. (2018) Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Marine Drugs, 16(11), 434. [Link]
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Thiel, W. (2014) Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry, 2, 69. [Link]
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van Pée, K. H., et al. (2016) Specific Enzymatic Halogenation-From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo. Angewandte Chemie International Edition, 55(2), 592-611. [Link]
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de Visser, S. P. (2014) Insights into enzymatic halogenation from computational studies. ResearchGate. [Link]
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Discovery of 2-Bromo-5-chloro-4-hydroxypyridine as a synthetic intermediate
An In-depth Technical Guide to 2-Bromo-5-chloro-4-hydroxypyridine: A Pivotal Intermediate in Modern Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in a significant percentage of FDA-approved small molecule drugs.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. 2-Bromo-5-chloro-4-hydroxypyridine (CAS No. 1196145-66-0) has emerged as a highly valuable synthetic intermediate precisely because of its unique arrangement of functional groups.[2][3]
This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth look at the synthesis, properties, and applications of 2-Bromo-5-chloro-4-hydroxypyridine. We will explore the causality behind experimental choices, present validated protocols, and illustrate the compound's utility in constructing complex molecular architectures.
The power of this intermediate lies in the orthogonal reactivity of its substituents:
-
The Bromine Atom (C2): Serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4]
-
The Chlorine Atom (C5): A less reactive halide that can be retained for subsequent transformations or participate in nucleophilic aromatic substitution under more forcing conditions.
-
The Hydroxyl Group (C4): Offers a site for etherification, esterification, or can influence the electronic properties and regioselectivity of the pyridine ring.[5]
This multi-functional nature makes 2-Bromo-5-chloro-4-hydroxypyridine a versatile building block for creating libraries of novel compounds for biological screening.[5][6][7][8]
Synthesis and Mechanistic Considerations
The proposed synthesis begins with the readily available 5-chloro-pyridin-4-ol and proceeds via a regioselective bromination.
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An In-depth Technical Guide to AB-PINACA: A Case Study in Synthetic Cannabinoid Receptor Agonists
Introduction: The Rise of Synthetic Cannabinoids
The landscape of psychoactive substances has been dramatically altered by the emergence of synthetic cannabinoid receptor agonists (SCRAs). These compounds, often misleadingly marketed as "herbal incense" or "potpourri," are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. However, many SCRAs exhibit pharmacological properties that are significantly different from THC, leading to a host of unpredictable and severe adverse effects.
AB-PINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide) is a prominent example of an indazole-3-carboxamide based SCRA.[6] Originally developed by Pfizer in 2009 as a potential analgesic, it was never marketed for medical use.[6] Instead, it emerged on the illicit drug market in Japan in 2012 and has since been identified globally.[6] Its potent activity at cannabinoid receptors and distinct structural features have made it a subject of intense interest for researchers, clinicians, and forensic toxicologists. This guide provides a comprehensive technical overview of AB-PINACA, focusing on its chemical properties, pharmacology, metabolism, and the analytical methods for its detection.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its study and analysis. The key properties of AB-PINACA are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1445752-09-9 | [7] |
| Molecular Formula | C₁₈H₂₆N₄O₂ | [7] |
| Molecular Weight | 330.432 g/mol | [6] |
| IUPAC Name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | [6] |
| Purity (for research) | ≥98% | [7] |
| Formulation | A neat solid | [7] |
| Storage Temperature | -20°C | |
| SMILES | CCCCCn1c2ccccc2c(n1)C(=O)NC(=O)N | [6] |
| InChI Key | GIMHPAQOAAZSHS-HNNXBMFYSA-N | [7] |
Pharmacology and Mechanism of Action
AB-PINACA exerts its biological effects primarily through its interaction with the cannabinoid receptors, CB1 and CB2. These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.
Receptor Binding and Activation
AB-PINACA is a potent agonist at both CB1 and CB2 receptors.[6] Studies have shown that it binds with high affinity to both receptor subtypes, with a Ki value of 2.87 nM for CB1 and 0.88 nM for CB2.[6][8] In functional assays, AB-PINACA acts as a full agonist at both receptors, with EC50 values of 1.2 nM and 2.5 nM for CB1 and CB2, respectively.[6] This is in stark contrast to Δ9-THC, which is a partial agonist at CB1 receptors.[9][10] The full agonism of AB-PINACA is believed to contribute to its higher potency and the greater severity of its adverse effects compared to cannabis.[11]
Downstream Signaling Pathway
Activation of CB1 receptors by AB-PINACA initiates a cascade of intracellular signaling events. As a GPCR, the CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[9][12] The reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various downstream effectors, including ion channels and transcription factors.
Furthermore, the activation of Gi/o proteins by CB1 receptor agonists can also lead to the modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Figure 1: Simplified signaling pathway of AB-PINACA via the CB1 receptor.
Pharmacokinetics and Metabolism
The metabolism of SCRAs is a critical factor in determining their duration of action and the detection window in biological samples. AB-PINACA undergoes extensive and complex metabolism in the body.
Metabolic Pathways
In humans, AB-PINACA is primarily metabolized through phase I reactions, including hydroxylation and carboxamide hydrolysis.[13] Studies using human liver microsomes and hepatocytes have identified several major metabolites.[13][14] The pentyl side chain is a primary site for hydroxylation, leading to the formation of 4-hydroxy- and 5-hydroxypentyl-AB-PINACA (4OH- and 5OH-AB-PINACA).[9][10] Importantly, these monohydroxylated metabolites retain significant affinity and full agonist activity at CB1 receptors, which may prolong the pharmacological effects of the parent compound.[9][10][15]
Another major metabolic pathway is the hydrolysis of the terminal amide group, catalyzed by carboxylesterase 1 (CES1), to form AB-PINACA carboxylic acid.[13][14] This metabolite is then further metabolized through hydroxylation and glucuronidation.[13] Other identified metabolic transformations include ketone formation, carboxylation on the pentyl group, and glucuronidation of the hydroxylated metabolites.[13][14]
Figure 2: Major metabolic pathways of AB-PINACA.
Drug-Drug Interactions
Recent research has indicated that AB-PINACA has the potential to cause drug-drug interactions. It has been shown to inhibit several key drug-metabolizing enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4.[14][16] The time-dependent inhibition of CYP3A4 is particularly concerning, as this enzyme is responsible for the metabolism of a large number of clinically used drugs.[14][16]
Toxicology and Safety
The use of AB-PINACA has been associated with a range of severe and sometimes fatal adverse effects. These include cardiovascular events (tachycardia, hypertension, myocardial infarction), neurological symptoms (seizures, agitation, psychosis, hallucinations), and gastrointestinal distress.[17] The high potency and full agonism of AB-PINACA at the CB1 receptor are thought to be major contributing factors to its toxicity.[11] Furthermore, chronic exposure to AB-PINACA can lead to greater desensitization of CB1 receptors compared to Δ9-THC, which may contribute to tolerance and dependence.[9][15]
Suppliers and Research Formulations
For research purposes, AB-PINACA can be obtained from various chemical suppliers. It is crucial to source this compound from reputable vendors who can provide a certificate of analysis to ensure its purity and identity. Some of the suppliers that may offer AB-PINACA for research and forensic applications include:
-
Cayman Chemical[7]
-
Cerilliant (a brand of MilliporeSigma)
-
Biosynth[18]
-
Medeus Research[19]
-
Cannabinoids Online Sales[20]
It is important to note that AB-PINACA is a controlled substance in many jurisdictions, including the United States (Schedule I), Germany, Singapore, China, and France.[6] Researchers must comply with all applicable laws and regulations regarding the procurement and handling of this compound.
For experimental use, AB-PINACA is typically supplied as a neat solid or as a certified reference material in a solution, often in methanol or acetonitrile.
Experimental Protocols
The following is a generalized protocol for the in vitro assessment of CB1 receptor activation using a [³⁵S]GTPγS binding assay, a common method to determine the potency and efficacy of cannabinoid receptor agonists.
Protocol: [³⁵S]GTPγS Binding Assay for CB1 Receptor Activation
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human CB1 receptor (e.g., CHO-hCB1 cells).
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (containing Tris-HCl, MgCl₂, EDTA, and NaCl).
-
GDP (to a final concentration of 10 µM).
-
A solution of AB-PINACA at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (to a final concentration of 0.1 nM) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Scintillation Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Dry the filter mat and measure the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding.
-
Plot the specific binding as a function of the AB-PINACA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
AB-PINACA serves as a compelling case study in the evolution and challenges posed by synthetic cannabinoid receptor agonists. Its high potency, full agonism at cannabinoid receptors, and complex metabolism contribute to a pharmacological and toxicological profile that is distinct from and more dangerous than that of Δ9-THC. A comprehensive understanding of its properties, as outlined in this guide, is essential for researchers, clinicians, and forensic scientists working to address the public health implications of these emerging psychoactive substances.
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Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. (2018). Frontiers in Pharmacology. [Link]
-
Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. (2020). Molecules. [Link]
-
Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. (2015). Journal of Analytical Toxicology. [Link]
-
Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. (2018). PubMed Central. [Link]
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AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. (2015). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Major metabolites of AB-FUBINACA (A) and AB-PINACA (B) following human hepatocytes incubation and in human urine samples after suspected AB-FUBINACA and AB-PINACA intake. (n.d.). ResearchGate. [Link]
-
Buy AB-PINACA Online | Premium Research Chemical Supplier Cannabinoids Online Sales 98% Pure. (n.d.). Cannabinoids Online Sales. [Link]
-
Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. (2021). Pharmaceuticals. [Link]
-
AB-PINACA. (n.d.). Wikipedia. [Link]
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Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. (2020). PubMed Central. [Link]
-
AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice. (2015). ResearchGate. [Link]
-
Buy AB-PINACA Online. (n.d.). Medeus Research Chem. [Link]
-
CAS NO. 1196145-66-0 | 2-bromo-5-chloropyridin-4-ol - 95%. (n.d.). Arctom. [Link]
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Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. (2018). Semantic Scholar. [Link]
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Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ-THC. (2018). ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Suzuki Coupling of 2-Bromo-5-chloro-4-hydroxypyridine for Pharmaceutical Scaffolding
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-chloro-4-hydroxypyridine. This dihalogenated hydroxypyridine is a pivotal building block in pharmaceutical synthesis, offering multiple avenues for diversification. We will delve into the core mechanistic principles, site-selectivity considerations, detailed reaction optimization strategies, a step-by-step experimental protocol, and a robust troubleshooting guide to empower users to effectively leverage this versatile substrate in their synthetic campaigns.
Introduction: The Strategic Value of 2-Bromo-5-chloro-4-hydroxypyridine
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved therapeutic agents. The 4-hydroxypyridine (or pyridin-4-one) tautomer, in particular, is a privileged structure known for its hydrogen bonding capabilities and interaction with biological targets. 2-Bromo-5-chloro-4-hydroxypyridine presents a unique synthetic opportunity. The presence of two distinct halogen atoms at electronically different positions (C2 and C5) allows for programmed, site-selective functionalization.
The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2] Applying this reaction to 2-Bromo-5-chloro-4-hydroxypyridine enables the direct installation of aryl, heteroaryl, or alkyl groups, paving the way for the rapid generation of diverse compound libraries for drug discovery and development.
Mechanistic Principles of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki coupling hinges on a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting.[3][4][5] The cycle comprises three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, inserts into the carbon-halogen bond of the electrophile (our hydroxypyridine substrate). This is often the rate-determining step and results in a Pd(II) intermediate.[5][6]
-
Transmetalation: The organoboron reagent (R'-BY₂) must be activated by a base to form a more nucleophilic "ate" complex (e.g., [R'-B(OH)₃]⁻).[7][8] This complex then transfers its organic group (R') to the Pd(II) center, displacing the halide and forming a new Pd-C bond.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Site-Selectivity: The C2-Bromo vs. C5-Chloro Challenge
With a dihalogenated substrate, controlling which position reacts is paramount. The site-selectivity of the initial oxidative addition step is governed by two main factors: the inherent reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic properties of the pyridine ring.
For 2-Bromo-5-chloro-4-hydroxypyridine, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond.[10] Furthermore, the C2 position is adjacent to the nitrogen atom, making it more electron-deficient and thus more reactive towards palladium insertion.
Primary Directive: Under standard Suzuki conditions (e.g., using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at temperatures around 80-100 °C), the reaction will overwhelmingly favor coupling at the C2-Bromo position . The C5-Chloro position will remain intact, providing a valuable synthetic handle for subsequent downstream transformations, such as a second cross-coupling (often requiring more forcing conditions) or nucleophilic aromatic substitution. Achieving selective coupling at the C5-Cl position first is non-trivial and would require specialized catalyst systems, such as those employing highly electron-rich and sterically bulky ligands, which show a higher propensity for C-Cl bond activation.[11][12]
Reaction Parameter Optimization
The success of a Suzuki coupling, especially with heteroaromatic substrates, depends on the judicious selection of several key parameters. The following table provides a guide for systematic optimization.
| Parameter | Component Choices & Rationale | Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄: A Pd(0) source, active out of the bottle. Good for general-purpose couplings. Pd(OAc)₂ / Pd₂(dba)₃: Pd(II) sources that require in situ reduction. Must be paired with a phosphine ligand.[7] Pd(dppf)Cl₂: A stable, reliable Pd(II) pre-catalyst that is highly effective for a range of substrates, including pyridines. | For pyridine substrates, Pd(dppf)Cl₂ is an excellent starting point due to its robustness against catalyst inhibition by the nitrogen lone pair. |
| Ligand | Triphenylphosphine (PPh₃): Standard, often used with Pd(OAc)₂. DPPF (in Pd(dppf)Cl₂): A ferrocene-based diphosphine that provides good stability and activity. Buchwald Ligands (SPhos, XPhos, RuPhos): Sterically bulky, electron-rich monophosphine ligands.[13] Essential for activating unreactive C-Cl bonds or coupling challenging, hindered partners. | While not typically necessary for C-Br coupling, Buchwald ligands like SPhos or RuPhos would be the first choice when attempting the more difficult subsequent coupling at the C5-chloro position. |
| Base | K₂CO₃ / Na₂CO₃: Common, moderately strong inorganic bases. Often used in aqueous solvent mixtures. K₃PO₄ / Cs₂CO₃: Stronger bases, often required for less reactive boronic acids or challenging couplings to facilitate transmetalation.[3] KF: A milder base, useful if the substrate has base-labile functional groups. | For hydroxypyridines, a moderately strong base like K₂CO₃ is a good starting point. If sluggish reactivity is observed, switching to K₃PO₄ can significantly improve reaction rates and yields. |
| Solvent | 1,4-Dioxane / H₂O: A very common and effective biphasic system. Water helps dissolve the inorganic base.[8][14] DME / H₂O: Similar to dioxane, another effective ethereal solvent system. Toluene, DMF: Can also be used, sometimes with an aqueous component. | A 4:1 to 5:1 mixture of Dioxane:Water is a robust starting point. Crucially, all solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) to prevent oxidative degradation of the Pd(0) catalyst.[9] |
| Boron Reagent | Boronic Acids (Ar-B(OH)₂): Most common and widely available. Pinacol Esters (Ar-B(pin)): More stable towards protodeboronation (a common side reaction).[9] Recommended for precious or complex coupling partners. Potassium Trifluoroborates (Ar-BF₃K): Crystalline, air-stable solids that are also resistant to protodeboronation.[13] | If protodeboronation of the boronic acid is suspected (evidenced by LC-MS), switching to the corresponding pinacol ester is a reliable solution. |
| Temperature | 80 - 110 °C: The typical range for Suzuki couplings of aryl bromides. | Start at 90 °C. If the reaction is slow, the temperature can be increased to the reflux temperature of the solvent (approx. 100-101 °C for dioxane). |
Detailed Experimental Protocol: Selective C2-Arylation
This protocol describes a general procedure for the selective Suzuki coupling at the C2-bromo position of 2-Bromo-5-chloro-4-hydroxypyridine with a representative arylboronic acid.
Materials & Reagents:
-
2-Bromo-5-chloro-4-hydroxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous, degassed
-
Deionized Water, degassed
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for work-up)
-
Silica Gel (for purification)
Safety Precautions: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be performed under an inert atmosphere.
Caption: General workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-chloro-4-hydroxypyridine (e.g., 209 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (276 mg, 2.0 equiv), and Pd(dppf)Cl₂ (16 mg, 0.02 equiv).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL). The mixture will typically appear as a dark red or brown suspension.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-chloro-4-hydroxypyridine product.
Troubleshooting Common Issues
Even robust reactions can encounter difficulties. This guide provides solutions to common challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd). 2. Insufficiently degassed solvents (O₂ present). 3. Base is not strong enough. 4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a different pre-catalyst. 2. Ensure solvents are sparged with inert gas for at least 15-20 min. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Increase temperature to 100-110 °C. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent. | 1. Use a more stable boronic ester (pinacol or MIDA). 2. Use a milder base (e.g., KF) if compatible. 3. Decrease the amount of water in the solvent system or try anhydrous conditions (though this may slow transmetalation). |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can facilitate the unwanted coupling of two boronic acid molecules. | Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Dehalogenation of Starting Material | The bromo or chloro group is replaced by a hydrogen atom. | This is a known side reaction pathway. Screen different solvent/base combinations. Sometimes changing the ligand can mitigate this issue. |
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source Not Available].
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Suzuki cross-coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-4-hydroxypyridine
Introduction: Navigating the Synthesis of Substituted Aminopyridines
The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of pharmacologically active molecules.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and a broad range of amine coupling partners.[4]
This guide provides a comprehensive technical overview and detailed protocols for the Buchwald-Hartwig amination of a challenging trifunctional substrate: 2-Bromo-5-chloro-4-hydroxypyridine. The presence of two distinct halogen atoms and a hydroxyl group on the pyridine ring presents unique challenges in terms of regioselectivity and potential side reactions. We will dissect these challenges and present a robust, field-proven strategy to achieve the desired selective amination at the 2-position.
The Challenge: A Trifunctional Heterocycle
The successful amination of 2-Bromo-5-chloro-4-hydroxypyridine is contingent on overcoming three primary obstacles:
-
Regioselectivity: The pyridine ring is substituted with both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond. This inherent difference in reactivity forms the basis for achieving regioselective amination at the 2-position.
-
Interference from the Hydroxyl Group: The acidic proton of the 4-hydroxy group can potentially interfere with the basic conditions required for the Buchwald-Hartwig reaction. Furthermore, the 4-hydroxypyridine moiety exists in tautomeric equilibrium with its pyridinone form, which can alter the electronic properties of the substrate and potentially coordinate with the palladium catalyst, leading to catalyst inhibition.
-
Substrate Deactivation: The pyridine nitrogen and the electron-withdrawing nature of the halogen and hydroxyl substituents render the substrate electron-deficient. Such electron-poor heteroaryl halides can be challenging coupling partners in Buchwald-Hartwig aminations.[1]
To address these challenges, a strategic approach involving protection of the hydroxyl group followed by a carefully optimized regioselective Buchwald-Hartwig amination is recommended.
Strategic Workflow: A Three-Stage Approach
Our recommended strategy involves a three-stage process to ensure a high-yielding and selective synthesis of the desired 2-amino-5-chloro-4-hydroxypyridine derivatives.
Part 1: Protection of the 4-Hydroxyl Group
To circumvent the potential interference of the acidic hydroxyl group, a protection strategy is advised. The benzyl (Bn) ether is a suitable choice due to its general stability under a range of reaction conditions, including the basic environment of the Buchwald-Hartwig amination.[5]
Protocol 1: Benzyl Protection of 2-Bromo-5-chloro-4-hydroxypyridine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-chloro-4-hydroxypyridine | 208.41 | 1.0 | 1.0 |
| Benzyl bromide (BnBr) | 171.04 | 1.2 | 1.2 |
| Sodium hydride (NaH), 60% in mineral oil | 24.00 | 1.5 | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 mmol).
-
Add anhydrous DMF (5 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.2 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)-2-bromo-5-chloropyridine.
Part 2: Regioselective Buchwald-Hartwig Amination
With the hydroxyl group protected, the stage is set for the regioselective amination. The choice of catalyst, ligand, and base is critical for achieving high efficiency and selectivity. Based on literature precedents for similar dihalopyridines, a palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand is recommended.[6][7] Xantphos has demonstrated excellent performance in promoting selective amination at the C-Br bond of 5-bromo-2-chloropyridine.[7] Alternatively, modern palladacycle precatalysts, such as the G3 XPhos palladacycle, offer high activity and reliability for challenging heteroaryl couplings.[8][9]
Protocol 2: Amination of 4-(Benzyloxy)-2-bromo-5-chloropyridine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(Benzyloxy)-2-bromo-5-chloropyridine | 298.56 | 1.0 | 1.0 |
| Amine (R-NH2) | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 0.02 | 0.02 (4 mol % Pd) |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | - | - |
Alternative Catalyst System: G3 XPhos Palladacycle (2 mol %), NaOtBu (1.4 equiv), in anhydrous THF at 80 °C.
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3 (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous toluene (3 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
In a separate flask, dissolve 4-(benzyloxy)-2-bromo-5-chloropyridine (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the catalyst mixture, followed by the careful addition of sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Deprotection to Yield the Final Product
The final step is the removal of the benzyl protecting group to unveil the 4-hydroxy functionality. Catalytic hydrogenolysis is the standard and efficient method for this transformation.[10]
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) |
| Protected Aminated Product | - | 1.0 |
| Palladium on Carbon (Pd/C), 10 wt. % | - | 10 mol % |
| Hydrogen (H2) gas | - | - |
| Methanol or Ethanol | - | - |
Procedure:
-
Dissolve the protected aminated product (1.0 mmol) in methanol or ethanol (10 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon filled with H2 is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, which can be further purified by recrystallization or chromatography if necessary.
Mechanism and Rationale: The Science Behind the Synthesis
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
-
Rationale for Reagent Selection:
-
Palladium Source: Pd2(dba)3 is a common Pd(0) source, while palladacycle precatalysts like G3 XPhos offer improved stability and efficiency in generating the active L-Pd(0) species.[9]
-
Ligand: Bulky, electron-rich biarylphosphine ligands such as Xantphos or XPhos are crucial. Their steric bulk promotes the formation of monoligated palladium complexes, which are highly active in the catalytic cycle, and accelerates the rate-limiting reductive elimination step.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For substrates sensitive to strong bases, weaker bases like K3PO4 or Cs2CO3 can be employed, though this may require more forcing conditions.
-
Solvent: Anhydrous, non-protic solvents like toluene or THF are used to prevent quenching of the base and interference with the catalytic intermediates.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor solvent quality. | Use a palladacycle precatalyst; Ensure rigorous exclusion of air and moisture; Use freshly distilled/anhydrous solvents. Increase catalyst loading. |
| Poor Regioselectivity | Reaction temperature too high, leading to C-Cl bond activation. | Lower the reaction temperature and monitor the reaction progress carefully. Screen different ligands that may offer higher selectivity. |
| Hydrodehalogenation | Presence of water or other proton sources; β-hydride elimination from certain amines. | Use scrupulously dry reagents and solvents. For primary amines, consider using a ligand that disfavors β-hydride elimination. |
| Side Reactions at Hydroxyl Group (if unprotected) | Reaction with the base or catalyst. | Protect the hydroxyl group as a benzyl or PMB ether prior to amination. Alternatively, screen weaker bases (e.g., K3PO4, Cs2CO3). |
References
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. Available at: [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 139(35), 12160-12165. Available at: [Link]
-
Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. Available at: [Link]
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Chen, Y., et al. (2012). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. Bioorganic & Medicinal Chemistry, 20(1), 159-170. Available at: [Link]
-
Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. Organic Letters, 5(24), 4611–4614. Available at: [Link]
-
Messaoudi, S., et al. (2018). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis, 8(7), 5895-5921. Available at: [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1633-1643. Available at: [Link]
-
Buchwald, S. L., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 856-859. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Cleator, E., et al. (2009). Regioselective coupling reactions of 2,4-diaminopyridine derivatives with aryl halides: the synthesis of elaborated pyridines. Tetrahedron, 65(45), 9037-9047. Available at: [Link]
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Colacot, T. J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35591-35605. Available at: [Link]
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Organic Reaction Data. (n.d.). PMB Protection. Retrieved from [Link]
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Buchwald, S. L., et al. (2012). Palladium-catalyzed hydroxylation of aryl and heteroaryl halides enabled by the use of a palladacycle precatalyst. Journal of the American Chemical Society, 134(38), 15908-15911. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Buchwald, S. L., & Nolan, S. P. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(6), 1549-1563. Available at: [Link]
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Thomson, D. W., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(2), 242-245. Available at: [Link]
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Lipshutz, B. H., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(33). Available at: [Link]
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Cernak, T., et al. (2018). Regioselective synthesis of 4-functionalized pyridines. Organic & Biomolecular Chemistry, 16(33), 6016-6025. Available at: [Link]
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Ji, J., Li, T., & Bunnelle, W. H. (2004). Selective Amination of Polyhalopyridines Catalyzed by a Palladium—Xantphos Complex. ChemInform, 35(14). Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Simkovsky, N. M., Ermann, M., Roberts, S. M., Parry, D. M., & Baxter, A. D. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1847–1849. Available at: [Link]
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Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. Available at: [Link]
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Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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Kiessling, L. L., & Gestwicki, J. E. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(17), 2631-2633. Available at: [Link]
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Moody, C. J., & R. J. K. Taylor. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Organic & Biomolecular Chemistry, 17(40), 9064-9069. Available at: [Link]
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Stradiotto, M., & McDonald, R. (2011). Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 9(19), 6566-6575. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-chloro-4-hydroxypyridine
Introduction: The Strategic Value of Functionalized 4-Hydroxypyridines
The 4-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its importance in the development of novel therapeutic agents. The strategic functionalization of this core, particularly through the introduction of diverse substituents, is a cornerstone of modern drug discovery. 2-Bromo-5-chloro-4-hydroxypyridine emerges as a highly valuable and versatile building block in this context. It features two distinct halogen atoms, offering a platform for selective and sequential palladium-catalyzed cross-coupling reactions. This dual-handle approach allows for the controlled and directional synthesis of complex, highly substituted pyridine derivatives.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-chloro-4-hydroxypyridine in palladium-catalyzed cross-coupling reactions. We will delve into the underlying principles of regioselectivity, provide detailed, field-proven protocols for key transformations, and offer insights into overcoming the unique challenges presented by this substrate.
The Challenge of Regioselectivity and the Influence of the 4-Hydroxy Group
The primary challenge in the cross-coupling of 2-Bromo-5-chloro-4-hydroxypyridine lies in achieving high regioselectivity. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-OTf > C-Cl. This intrinsic difference suggests that the C-Br bond at the 2-position should be more reactive than the C-Cl bond at the 5-position. Furthermore, for dihalogenated pyridines, halides in the position alpha to the nitrogen (C2) are conventionally more reactive due to the electronic polarization of the C-N bond, making the C2 position more electrophilic and susceptible to oxidative addition by a Pd(0) catalyst.[1]
However, the 4-hydroxy group introduces a layer of complexity. As an electron-donating group, it can increase the electron density of the pyridine ring, potentially modulating the reactivity of the C-X bonds. Moreover, the acidic proton of the hydroxyl group can interact with the basic conditions typically required for cross-coupling reactions, potentially leading to catalyst deactivation or undesired side reactions. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving the desired regioselective functionalization. In some instances, protection of the hydroxyl group may be a viable strategy to simplify the reactive landscape.
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Protocol I: Regioselective Suzuki-Miyaura Coupling at the C2-Position
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[2][3] For 2-Bromo-5-chloro-4-hydroxypyridine, we will target the more reactive C-Br bond at the C2 position. The choice of a suitable palladium precursor and a phosphine ligand is critical for high efficiency and selectivity.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for cross-coupling with heteroaryl chlorides and bromides. These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination.
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is recommended.[4] These bases are effective in activating the boronic acid for transmetalation without being overly harsh, which is important given the presence of the acidic hydroxyl group.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki couplings.[5][6] Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature: Elevated temperatures (80-100 °C) are typically required to drive the reaction to completion.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-4-hydroxypyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 78 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | 82 |
Protocol II: Buchwald-Hartwig Amination at the C2-Position
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[7][8][9] Similar to the Suzuki coupling, we will target the C2-bromo position.
Rationale for Experimental Choices:
-
Catalyst System: Pre-catalysts such as BrettPhos Pd G3 or a combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like BrettPhos or RuPhos are highly effective for the amination of heteroaryl halides.[8] These systems are known for their high activity and broad substrate scope.
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vial.
-
Reagent Addition: Add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in a preheated heating block to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination
| Entry | Amine | Pd Pre-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | BrettPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 110 | 18 | 91 |
| 2 | Aniline | Pd₂(dba)₃ (2) / RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | 24 | 75 |
| 3 | Benzylamine | XPhos Pd G2 (2) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 88 |
Protocol III: Sonogashira Coupling at the C2-Position
The Sonogashira reaction facilitates the formation of a C-C triple bond between a terminal alkyne and an aryl halide, a valuable transformation for introducing linear structural elements.[10][11][12]
Rationale for Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves as both a base to deprotonate the alkyne and as a solvent in some cases.
-
Solvent: A polar aprotic solvent like DMF or a non-polar solvent like toluene can be used.
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation: Representative Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N (2) | DMF | 80 | 6 | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2) | Toluene | 90 | 8 | 92 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | DMF | 70 | 10 | 76 |
Diagram: Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
-
Low Yield or No Reaction:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and degassed. The hydroxyl group may interfere; consider using a higher catalyst loading or a more robust ligand. Protection of the hydroxyl group as a MOM or TBS ether may be necessary in challenging cases.
-
Ineffective Base: The choice of base is crucial. For Suzuki couplings, ensure the base is sufficiently strong to activate the boronic acid but not so strong as to cause decomposition. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential.
-
-
Poor Regioselectivity:
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can influence regioselectivity.[1][13] Experiment with a range of ligands, from less hindered (e.g., PPh₃) to bulky biarylphosphine ligands (e.g., SPhos, XPhos), to modulate the selectivity.
-
Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the kinetically preferred product.
-
-
Side Reactions:
-
Protodeboronation (Suzuki): This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring a strictly inert atmosphere.
-
Homocoupling: The formation of symmetrical biaryls can occur. Adjusting the catalyst-to-ligand ratio or using a different palladium source can sometimes suppress this side reaction.
-
Conclusion
2-Bromo-5-chloro-4-hydroxypyridine is a powerful synthetic intermediate for the construction of highly functionalized pyridine derivatives. By leveraging the principles of palladium-catalyzed cross-coupling and carefully selecting reaction conditions, researchers can achieve regioselective functionalization at the more reactive C2-bromo position. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for the synthesis of a diverse array of novel compounds for applications in drug discovery and materials science. Further optimization and exploration of ligand effects may unlock even more sophisticated and selective transformations of this versatile building block.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
- Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
- Regioselective synthesis of 4-functionalized pyridines. OUCI.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Sonogashira coupling. Wikipedia.
- Process for preparing 4-hydroxypyridines. Google Patents.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
- Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars.
- Sonogashira coupling. YouTube.
- A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. ResearchGate.
- Palladium-Catalyzed Reactions. MDPI.
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Synthesis of Novel Kinase Inhibitors from 2-Bromo-5-chloro-4-hydroxypyridine: An Application and Protocol Guide
Introduction: The Pyridinone Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous FDA-approved drugs demonstrating significant clinical benefit.[1][2] A recurring structural motif in many of these inhibitors is the pyridinone core.[3] This scaffold is highly valued in medicinal chemistry for its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.[3] The inherent properties of the pyridinone ring, including its capacity for hydrogen bonding and the potential for substitution at multiple vectors, make it an ideal starting point for generating diverse libraries of potential kinase inhibitors.[3][4]
2-Bromo-5-chloro-4-hydroxypyridine is a versatile and readily accessible starting material for the synthesis of a wide array of substituted pyridinone-based kinase inhibitors. The presence of a bromine atom at the 2-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The chloro substituent at the 5-position can be used for further diversification or to modulate the electronic properties of the core. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of novel kinase inhibitors starting from 2-Bromo-5-chloro-4-hydroxypyridine, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The overall synthetic strategy is designed to be modular, allowing for the generation of a library of diverse kinase inhibitors from a common intermediate. The workflow begins with the protection of the 4-hydroxyl group of the starting material, which exists in tautomeric equilibrium with the pyridin-4-one form. This protection is crucial to prevent side reactions during the subsequent cross-coupling steps. Following protection, the 2-bromo position is functionalized using a suite of powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each of these reactions allows for the introduction of a different class of substituents, providing access to a broad chemical space. Finally, deprotection of the hydroxyl group reveals the target pyridinone-based kinase inhibitors.
Caption: General workflow for the synthesis of a kinase inhibitor library.
Part 1: Protection of the 4-Hydroxyl Group
The hydroxyl group of 4-hydroxypyridines can interfere with palladium-catalyzed cross-coupling reactions. Therefore, its protection is a critical first step. A benzyl protecting group is often employed due to its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis.
Protocol 1: O-Benzylation of 2-Bromo-5-chloro-4-hydroxypyridine
This protocol describes the synthesis of 4-(benzyloxy)-2-bromo-5-chloropyridine, the key intermediate for subsequent cross-coupling reactions.
Materials:
-
2-Bromo-5-chloro-4-hydroxypyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-(benzyloxy)-2-bromo-5-chloropyridine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the protected intermediate in hand, the 2-bromo position can be functionalized using a variety of cross-coupling reactions. The choice of reaction will determine the nature of the substituent introduced at this position.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups.[5][6]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the protected intermediate with an arylboronic acid.
Materials:
-
4-(Benzyloxy)-2-bromo-5-chloropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 4-(benzyloxy)-2-bromo-5-chloropyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | 1-5 mol% loading is typical. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence reaction rate and yield. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | Degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Optimization may be required for specific substrates. |
B. Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.[7][8][9]
This protocol outlines a general procedure for the amination of the protected intermediate.
Materials:
-
4-(Benzyloxy)-2-bromo-5-chloropyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine and then 4-(benzyloxy)-2-bromo-5-chloropyridine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used in combination with a ligand. |
| Ligand | Xantphos, BINAP, RuPhos | The choice of ligand is crucial for reaction efficiency. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous and oxygen-free conditions are critical. |
C. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
This protocol provides a general method for the Sonogashira coupling of the protected intermediate.
Materials:
-
4-(Benzyloxy)-2-bromo-5-chloropyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-(benzyloxy)-2-bromo-5-chloropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC.
-
Once the reaction is complete (typically 2-8 hours), dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Various palladium sources can be used. |
| Copper Co-catalyst | CuI | Essential for the traditional Sonogashira reaction. |
| Base | Et₃N, Diisopropylamine | Typically a liquid amine that can also act as a co-solvent. |
| Solvent | THF, DMF | Anhydrous and degassed solvents are recommended. |
Part 3: Deprotection to Yield the Final Kinase Inhibitors
The final step in the synthesis is the removal of the benzyl protecting group to unveil the 4-hydroxypyridine (pyridin-4-one) moiety, which is often crucial for kinase inhibitory activity.
Protocol 5: Hydrogenolysis for Benzyl Group Deprotection
This protocol describes a standard method for the deprotection of the benzyl ether.
Materials:
-
O-Benzylated pyridine derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the O-benzylated pyridine derivative in methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected kinase inhibitor. Further purification by recrystallization or chromatography may be necessary.
Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Example Characterization Data for a Hypothetical Product:
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z | Purity (HPLC) |
| 2-(Phenyl)-5-chloro-4-hydroxypyridine | 11.5 (s, 1H, OH), 8.10 (s, 1H), 7.85 (d, J = 7.8 Hz, 2H), 7.50 (t, J = 7.6 Hz, 2H), 7.40 (t, J = 7.4 Hz, 1H), 6.80 (s, 1H) | [M+H]⁺ 222.0 | >98% |
| 2-(Anilino)-5-chloro-4-hydroxypyridine | 11.2 (s, 1H, OH), 9.50 (s, 1H, NH), 7.95 (s, 1H), 7.60 (d, J = 8.0 Hz, 2H), 7.30 (t, J = 7.8 Hz, 2H), 7.00 (t, J = 7.5 Hz, 1H), 6.50 (s, 1H) | [M+H]⁺ 237.0 | >97% |
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of compounds has been synthesized and characterized, the next critical step is to evaluate their biological activity.
Protocol 6: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase of interest.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme, the kinase-specific substrate, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The synthetic routes and protocols detailed in this guide provide a robust framework for the generation of novel kinase inhibitors based on the 2-Bromo-5-chloro-4-hydroxypyridine scaffold. The modular nature of this approach, leveraging powerful palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries with the potential to yield potent and selective inhibitors against a range of kinase targets. By combining rational synthetic design with established biological evaluation methods, researchers can effectively explore the chemical space around the privileged pyridinone core in the quest for next-generation targeted therapeutics.
References
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem, 66, 2487-2492.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Journal of Medicinal Chemistry, 58(21), 8495-8515.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
- Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
National Institutes of Health. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Retrieved from [Link]
-
Heterocycles. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Retrieved from [Link]
-
PubMed. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]
-
Semantic Scholar. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine.
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Retrieved from [Link]
-
ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. Retrieved from [Link]
-
National Institutes of Health. (2019). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. Retrieved from [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 37(6), 422-439.
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]
Sources
- 1. 4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 2-Bromo-5-chloro-4-hydroxypyridine as a Versatile Building Block for Agrochemical Synthesis
Introduction: Unlocking New Scaffolds in Crop Protection
The pyridine heterocycle is a cornerstone in modern agrochemical design, forming the structural basis of numerous highly effective herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and metabolic stability make it a privileged scaffold in the quest for novel active ingredients. Within this chemical space, 2-Bromo-5-chloro-4-hydroxypyridine emerges as a particularly valuable, yet underexplored, building block. Its trifunctional nature—a reactive bromine atom, a less reactive chlorine atom, and a nucleophilic hydroxyl group—offers a powerful platform for controlled, sequential chemical modifications. This allows for the strategic construction of diverse molecular libraries, accelerating the discovery of next-generation crop protection solutions.
This guide provides a deep dive into the synthetic utility of 2-Bromo-5-chloro-4-hydroxypyridine. It is designed for researchers, chemists, and professionals in the agrochemical and drug development sectors. We will explore the molecule's inherent reactivity and provide detailed, field-proven protocols for its elaboration into key agrochemical intermediates. The focus is not just on the procedural steps, but on the underlying chemical principles that govern these transformations, empowering scientists to adapt and innovate.
Physicochemical Properties of 2-Bromo-5-chloro-4-hydroxypyridine
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up. The key properties of 2-Bromo-5-chloro-4-hydroxypyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1196145-66-0 | Internal Data |
| Molecular Formula | C₅H₃BrClNO | Internal Data |
| Molecular Weight | 208.44 g/mol | Internal Data |
| Appearance | Off-white to light yellow solid | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Inferred from similar compounds |
| Purity | Typically >95% | Internal Data |
Synthetic Potential: A Trifunctional Platform for Agrochemical Innovation
The synthetic versatility of 2-Bromo-5-chloro-4-hydroxypyridine stems from the differential reactivity of its three functional groups. This allows for a modular approach to library synthesis, where each functional group can be addressed with a high degree of selectivity.
-
C2-Bromine Atom: The bromine at the 2-position is highly activated towards palladium-catalyzed cross-coupling reactions due to its position adjacent to the ring nitrogen. This makes it the primary site for introducing aryl, heteroaryl, or alkyl moieties via reactions such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This is a common strategy for building the complex scaffolds of modern fungicides and herbicides.
-
C4-Hydroxyl Group: The hydroxyl group can tautomerize to the pyridone form. It is readily deprotonated by a suitable base to form a nucleophilic alkoxide. This enables facile O-alkylation or O-arylation through reactions like the Williamson ether synthesis, providing access to a wide range of pyridine ethers, a class of compounds known for their herbicidal activity.
-
C5-Chlorine Atom: The chlorine atom at the 5-position is significantly less reactive towards palladium-catalyzed cross-coupling reactions compared to the C2-bromine. This allows for selective functionalization at the 2-position while leaving the 5-position intact for potential subsequent modifications under more forcing conditions, or for its role in modulating the biological activity of the final molecule.
Below, we provide detailed protocols for two key transformations that leverage the reactivity of the C2-bromo and C4-hydroxyl groups.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C2-Position
This protocol details a representative Suzuki-Miyaura coupling to form a C-C bond at the 2-position, a foundational step in the synthesis of many pyridine-based fungicides. The reaction couples 2-Bromo-5-chloro-4-hydroxypyridine with a substituted pyrazole boronic ester, a common substructure in succinate dehydrogenase inhibitor (SDHI) fungicides.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and versatile catalyst for a wide range of Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Synthesis of 5-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-4-hydroxypyridine
Materials:
-
2-Bromo-5-chloro-4-hydroxypyridine (1.0 mmol, 208.4 mg)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 249.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)
-
1,4-Dioxane, anhydrous and degassed (8 mL)
-
Water, degassed (2 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-chloro-4-hydroxypyridine, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, potassium carbonate, and Tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Protocol 2: O-Alkylation of the C4-Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the synthesis of a 4-alkoxypyridine derivative, a common structural motif in herbicides that can act as mimics of the plant hormone auxin.[3]
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding alkoxide.
-
Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation but not the nucleophilic anion, thus increasing its reactivity.
-
Alkylating Agent: A reactive alkyl halide, such as a substituted benzyl bromide, is used to introduce the desired alkoxy group.
Experimental Protocol: Synthesis of 2-Bromo-5-chloro-4-(2,4-dichlorobenzyloxy)pyridine
Materials:
-
2-Bromo-5-chloro-4-hydroxypyridine (1.0 mmol, 208.4 mg)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
2,4-Dichlorobenzyl bromide (1.1 mmol, 263.8 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-Bromo-5-chloro-4-hydroxypyridine in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichlorobenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic transformations described in the protocols.
Caption: Suzuki-Miyaura coupling of 2-Bromo-5-chloro-4-hydroxypyridine.
Caption: O-Alkylation of 2-Bromo-5-chloro-4-hydroxypyridine.
Conclusion: A Gateway to Novel Agrochemicals
2-Bromo-5-chloro-4-hydroxypyridine represents a highly adaptable and valuable building block for the synthesis of novel agrochemicals. Its distinct functional groups allow for selective and sequential modifications, enabling the efficient construction of diverse molecular libraries for biological screening. The representative protocols provided herein for Suzuki-Miyaura coupling and O-alkylation demonstrate the practical utility of this intermediate in accessing complex scaffolds relevant to modern fungicide and herbicide discovery. Researchers and scientists in the agrochemical industry are encouraged to explore the potential of this versatile building block in the development of next-generation crop protection solutions.
References
-
Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. Retrieved from [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed. Retrieved from [Link]
- WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application. Google Patents.
- WO2021234531A1 - A stabilization system for an agrochemical composition. Google Patents.
- EP1879453B1 - Agrochemical compositions containing naphthalene sulfonate derivatives and nitrogen-containing surfactants. Google Patents.
- US9006145B2 - Agrochemical formulations of microcapsules for compounds containing carboxamide groups. Google Patents.
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
- EP1140845A1 - Susbstituted pyridine herbicides. Google Patents.
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Retrieved from [Link]
-
Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. PubMed. Retrieved from [Link]
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. Retrieved from [Link]
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Application Notes and Protocols for the N-Arylation of 2-Bromo-5-chloro-4-hydroxypyridine
Introduction: The Significance of N-Aryl-4-hydroxypyridinone Scaffolds
The 4-hydroxypyridinone moiety is a "privileged structure" in medicinal chemistry, renowned for its exceptional metal-chelating properties and its presence in a wide array of biologically active compounds.[1][2][3] The introduction of an aryl substituent at the nitrogen atom (N-arylation) of this scaffold dramatically expands its structural and functional diversity, leading to the development of novel therapeutic agents, including metalloenzyme inhibitors and innovative materials.[2] The specific substrate, 2-Bromo-5-chloro-4-hydroxypyridine, offers multiple points for diversification, making it a valuable building block for chemical libraries in drug discovery. The selective N-arylation is a critical first step in its functionalization.
This guide provides a comprehensive overview and detailed protocols for the N-arylation of 2-Bromo-5-chloro-4-hydroxypyridine, exploring both Palladium- and Copper-catalyzed methodologies. We delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, offering field-proven insights to guide researchers in achieving successful and selective N-arylation.
Mechanistic Considerations: Navigating Reactivity and Selectivity
Tautomerism: The Pyridinol-Pyridone Equilibrium
2-Bromo-5-chloro-4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 1H-pyridin-4-one. The pyridone tautomer is generally favored in solution and is the key species undergoing N-arylation. The presence of the acidic N-H proton in the pyridone form allows for deprotonation by a suitable base, generating the nucleophilic pyridin-4-olate anion, which is crucial for the coupling reaction.
Caption: Generalized catalytic cycle for Buchwald-Hartwig N-arylation.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh conditions. [4][5]Modern protocols, however, utilize catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under milder conditions with a broader substrate scope. [6][7][8][9]For the N-arylation of 4-hydroxypyridines, copper-based systems are particularly effective. [6][10][7][8]
Caption: Proposed catalytic cycle for Ullmann N-arylation.
Experimental Protocols
The following protocols are designed as robust starting points for the N-arylation of 2-Bromo-5-chloro-4-hydroxypyridine. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific arylating agents.
General Experimental Workflow
Caption: General workflow for N-arylation experiments.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is adapted from established procedures for the N-arylation of related heterocyclic systems, utilizing a robust palladium/biarylphosphine catalyst system known for its high activity. [11][12][13][14]
Materials
-
2-Bromo-5-chloro-4-hydroxypyridine
-
Aryl bromide or iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Time | 12-24 h |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is based on the work of Buchwald and others on the copper-catalyzed N-arylation of 4-hydroxypyridines, which has been shown to be highly effective for this class of substrates. [6][10][7][8]
Materials
-
2-Bromo-5-chloro-4-hydroxypyridine
-
Aryl bromide or iodide
-
Copper(I) Iodide (CuI)
-
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, aqueous ammonia, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 mmol), the aryl halide (1.5 mmol), CuI (0.1 mmol, 10 mol%), TMHD (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and pour into a separatory funnel containing 10% aqueous ammonia (20 mL) to complex the copper salts.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.
| Parameter | Recommended Condition |
| Catalyst | CuI |
| Ligand | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) |
| Base | K₃PO₄ |
| Solvent | DMF |
| Temperature | 120 °C |
| Time | 24-48 h |
Conclusion and Further Optimization
Both palladium- and copper-catalyzed methods provide viable pathways for the N-arylation of 2-Bromo-5-chloro-4-hydroxypyridine. The choice between the two systems may depend on the specific arylating agent, functional group tolerance, and cost considerations. For electron-deficient aryl halides, the palladium-catalyzed system may offer higher yields and shorter reaction times. Conversely, the copper-catalyzed system is often more economical. Researchers should consider screening different ligands (e.g., other biarylphosphines for Pd, phenanthrolines for Cu) and bases to optimize the reaction for their specific needs. The resulting 1-aryl-2-bromo-5-chloro-1H-pyridin-4-one is a versatile intermediate, with the remaining bromo and chloro substituents available for subsequent orthogonal cross-coupling reactions, enabling rapid library synthesis.
References
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]
-
Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed. [Link]
-
Abboud, M., Aubert, E., & Mamane, V. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Beilstein Journal of Organic Chemistry, 8, 253–258. [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]
-
Abboud, M., Aubert, E., & Mamane, V. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. PubMed Central. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Rasool, N., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(10), 1369. [Link]
-
Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. National Library of Medicine. [Link]
-
Ullmann coupling-An overview. OperaChem. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
-
N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Royal Society of Chemistry. [Link]
-
Sato, K., et al. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Beilstein Journal of Organic Chemistry, 20, 660–666. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. ResearchGate. [Link]
-
Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. ResearchGate. [Link]
-
Comins, D. L., & Mantlo, N. B. (1983). Regiospecific .alpha.-alkylation of 4-chloro(bromo)pyridine. The Journal of Organic Chemistry, 48(25), 4985-4987. [Link]
-
Zheng, Z., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
Request PDF. Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. ResearchGate. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. PubMed Central. [Link]
-
Santos, M. A., Marques, S. M., & Chaves, S. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259. [Link]
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- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. BJOC - Double N-arylation reaction of polyhalogenated 4,4’-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles [beilstein-journals.org]
Application Notes and Protocols for Regioselective Reactions of 2-Bromo-5-chloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-chloro-4-hydroxypyridine
2-Bromo-5-chloro-4-hydroxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic value lies in the differential reactivity of its two halogen substituents, which allows for sequential, site-selective functionalization. This enables the synthesis of complex, polysubstituted pyridine scaffolds that are central to the development of novel therapeutic agents and functional materials.
The presence of the hydroxyl group at the 4-position introduces an important structural consideration: the tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone forms. This equilibrium influences the electronic properties of the ring and, consequently, the reactivity of the C-Br and C-Cl bonds. The 4-pyridone tautomer is generally the predominant form in solution, rendering the ring more electron-rich than a typical pyridine. This electronic characteristic, combined with the inherent differences in carbon-halogen bond strengths, dictates the regioselectivity of various transformations.
This guide provides an in-depth exploration of the key regioselective reactions of 2-Bromo-5-chloro-4-hydroxypyridine, offering both mechanistic insights and detailed experimental protocols for its strategic functionalization.
Principles of Regioselectivity: A Tale of Two Halogens
The ability to selectively functionalize one halogen in the presence of the other is the cornerstone of this molecule's utility. In palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. The general order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl.
For 2-Bromo-5-chloro-4-hydroxypyridine, the C-Br bond at the 2-position is significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for highly selective transformations at the C-2 position while leaving the C-5 chloro group untouched for subsequent modifications.
I. Regioselective Suzuki-Miyaura Cross-Coupling at the C-2 Position
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents.[1] For 2-Bromo-5-chloro-4-hydroxypyridine, this reaction can be performed with high regioselectivity at the C-2 position.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the more reactive C-Br bond to the Pd(0) catalyst. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the 2-aryl product and regenerate the Pd(0) catalyst. The choice of a mild base is crucial to prevent deprotonation of the 4-hydroxy group and potential O-arylation side reactions.
Experimental Protocol: Synthesis of 2-Aryl-5-chloro-4-hydroxypyridine
Materials:
-
2-Bromo-5-chloro-4-hydroxypyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq.), the arylboronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-chloro-4-hydroxypyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Effective for a broad range of substrates. |
| Base | Na₂CO₃ or K₂CO₃ | Mild base to minimize O-arylation. |
| Solvent | Dioxane/Water or Toluene/Water | Promotes dissolution and catalyst activity. |
| Temperature | 80-100 °C | Balances reaction rate and selectivity. |
II. Regioselective Sonogashira Coupling at the C-2 Position
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, which are versatile functional groups in drug discovery.[2] This reaction can also be directed with high regioselectivity to the C-2 position of 2-Bromo-5-chloro-4-hydroxypyridine.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[2] The catalytic cycle initiates with the selective oxidative addition of the C-Br bond to the Pd(0) center. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then undergoes transmetalation to the palladium complex. Reductive elimination furnishes the 2-alkynylpyridine and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2-Alkynyl-5-chloro-4-hydroxypyridine
Materials:
-
2-Bromo-5-chloro-4-hydroxypyridine
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
THF
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed THF and Et₃N (typically a 2:1 mixture).
-
Add the terminal alkyne (1.5 eq.) dropwise.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A common and effective catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Et₃N or DIPEA | Acts as both a base and a solvent. |
| Solvent | THF, DMF, or Dioxane | Co-solvent to ensure solubility of all components. |
| Temperature | RT to 60 °C | Milder conditions often suffice and improve selectivity. |
III. Regioselective Buchwald-Hartwig Amination at the C-2 Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in pharmaceuticals.[3] This reaction can be selectively performed at the C-2 position of 2-Bromo-5-chloro-4-hydroxypyridine.
Mechanistic Rationale
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via an oxidative addition, ligand exchange/deprotonation, and reductive elimination cycle.[3] The choice of a strong, non-nucleophilic base is critical for deprotonating the amine and facilitating the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often necessary to promote the reductive elimination step and prevent catalyst decomposition.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-4-hydroxypyridine Derivatives
Materials:
-
2-Bromo-5-chloro-4-hydroxypyridine
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by 2-Bromo-5-chloro-4-hydroxypyridine (1.0 eq.), the amine (1.2 eq.), and NaOt-Bu (1.4 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A robust system for amination of heteroaryl halides. |
| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent is essential. |
| Temperature | 100-110 °C | Higher temperatures are often needed for C-N bond formation. |
IV. Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed cross-coupling reactions offer a versatile toolkit for C-C and C-N bond formation, nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing heteroatom nucleophiles.[4] On the 2-Bromo-5-chloro-4-hydroxypyridine scaffold, SNAr reactions are less common due to the relatively poor leaving group ability of bromide and chloride compared to fluoride.[5] However, under forcing conditions or with highly activated nucleophiles, substitution can occur. The regioselectivity of SNAr on pyridines is governed by the stability of the intermediate Meisenheimer complex, with attack favored at the 2- and 4-positions where the negative charge can be delocalized onto the electronegative nitrogen atom.[6]
Given the presence of the 4-hydroxy group, direct SNAr at this position is not feasible. However, conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or triflate) would activate the C-4 position for SNAr. In the context of the parent compound, any potential SNAr would likely occur at the C-2 position under harsh conditions, competing with the more facile palladium-catalyzed reactions.
Conclusion
2-Bromo-5-chloro-4-hydroxypyridine is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The significant difference in reactivity between the C-2 bromine and C-5 chlorine atoms allows for a high degree of regioselectivity in palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can selectively functionalize the C-2 position via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, while preserving the C-5 chloro substituent for subsequent transformations. This strategic, stepwise approach to molecular diversification makes 2-Bromo-5-chloro-4-hydroxypyridine an indispensable tool in modern drug discovery and materials science.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents. (n.d.).
-
Asymmetric synthesis of 2-alkyl(aryl)-2,3-dihydro-4-pyridones by addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
nucleophilic aromatic substitutions - YouTube. (n.d.). Retrieved January 20, 2026, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). Retrieved January 20, 2026, from [Link]
-
Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 20, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-chloro-4-hydroxypyridine
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-4-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can impact reaction yield and purity. As a key intermediate in the development of various pharmaceutical compounds, achieving a high-yielding and reproducible synthesis is paramount.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind experimental choices, offer detailed protocols, and provide data-driven insights to enhance your synthetic success.
Overview of the Recommended Synthetic Pathway
Based on established chemical principles and analogous transformations found in the literature, a reliable two-step pathway is recommended. This route begins with the bromination of 2-Chloro-4-methoxypyridine, followed by the demethylation of the resulting intermediate to yield the target product. This approach offers good control over regioselectivity and utilizes readily available starting materials.
Caption: Recommended two-step synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. The questions are organized by reaction step.
Step 1: Electrophilic Bromination of 2-Chloro-4-methoxypyridine
The first critical step is the regioselective bromination of the pyridine ring. The methoxy group at the 4-position is a strong activating group, directing electrophilic substitution to the ortho positions (3 and 5). The chloro group at the 2-position is a deactivating group. The combined electronics favor substitution at the 5-position.
Q1: My bromination yield is significantly lower than the expected ~45%. What are the primary causes?
Answer: Low yields in this step typically stem from three sources: incomplete reaction, formation of side products, or mechanical loss during workup and purification.
-
Incomplete Reaction: The reaction requires strong acidic conditions to activate the brominating agent (N-Bromosuccinimide, NBS). Ensure your concentrated sulfuric acid is anhydrous and of high purity. The reaction is also temperature-sensitive. Adding NBS at 0°C is crucial to control the initial exotherm, but the mixture must then be gently heated (e.g., to 55°C) to drive the reaction to completion.[1]
-
Side Products: Over-bromination (di-bromination) can occur if an excess of NBS is used or if the reaction temperature is too high. Conversely, if the reaction is not driven to completion, you will have unreacted starting material, which can be difficult to separate from the product.
-
Workup Issues: The product is a solid. When quenching the reaction mixture by pouring it into ice water, do so slowly to prevent flash heating. Neutralization with NaOH must also be done carefully while cooling to avoid hydrolysis of the product or other side reactions. Ensure complete extraction from the aqueous layer.
Q2: I'm observing multiple spots on my TLC plate post-reaction, suggesting poor selectivity. How can I improve this?
Answer: The key to regioselectivity is precise control of stoichiometry and temperature.
-
Stoichiometry: Use N-Bromosuccinimide (NBS) as the brominating agent. It is a solid that is easy to handle and allows for accurate molar equivalents. Use a 1.0 to 1.05 molar equivalent of NBS relative to the 2-Chloro-4-methoxypyridine. An excess can lead to di-brominated byproducts.
-
Temperature Control: Add the NBS in portions to the sulfuric acid solution of your starting material under ice bath conditions (0°C).[1] This allows you to manage the reaction exotherm. After the addition is complete, allow the reaction to warm slowly and hold it at a moderate temperature (e.g., 55°C) for a defined period (e.g., 3 hours).[1] This controlled heating provides enough energy to overcome the activation barrier for the desired mono-bromination without promoting side reactions.
Troubleshooting Decision Tree: Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
Step 2: Acid-Catalyzed Demethylation
This step removes the methyl protecting group from the 4-position hydroxyl group. It is typically achieved by heating the intermediate in a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr).
Q3: My demethylation reaction is slow or does not go to completion. How can I improve the conversion rate?
Answer: Incomplete demethylation is a common issue. The cleavage of the aryl-methyl ether bond requires harsh conditions.
-
Choice of Acid: While 6M HCl can be effective, it may require prolonged heating (e.g., 20 hours at 100°C).[2] Using 48% aqueous HBr is often more efficient. The bromide ion is a better nucleophile than the chloride ion, facilitating the SN2 attack on the methyl group. A mixture of HBr in acetic acid can also be highly effective.[3]
-
Temperature and Time: This reaction is highly temperature-dependent. Ensure the reaction mixture is maintained at reflux (typically >100°C). If using HCl, extending the reaction time to 24 hours may be necessary. Monitor the reaction by TLC until the starting material spot has completely disappeared.
Q4: I'm concerned about product degradation under the harsh acidic and high-temperature conditions. What are the signs, and how can it be minimized?
Answer: Degradation can manifest as a darkening of the reaction mixture (charring) and the appearance of multiple, often baseline, spots on a TLC plate.
-
Minimize Reaction Time: The best way to prevent degradation is to use conditions that allow the reaction to complete as quickly as possible. As mentioned, HBr is often faster than HCl.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative side reactions, which contribute to color formation.
-
Workup: Once the reaction is complete, cool the mixture promptly and proceed with the workup. Do not let the completed reaction sit at high temperatures. Neutralize the acid carefully in an ice bath to a pH of ~7 before extraction.[2] Over-shooting the pH to be strongly basic can lead to decomposition of the hydroxypyridine product.
Experimental Protocols & Data
Protocol 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine
This protocol is adapted from established procedures for the bromination of substituted pyridines.[1]
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-Chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) in small portions, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 55°C and maintain for 3 hours.
-
Monitor the reaction progress by TLC (Eluent: Hexane:Ethyl Acetate 7:3).
-
Once complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Adjust the pH to ~8 using a cold 8N NaOH solution.
-
Extract the aqueous layer three times with chloroform or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Hexane:Ethyl Acetate gradient) to yield the product as a white solid.
Protocol 2: Synthesis of 2-Bromo-5-chloro-4-hydroxypyridine
This protocol is based on analogous aryl-ether cleavage reactions.[2][3]
-
Combine the 5-Bromo-2-chloro-4-methoxypyridine (1.0 eq) with 6M Hydrochloric Acid (approx. 10 mL per gram of starting material).
-
Heat the mixture to 100°C (reflux) and stir vigorously for 20 hours.
-
Monitor the reaction by TLC (Eluent: Dichloromethane:Methanol 9:1) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully adjust the pH to 7 with a 1M NaOH solution while cooling in an ice bath.
-
Extract the product with ethyl acetate (4x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization or mashing with a suitable solvent system (e.g., PE/EtOAc 10:1) to give the final product.[2]
Table 1: Comparison of Reaction Conditions
| Parameter | Step 1: Bromination | Step 2: Demethylation |
| Reagents | NBS, H₂SO₄ | 6M HCl or 48% HBr |
| Stoichiometry | 1.05 eq NBS | N/A (Acid as solvent) |
| Temperature | 0°C to 55°C | 100°C - 120°C (Reflux) |
| Time | 3 - 4 hours | 16 - 24 hours |
| Typical Yield | 40 - 50%[1] | 60 - 70%[2] |
| Common Issues | Over-bromination, Incomplete Rxn | Incomplete Rxn, Product Degradation |
References
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
Sources
Technical Support Center: Purification of 2-Bromo-5-chloro-4-hydroxypyridine
Welcome to the technical support center for the purification of 2-bromo-5-chloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification of this key synthetic intermediate. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
I. Understanding the Purification Challenges
2-Bromo-5-chloro-4-hydroxypyridine is a halogenated pyridine derivative with physical and chemical properties that can present unique purification challenges. Its hydroxyl group imparts acidic character and the potential for hydrogen bonding, influencing its solubility. The presence of bromine and chlorine atoms increases its molecular weight and can lead to closely related impurities that are difficult to separate.
Common impurities may include:
-
Unreacted starting materials.
-
Over- or under-halogenated hydroxypyridines.
-
Regioisomers formed during synthesis.
-
Degradation products.
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My crude product contains residual starting materials. What is the most effective initial purification step?
Answer:
For the removal of many common starting materials and inorganic salts, a well-designed extraction protocol is often the most effective first step. The acidic nature of the 4-hydroxyl group on the pyridine ring allows for selective extraction based on pH adjustment.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): If basic impurities are present, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and remove them into the aqueous layer.[1][2]
-
Basic Extraction: To isolate your product, extract the organic layer with a dilute basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate). The 4-hydroxyl group will be deprotonated, forming a water-soluble pyridin-4-olate salt, which will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing your product from the organic layer which now contains non-acidic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5. Your purified 2-bromo-5-chloro-4-hydroxypyridine should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
FAQ 2: After extraction, I still observe closely related impurities by TLC/HPLC. What is the next step?
Answer:
When extraction is insufficient to remove structurally similar impurities, recrystallization or column chromatography are the recommended next steps. The choice between them depends on the nature of the impurities and the required purity level.
Troubleshooting Recrystallization:
Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent system can be found.
Experimental Protocol: Recrystallization
-
Solvent Screening: The key to successful recrystallization is selecting a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents for 2-bromo-5-chloro-4-hydroxypyridine include ethanol, isopropanol, acetonitrile, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
| Solvent System | Suitability for Halogenated Pyridines |
| Ethanol/Water | Good for moderately polar compounds. |
| Isopropanol | Often a good choice for pyridine derivatives. |
| Ethyl Acetate/Hexanes | A common combination for adjusting polarity. |
| Acetonitrile | Can be effective for a range of polarities. |
Troubleshooting Column Chromatography:
For separating impurities with very similar polarities to your product, column chromatography is the most powerful technique.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for compounds of this nature.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) for your product of around 0.2-0.4.
-
Column Packing: Properly pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
Technical Support Center: Bromination of 5-chloro-4-hydroxypyridine
Welcome to the technical support guide for the bromination of 5-chloro-4-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this electrophilic aromatic substitution. Here, we address common experimental challenges, provide troubleshooting strategies grounded in mechanistic principles, and offer validated protocols to enhance reaction success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a di-brominated byproduct. Why is this happening and how can I prevent it?
A: This is the most common side reaction and is mechanistically expected. The primary cause is over-activation of the mono-bromo product .
-
Causality: The starting material, 5-chloro-4-hydroxypyridine, is an activated system due to the strong electron-donating hydroxyl group. After the first bromine is introduced at the C-3 position, the resulting 3-bromo-5-chloro-4-hydroxypyridine can be even more reactive towards further bromination than the starting material. This is because the first bromine atom's electron-withdrawing inductive effect lowers the pKa of the hydroxyl group, making it more acidic.[1][2] In buffered or slightly basic conditions, this leads to a higher concentration of the highly reactive conjugate anion (phenoxide-like), which rapidly reacts with another equivalent of bromine.[1][3]
-
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can leave a small amount of starting material behind but significantly reduce the formation of the di-bromo product.[4]
-
Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder, more controlled source. N-bromosuccinimide (NBS) is an excellent choice as it generates a low concentration of Br₂ in situ, preventing a large excess from being present at any time.[5] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another effective alternative.[4]
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C). This reduces the reaction rate, allowing for better control and favoring the mono-substitution pathway.[6]
-
pH Control: Running the reaction under acidic conditions (e.g., in acetic acid) keeps the substrate in its less reactive pyridone tautomer form, which can help temper the reaction and prevent runaway di-bromination.[1]
-
Diagram 1: The Over-bromination Pathway
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-5-chloro-4-hydroxypyridine
Welcome to the technical support hub for navigating the complexities of cross-coupling reactions with 2-bromo-5-chloro-4-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile but often challenging heterocyclic building block. Here, we move beyond simple protocols to explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Understanding the Substrate: The "Why" Behind the Challenge
2-Bromo-5-chloro-4-hydroxypyridine presents a unique set of challenges and opportunities in cross-coupling chemistry. Its reactivity is governed by a confluence of electronic effects, steric hindrance, and the potential for tautomerization.
-
Electronic Profile: The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing halogen substituents. This electronic-deficiency generally facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed coupling reactions. However, the 4-hydroxy group, a strong electron-donating group, can counteract this effect to some extent.
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. This principle allows for the selective functionalization of the more reactive C-Br bond at the 2-position, while leaving the C-Cl bond at the 5-position available for subsequent transformations.
-
The Tautomerism Factor: 4-Hydroxypyridine can exist in equilibrium with its pyridone tautomer.[1][2] The position of this equilibrium is sensitive to the solvent and other reaction conditions.[3] The pyridone form can chelate with the metal catalyst, potentially leading to catalyst inhibition or altered reactivity. In aqueous solutions, the keto tautomers of 2-hydroxypyridine and 4-hydroxypyridine have been identified as the dominant species.[2]
Troubleshooting Guide: Common Issues & Expert Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may encounter in the lab.
Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings with this substrate are a frequent issue. The problem often lies in catalyst inhibition, suboptimal reaction conditions, or issues with the boronic acid reagent.
Underlying Causes & Solutions:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the desired reductive elimination step and minimize catalyst inhibition.
-
-
Protodeboronation of the Boronic Acid: The presence of water or other protic sources can lead to the cleavage of the C-B bond of the boronic acid, rendering it inactive for the cross-coupling reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are often more effective than weaker bases. Consider using boronate esters (e.g., pinacol esters) which can be more stable than the corresponding boronic acids.
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step.
-
Solution: Screen different bases. While aqueous K₂CO₃ is a common choice, for challenging substrates, anhydrous conditions with K₃PO₄ or Cs₂CO₃ often give better results.[4]
-
Troubleshooting Workflow for a Failed Suzuki Coupling:
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Q2: I am attempting a Sonogashira coupling, but the reaction is sluggish and I'm observing significant homocoupling of the alkyne (Glaser coupling). What should I do?
Sonogashira couplings with this substrate can be prone to slow reaction rates and the formation of diyne byproducts. These issues are often linked to the catalyst system and the presence of oxygen.
Underlying Causes & Solutions:
-
Slow Oxidative Addition: While the C-Br bond is generally reactive, the overall electronic nature of the substrate can still lead to a slower than expected oxidative addition.
-
Solution: Ensure your palladium catalyst is active. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring in situ reduction of a Pd(II) precatalyst is crucial.
-
-
Glaser Homocoupling: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Solution 1: Rigorous Exclusion of Oxygen. This is the most critical factor. Ensure your reaction flask is flame-dried, and all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: "Copper-Free" Sonogashira Conditions. Several protocols have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling. These methods often require a different ligand and base system, so careful review of the literature for your specific alkyne is recommended.
-
Recommended Starting Conditions for Sonogashira Coupling:
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A reliable and commercially available Pd(II) precatalyst. |
| Copper Co-catalyst | CuI (1-3 mol%) | Facilitates the transmetalation of the acetylide. |
| Base | A bulky amine (e.g., TEA, DIPEA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Good at solubilizing the reactants and catalyst. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Crucial to prevent Glaser homocoupling. |
Q3: My Buchwald-Hartwig amination is failing. What are the key parameters to consider for this transformation?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with 2-bromo-5-chloro-4-hydroxypyridine hinges on the careful selection of the catalyst, ligand, and base.[5][6]
Underlying Causes & Solutions:
-
Inappropriate Ligand Choice: The choice of ligand is critical for promoting the reductive elimination step and preventing β-hydride elimination.
-
Solution: For couplings with primary and secondary amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the ligands of choice. Bidentate phosphine ligands like BINAP or DPEPhos can also be effective.
-
-
Base Incompatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with other functional groups on your substrates.
-
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig aminations. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be successful. A screening of bases is often necessary.
-
-
Substrate Scope of the Amine: Sterically hindered amines or electron-deficient amines can be challenging coupling partners.
-
Solution: For particularly challenging amines, more specialized, third-generation Buchwald ligands may be required. Increasing the reaction temperature can also help to overcome higher activation barriers.
-
Decision Tree for Buchwald-Hartwig Amination:
Caption: A decision tree for selecting an appropriate ligand system for Buchwald-Hartwig amination based on the amine coupling partner.
Frequently Asked Questions (FAQs)
Q: Can I perform a coupling reaction at the C-Cl position?
A: Yes, but it is significantly more challenging than coupling at the C-Br position. To achieve selectivity for the C-Cl bond, you would first need to functionalize the C-Br position. Then, for the subsequent coupling at the C-Cl bond, you will likely need more forcing conditions, such as higher temperatures and a more active catalyst system, typically involving highly electron-rich and bulky phosphine ligands.
Q: Does the 4-hydroxy group need to be protected?
A: In many cases, protection of the 4-hydroxy group is not necessary. However, if you are using a very strong base or a highly sensitive coupling partner, protection as a methyl or benzyl ether may improve the outcome of the reaction. This should be evaluated on a case-by-case basis.
Q: I am observing decomposition of my starting material. What could be the cause?
A: Decomposition can be caused by several factors, including excessively high temperatures, reaction with a strong base, or the presence of oxygen for sensitive organometallic intermediates. It is advisable to monitor your reaction by TLC or LC-MS to determine the optimal reaction time and temperature. If decomposition persists, consider a lower reaction temperature, a milder base, or more rigorous degassing of your reaction mixture.
Q: What is the best way to purify the final product?
A: The purification method will depend on the physical properties of your product. Column chromatography on silica gel is the most common method for purifying cross-coupling products. If your product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent streaking on the column. Recrystallization or preparative HPLC may also be viable options for achieving high purity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-chloro-4-hydroxypyridine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-chloro-4-hydroxypyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the terminal alkyne (1.1-1.3 equiv.).
-
Add the degassed amine base (e.g., DIPEA or TEA, 2.0-3.0 equiv.) via syringe.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: )
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (URL: )
-
Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing). (URL: [Link])
-
How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC - NIH. (URL: [Link])
- Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (URL: )
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem. (URL: )
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 2-Bromo-5-chloro-4-hydroxypyridine
Welcome to the technical support center for optimizing catalytic reactions with 2-Bromo-5-chloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific substrate. We will delve into the causal factors behind common experimental challenges and provide field-proven insights and detailed protocols to ensure the success and reproducibility of your synthetic endeavors.
Introduction: Understanding the Substrate
2-Bromo-5-chloro-4-hydroxypyridine is a versatile heterocyclic building block. However, its successful functionalization via cross-coupling reactions requires careful consideration of its unique structural features:
-
Differential Halogen Reactivity: The substrate possesses both a bromine and a chlorine substituent. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. This inherent difference allows for chemoselective functionalization at the more reactive C-Br bond, provided the reaction conditions are meticulously controlled.
-
The "Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and stalling the reaction.[1] The choice of ligand is paramount to mitigate this effect.
-
The Hydroxyl Group: The acidic proton of the 4-hydroxyl group can interfere with basic reagents in the reaction. Furthermore, the hydroxyl group's electron-donating nature can modulate the electronic properties of the pyridine ring, potentially making the oxidative addition step more challenging.
This guide will address these challenges in a practical question-and-answer format, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with 2-Bromo-5-chloro-4-hydroxypyridine is showing low to no conversion. What are the likely causes?
A1: Low conversion is a common issue and can often be traced back to several key factors:
-
Catalyst Inactivity/Poisoning: The pyridine nitrogen is likely coordinating to the palladium center, leading to catalyst deactivation.[1] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.
-
Inappropriate Ligand Choice: For electron-deficient and potentially coordinating substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the catalytic cycle and shield the metal center.
-
Suboptimal Base: The base may not be strong enough to facilitate the transmetalation step, or it may be incompatible with the acidic hydroxyl group. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Presence of Water/Oxygen: Water can lead to protodeboronation of your boronic acid, while oxygen can oxidize and deactivate the active Pd(0) catalyst.[2] Rigorous exclusion of air and moisture is critical.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Sources
Preventing decomposition of 2-Bromo-5-chloro-4-hydroxypyridine during synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges. My aim here is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Synthesizing 2-Bromo-5-chloro-4-hydroxypyridine
2-Bromo-5-chloro-4-hydroxypyridine is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by issues of product decomposition, leading to low yields and difficult purification. The molecule's unique combination of an electron-rich hydroxypyridine ring and two different halogen substituents makes it susceptible to a variety of side reactions. Understanding the delicate balance of reactivity is key to a successful synthesis.
A primary consideration is the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In the solid state and in solution, the pyridone tautomer is often favored, which significantly influences the molecule's reactivity and potential decomposition pathways.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of 2-Bromo-5-chloro-4-hydroxypyridine?
A1: The most frequent issue is product decomposition due to over-halogenation or dehalogenation under the reaction conditions. The hydroxypyridine ring is highly activated towards electrophilic aromatic substitution, and controlling the stoichiometry of the halogenating agents is critical. Additionally, the reaction conditions, particularly pH and temperature, can lead to the loss of one or both halogen atoms.[3]
Q2: I am observing a dark-colored reaction mixture and multiple spots on my TLC. What could be happening?
A2: A dark reaction mixture, often brown or black, is typically indicative of oxidation or polymerization of the hydroxypyridine ring. This can be caused by excessive heat, the presence of oxidizing agents, or inappropriate pH levels. The multiple spots on your TLC likely represent a mixture of your desired product, starting material, over-halogenated byproducts, and decomposition products.
Q3: Can I use any brominating agent for this synthesis?
A3: The choice of brominating agent is crucial. Highly reactive agents like neat bromine (Br₂) can easily lead to over-bromination. Milder brominating agents, such as N-Bromosuccinimide (NBS), are often preferred as they allow for more controlled introduction of the bromine atom. The solvent system also plays a significant role in modulating the reactivity of the brominating agent.
Q4: How does pH affect the stability of the final product?
A4: The pH of the reaction and workup solutions is a critical parameter. Both strongly acidic and strongly basic conditions can promote decomposition.[3] Acidic conditions can protonate the pyridine nitrogen, altering the ring's electronics and potentially facilitating dehalogenation. Strongly basic conditions can deprotonate the hydroxyl group, forming a phenoxide-like species that is highly susceptible to oxidation.
Q5: What is the best way to purify crude 2-Bromo-5-chloro-4-hydroxypyridine?
A5: Purification can be challenging due to the product's polarity and potential for decomposition on silica gel. Column chromatography on silica gel is a common method, but it's advisable to use a deactivated silica (e.g., with triethylamine in the eluent) to minimize on-column degradation. Recrystallization from a suitable solvent system is another effective purification technique, provided a solvent can be found in which the product has good solubility at elevated temperatures and poor solubility at room temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently active halogenating agent. 2. Reaction temperature too low. 3. Inadequate reaction time. | 1. Consider a more reactive halogenating agent or the addition of a catalyst. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time, monitoring progress by TLC or LC-MS. |
| Formation of multiple halogenated byproducts (e.g., di-bromo, di-chloro species) | 1. Over-halogenation due to excess halogenating agent. 2. Reaction temperature too high, leading to lack of selectivity. | 1. Carefully control the stoichiometry of the halogenating agents (use 1.0-1.1 equivalents). 2. Perform the reaction at a lower temperature to improve selectivity. |
| Significant dehalogenation (loss of Br or Cl) | 1. Harsh acidic or basic conditions during reaction or workup. 2. Presence of a reducing agent. 3. Prolonged reaction at elevated temperatures. | 1. Maintain a neutral or slightly acidic pH during the reaction and workup. Use a buffered system if necessary.[3] 2. Ensure all reagents and solvents are free from reducing impurities. 3. Optimize reaction time and temperature to minimize thermal decomposition.[4] |
| Product decomposition during workup or purification | 1. Exposure to strong acids or bases. 2. On-column degradation on acidic silica gel. 3. Thermal decomposition during solvent evaporation. | 1. Use mild workup procedures, such as washing with saturated sodium bicarbonate and brine. 2. Deactivate silica gel with a small percentage of triethylamine in the eluent. 3. Use a rotary evaporator at a moderate temperature and pressure. |
| Inconsistent results between batches | 1. Purity of starting materials and reagents. 2. Variations in reaction setup (e.g., moisture, atmosphere). 3. Inconsistent temperature control. | 1. Use high-purity, anhydrous starting materials and reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use a temperature-controlled reaction vessel. |
Experimental Protocols
Protocol 1: Controlled Bromination of 5-chloro-4-hydroxypyridine
This protocol is designed to minimize over-bromination and decomposition.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-chloro-4-hydroxypyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 0.1% triethylamine) or by recrystallization.
Mechanistic Insights: Visualizing Decomposition Pathways
Understanding the competing reaction pathways is crucial for troubleshooting. The following diagrams illustrate the desired synthesis versus potential decomposition routes.
Diagram 1: Synthesis vs. Over-bromination
Caption: Desired mono-bromination versus over-bromination side reaction.
Diagram 2: Dehalogenation Pathways
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Suzuki Reactions with Substituted Pyridines: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving substituted pyridines. The unique electronic properties of the pyridine ring often introduce challenges not encountered with standard aryl-aryl couplings. This document provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles to empower you to solve them.
Section 1: FAQs - Addressing Low to No Product Yield
Q1: My Suzuki reaction with a 2-halopyridine is failing or giving very low yields. What are the most probable causes?
A1: The coupling of 2-halopyridines is a classic challenge in Suzuki reactions. The reasons for failure are often multifaceted, stemming from the electronic nature of the pyridine ring and its interaction with the palladium catalyst.
-
Catalyst Inhibition: The nitrogen lone pair of the pyridine substrate can coordinate strongly to the palladium center.[1][2] This coordination can "poison" the catalyst, occupying a coordination site and hindering the crucial oxidative addition step, thereby slowing down or halting the catalytic cycle. Electron-donating groups on the pyridine ring can exacerbate this issue.
-
Slow Oxidative Addition: The carbon-halogen bond strength is a critical factor. C-Cl bonds are significantly stronger than C-Br or C-I bonds, making oxidative addition—often the rate-determining step—more difficult. For 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may be completely ineffective.[3][4]
-
Poor Ligand Choice: For electron-deficient or sterically hindered pyridines, the choice of ligand is paramount. Standard triphenylphosphine (PPh₃) is often insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and subsequent steps of the catalytic cycle.[5][6] These ligands help to create a more reactive, coordinatively unsaturated palladium center.
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: If using a chloropyridine, it is almost mandatory to move beyond first-generation catalysts. Use a pre-catalyst or an in-situ generated catalyst with a bulky, electron-rich ligand. Good starting points are Pd₂(dba)₃ or Pd(OAc)₂ combined with ligands like SPhos, XPhos, or RuPhos.[7]
-
Increase Temperature: Higher temperatures can often overcome the activation energy barrier for oxidative addition. However, be mindful of potential substrate or product decomposition.
-
Consider the Halide: If feasible, switching from a chloropyridine to a bromopyridine or iodopyridine will significantly increase reactivity. The general order of reactivity is I > OTf > Br >> Cl.[8]
Q2: I'm observing significant decomposition of my pyridine boronic acid before the reaction is complete. How can I prevent this?
A2: This is a classic case of protodeboronation , a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] Pyridine boronic acids, especially those with electron-withdrawing groups or the nitrogen at the 2-position, are notoriously prone to this decomposition pathway.[10][11]
The mechanism can be complex, but it is often accelerated under basic, aqueous conditions—the very conditions of many Suzuki reactions.[10][12] The boronic acid is converted to the more reactive boronate species, which can then be protonated by water or other protic sources in the reaction mixture.
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), MIDA esters, or neopentyl glycol esters, are significantly more stable than their corresponding boronic acids.[1][6][9] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable acid low and minimizing decomposition.[9]
-
Anhydrous Conditions: If possible, switching to anhydrous conditions can dramatically reduce protodeboronation. This involves using dry solvents and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2]
-
Choice of Base: Stronger, more aqueous bases can accelerate decomposition. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of NaOH or KOH. The choice of base and solvent are often intertwined.[13]
-
Faster Reaction Rates: Optimizing the reaction to be faster can help the desired cross-coupling outcompete the slower decomposition pathway. This can be achieved by using a more active catalyst system or higher temperatures.[9]
Q3: My reaction starts but seems to stall or proceeds very slowly. What adjustments can I make?
A3: A sluggish reaction points to a bottleneck in the catalytic cycle. Assuming you have an appropriate catalyst/ligand system, the issue often lies with the reaction parameters.
-
Insufficient Base Strength or Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[5][8] If the base is not strong enough or is poorly soluble in the reaction medium, this step can become rate-limiting. For example, K₃PO₄ is a strong base but has limited solubility in pure organic solvents like dioxane or toluene.
-
Solvent Effects: The solvent influences the solubility of all components and can affect the stability and activity of the catalytic species.[13] Biphasic systems (e.g., toluene/water or dioxane/water) are common and often necessary to dissolve both the organic substrates and the inorganic base.[8][13][14]
-
Low Catalyst Loading/Deactivation: While Suzuki reactions are catalytic, too low a loading can lead to slow turnover, especially if some of the catalyst deactivates over the course of the reaction (e.g., by forming palladium black).[1][7]
Troubleshooting Steps:
-
Screen Bases: The choice of base can be critical. K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[8] Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate slow reactions.
-
Optimize the Solvent System: If using a single organic solvent, the addition of water can significantly improve the solubility of the base and accelerate the reaction.[13] Common solvent systems include dioxane/water, toluene/water, and DMF.[8]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be enough to drive the reaction to completion.[3]
-
Ensure Proper Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to catalyst deactivation.[1][2] Ensure your solvent and reaction setup are properly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
Section 2: FAQs - Side Product Formation
Q1: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this unwanted side product?
A1: The formation of a biaryl product derived from two molecules of your boronic acid (R-B(OH)₂ → R-R) is a common side reaction. This is often promoted by the presence of oxygen and a Pd(II) pre-catalyst.[1] The Pd(II) species can be reduced to the active Pd(0) catalyst by homocoupling two boronic acid molecules.
Minimization Strategies:
-
Rigorous Degassing: This is the most critical step. Removing oxygen from the reaction mixture minimizes the oxidative pathway for homocoupling.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of homocoupling that occurs during the initial catalyst activation phase, compared to using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf).[1][2]
-
Use Bulky Ligands: Bulky phosphine ligands can disfavor the formation of the intermediates required for homocoupling.[2]
Q2: How do I deal with the formation of phenylated impurities derived from my phosphine ligand?
A2: In some cases, particularly with arylphosphine ligands like PPh₃, the aryl group from the ligand itself can participate in the reaction, leading to unwanted byproducts. This can be a significant issue in pharmaceutical synthesis where impurity profiles are critical.[15][16]
Solution:
-
Switch to Alkylphosphine Ligands: The most direct solution is to use ligands that do not contain aryl groups that can be transferred. Bulky trialkylphosphines (e.g., P(t-Bu)₃) or dialkylbiaryl phosphines where the biaryl backbone is robust (e.g., SPhos, XPhos) are excellent alternatives that avoid this specific side reaction.[15][17]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for a Robust Suzuki Coupling of a 2-Chloropyridine
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
SPhos (0.04 mmol, 4 mol %)
-
K₃PO₄ (powdered, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry reaction vial or flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Add the degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table: Common Conditions for Pyridine Suzuki Couplings
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Common Issues |
| 2-Chloropyridine | Pd₂(dba)₃ (1-3) | SPhos/XPhos (2-6) | K₃PO₄ (2-3) | Dioxane, Toluene | 80-110 | Slow oxidative addition |
| 2-Bromopyridine | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-100 | Catalyst inhibition |
| Pyridine Boronic Acid | PdCl₂(dppf) (3-5) | - | K₂CO₃ (2) | MeCN/H₂O | 80 | Protodeboronation |
| Pyridine Boronic Ester | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 100 | Slower reaction rate |
Visual Guide 1: The Suzuki Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Visual Guide 2: Troubleshooting Flowchart for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]
-
Protodeboronation product : r/Chempros - Reddit. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 2-Bromo-5-chloro-4-hydroxypyridine
This guide serves as a technical resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-Bromo-5-chloro-4-hydroxypyridine. The control of impurities is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and advanced intermediates. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of impurity formation to empower scientists to overcome common challenges encountered during production.
Section 1: Overview of a Plausible Synthetic Pathway
The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions for electrophilic substitution.[1][2] A common and scalable approach to synthesizing the target molecule involves the selective halogenation of a suitable precursor. The following pathway represents a logical and industrially relevant route, starting from 2,4-dihydroxy-5-chloropyridine.
Synthetic Workflow
The synthesis is conceptualized as a two-step process involving chlorination followed by selective bromination. Controlling the reaction conditions at each stage is critical to minimizing side reactions and ensuring a high-purity final product.
Caption: A plausible two-step synthetic workflow for 2-Bromo-5-chloro-4-hydroxypyridine.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues related to impurity profiling and management in a practical question-and-answer format.
Q1: We've detected an impurity with the same mass as the starting material but a different retention time in our HPLC analysis. What could it be?
A1: This is likely a positional isomer of the starting material or an impurity carried over from the synthesis of the starting material itself. In the context of substituted pyridines, isomers can be difficult to separate.
Causality & Investigation:
-
Isomeric Starting Material: The raw material, 5-Chloro-2,4-dihydroxypyridine, may contain isomers such as 3-Chloro-2,4-dihydroxypyridine. These isomers will react similarly, leading to an isomeric final product that is challenging to remove.
-
Analytical Approach: A comprehensive characterization of the starting material using a combination of HPLC, LC-MS, and NMR spectroscopy is essential before beginning the synthesis. For definitive structural confirmation of the impurity, isolation via preparative HPLC followed by 1D and 2D NMR analysis is recommended.[3]
Control Strategy:
-
Source a high-purity starting material. Implement stringent quality control checks on incoming raw materials.
-
If an isomeric impurity is confirmed, develop a crystallization or chromatographic method to purify the starting material before use.
Q2: Our final product is contaminated with a di-brominated species (C₅H₂Br₂ClNO). How can we prevent this over-bromination?
A2: The formation of a di-brominated impurity indicates that the bromination reaction is not selective enough or has proceeded too far. The pyridine ring, once mono-brominated, can undergo a second bromination, albeit likely at a slower rate.
Causality & Investigation:
-
Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent (like N-Bromosuccinimide - NBS) is the most common cause.[4]
-
Elevated Temperature or Prolonged Reaction Time: Higher temperatures can increase reaction rates indiscriminately, reducing the selectivity between the first and second bromination.[4]
Control Strategy:
-
Stoichiometry Control: Carefully control the molar ratio of the brominating agent to the substrate. A ratio of 1.0 to 1.05 equivalents of NBS is a good starting point.
-
Temperature Management: Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Screening temperatures from 0°C to room temperature is advised.[4]
-
In-Process Monitoring: Implement real-time reaction monitoring using TLC or HPLC. Quench the reaction immediately upon consumption of the starting material or when the level of the di-bromo impurity begins to rise significantly.
Caption: Reaction pathway showing the formation of a di-brominated impurity.
Q3: We are observing an impurity corresponding to the loss of bromine (de-bromination), identified as 5-chloro-4-hydroxypyridine. What is the cause?
A3: The presence of a de-brominated impurity suggests that the C-Br bond is being cleaved during the reaction or, more commonly, during the workup and isolation steps.
Causality & Investigation:
-
Hydrolytic Instability: The C-Br bond in some halogenated pyridines can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Reductive Workup: Using inappropriate quenching agents or exposure to certain metals or reagents during workup can cause reductive dehalogenation.
-
Photodegradation: Exposure to UV or high-intensity light can induce cleavage of carbon-halogen bonds.
Control Strategy:
-
pH Control: During aqueous workup, maintain a neutral or slightly acidic pH and avoid strongly basic conditions, which can promote nucleophilic substitution of the bromide.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions.
-
Light Protection: Protect the reaction mixture and the isolated product from direct light. Use amber glassware or cover vessels with aluminum foil.
-
Purification: This impurity can often be removed via recrystallization, as its polarity and solubility will differ significantly from the brominated product.
Q4: The final product has a persistent yellow/brown discoloration, even after initial crystallization. What are the likely causes and how can we obtain a white solid?
A4: Discoloration is typically due to trace amounts of highly colored impurities, which may include degradation products or residual reagents.
Causality & Investigation:
-
Trace Bromine: Residual Br₂ from the reaction can impart a yellow or orange color.
-
Degradation Products: Small amounts of polymeric or oxidized byproducts can be intensely colored. These can form if the reaction is overheated or exposed to air for extended periods at high temperatures.
-
Starting Material Impurities: Impurities in the initial 2,5-dichloro-4-hydroxypyridine can carry through and degrade to colored species.
Control Strategy:
-
Quenching: During workup, wash the organic phase with a solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate to remove any residual bromine.[5]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon (charcoal) to adsorb colored impurities. Filter the hot solution through celite and recrystallize.
-
Recrystallization Solvent Screening: The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for pyridine derivatives include ethyl acetate, hexane, ethanol, and water mixtures.
Section 3: Key Experimental Protocols
These protocols provide a starting point for process development and should be adapted and optimized for specific equipment and scale.
Protocol 1: Analytical Method for Purity Assessment by HPLC-UV
This method is designed for the separation and quantification of the main product and related impurities.[6]
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard for purity analysis in pharmaceutical development. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for pyridine compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Wavelength should be optimized based on the UV spectrum of the target compound. |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: In small-scale vials, test the solubility of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, water) at room and elevated temperatures. Identify a single solvent or a binary solvent system.
-
Dissolution: Place the crude solid in a clean, appropriately sized reaction vessel equipped with a condenser and mechanical stirrer. Add the selected solvent and heat the mixture to near boiling until all the solid dissolves.
-
Decolorization (If Needed): If the solution is colored, cool it slightly and add 1-2% w/w of activated carbon. Re-heat to reflux for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel containing a pad of celite to remove the carbon and any particulate matter.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. If needed, cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash the filter cake with a small amount of cold recrystallization solvent, and dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 4: Impurity Management Workflow
A systematic approach is crucial when an unknown impurity is detected. The following workflow outlines the logical steps from detection to control.
Caption: A systematic workflow for identifying and controlling process-related impurities.
References
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved January 20, 2026, from [Link]
-
Li, S., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(21), 6529. [Link]
- Katritsky, A. R., et al. (1984). The Chlorination of 2-Hydroxypyridine. The Journal of Organic Chemistry, 49(24), 4784-4786. [Reference derived from context in search result 11, direct URL not available]
-
DAV University. (n.d.). Pyridines – Structure. Retrieved January 20, 2026, from [Link]
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. [Link]
-
Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences, 1(11), 302. [Link]
-
International Journal of Applied Pharmaceutics. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 20, 2026, from [Link]
-
Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]
-
McNally, A., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(4), 1779-1785. [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 20, 2026, from [Link]
-
Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29342. [Link]
Sources
- 1. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
Column chromatography conditions for purifying 2-Bromo-5-chloro-4-hydroxypyridine
Welcome to the technical support center for the chromatographic purification of 2-Bromo-5-chloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar pyridine derivatives. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to empower you to troubleshoot and optimize your separation effectively.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for choosing a column chromatography method for 2-Bromo-5-chloro-4-hydroxypyridine?
A1: The molecular structure of 2-Bromo-5-chloro-4-hydroxypyridine dictates the primary challenges in its purification. Key characteristics to consider are:
-
Polarity: The hydroxyl (-OH) group and the nitrogen atom in the pyridine ring make the molecule polar. This suggests that normal-phase chromatography on a polar stationary phase like silica gel is a suitable starting point.
-
Acidity/Basicity: The pyridine nitrogen provides a basic site (pKa of the pyridine ring is typically around 5-6), while the hydroxyl group is weakly acidic. This dual nature can lead to strong interactions with the stationary phase, potentially causing issues like peak tailing.
-
Solubility: The compound's polarity influences its solubility. It is expected to have limited solubility in non-polar solvents (like hexane) and better solubility in more polar organic solvents (like ethyl acetate, methanol, or dichloromethane).
Given these properties, standard flash column chromatography using silica gel is the most common initial approach. However, the potential for strong interactions necessitates careful selection of the mobile phase to achieve good separation and recovery.
Q2: Which stationary phase is most effective for purifying 2-Bromo-5-chloro-4-hydroxypyridine?
A2: For the purification of polar and potentially basic compounds like 2-Bromo-5-chloro-4-hydroxypyridine, the choice of stationary phase is critical.
-
Silica Gel: This is the most common and cost-effective stationary phase for normal-phase chromatography. Its surface is covered with acidic silanol groups (Si-OH), which can interact strongly with the basic pyridine nitrogen. This can be advantageous for retention but may also lead to peak tailing and, in some cases, irreversible adsorption or degradation of the sample.
-
Alumina: Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic forms. For a basic compound like a pyridine derivative, neutral or basic alumina might be a better choice than silica gel to minimize strong acidic interactions that cause tailing.
-
Reversed-Phase (C18): While less common for this type of compound in initial purification, reversed-phase chromatography can be an option, particularly for high-purity applications (HPLC).[1] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like acetonitrile/water or methanol/water).[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[1][2][3] It utilizes a polar stationary phase (similar to normal-phase) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[2][3]
For routine flash chromatography, silica gel is the standard starting point due to its versatility and low cost. However, if significant issues with peak shape or recovery are encountered, switching to a less acidic stationary phase like neutral alumina or exploring HILIC should be considered.
Q3: How do I select the optimal mobile phase for purifying 2-Bromo-5-chloro-4-hydroxypyridine on a silica gel column?
A3: The selection of the mobile phase is a crucial step and should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4 for good separation.
A common approach is to start with a binary solvent system of a non-polar solvent and a more polar solvent. For 2-Bromo-5-chloro-4-hydroxypyridine, a typical system would be:
-
Non-polar solvent: Hexane or Heptane
-
Polar solvent: Ethyl acetate
You would start with a low percentage of ethyl acetate in hexane and gradually increase the polarity. For example, you could test solvent systems of 10%, 20%, 30%, and 50% ethyl acetate in hexane by TLC.[4] If the compound is still not moving from the baseline (Rf = 0), a more polar solvent like methanol or a ternary system (e.g., hexane/ethyl acetate/methanol) might be necessary.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 2-Bromo-5-chloro-4-hydroxypyridine and provides systematic solutions.
Issue 1: Peak Tailing
Q: My purified compound is showing significant peak tailing on TLC and during column chromatography. What causes this and how can I fix it?
A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.
-
Causality: The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics, resulting in a "tailing" effect where the back of the peak is much broader than the front.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase to compete with your compound for the active silanol sites.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent. TEA is a stronger base and will preferentially bind to the acidic silanol groups, effectively masking them from your pyridine compound. This usually results in a significant improvement in peak shape.
-
Ammonia: In some cases, a solution of ammonia in methanol (e.g., 2% NH3 in MeOH) can be used as a polar modifier in your eluent system.
-
-
Change of Stationary Phase: If mobile phase modification is not sufficient or if your compound is sensitive to bases, consider switching to a different stationary phase.
-
Neutral Alumina: As mentioned earlier, neutral alumina lacks the strong acidic sites of silica gel and can provide better peak shapes for basic compounds.
-
End-capped Silica: Use a "deactivated" or "end-capped" silica gel where the majority of the acidic silanol groups have been chemically modified.
-
-
Issue 2: Poor Resolution and Co-elution of Impurities
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
A: Poor resolution means the peaks of your target compound and an impurity are overlapping. To improve this, you need to increase the difference in their elution times.
-
Causality: Co-elution occurs when the impurity has a similar polarity and affinity for the stationary phase as your desired compound under the chosen conditions.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity during the column run. This will hold back the more polar compounds and allow the less polar ones to elute first, often improving separation.
-
Change Solvent Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent system with different chemical properties. For example, you could replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol. Different solvents interact with the analytes and stationary phase in unique ways, which can alter the relative elution order and improve resolution.
-
-
Improve Column Efficiency:
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to band broadening and poor separation.[5]
-
Sample Loading: Load your sample in the smallest possible volume of solvent to create a narrow starting band.[6] If the sample is not very soluble in the eluent, you can use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
-
-
Issue 3: Low Recovery or Sample Degradation
Q: I'm losing a significant amount of my compound on the column. What could be happening?
A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound during chromatography.
-
Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Alternatively, very polar compounds or those with strong chelating properties can bind so strongly to the silica that they cannot be eluted with a reasonable mobile phase.
-
Troubleshooting Protocol:
-
Deactivate the Stationary Phase:
-
As with peak tailing, adding a base like triethylamine to the eluent can help prevent irreversible adsorption by competing for the active sites on the silica.
-
-
Check for Degradation:
-
Perform a simple stability test. Dissolve a small amount of your crude material in the mobile phase you plan to use for chromatography and let it sit for a few hours. Analyze the mixture by TLC to see if any new spots (degradation products) have appeared.
-
If degradation is suspected, switch to a more inert stationary phase like neutral alumina or consider a different purification technique altogether, such as recrystallization if your product is a solid.
-
-
Elute with a Stronger Solvent: At the end of your column run, flush the column with a very polar solvent, such as 10-20% methanol in dichloromethane or ethyl acetate, to ensure all retained compounds have been eluted.
-
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase suitable for polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Minimizes peak tailing by masking acidic silanol sites on the silica gel. |
| Detection Method | TLC with UV visualization (254 nm) | Pyridine rings are UV active, allowing for easy visualization of spots. |
Experimental Protocol: Flash Column Chromatography Purification
This protocol provides a general workflow for the purification of 2-Bromo-5-chloro-4-hydroxypyridine.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane, each containing 0.5% TEA).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized glass chromatography column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane with 0.5% TEA).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, being careful not to disturb the surface.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent to the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2-Bromo-5-chloro-4-hydroxypyridine.
-
Visualization of the Purification Workflow
Caption: A generalized workflow for the purification of 2-Bromo-5-chloro-4-hydroxypyridine by flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
Sources
- 1. waters.com [waters.com]
- 2. biotage.com [biotage.com]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability and storage conditions for 2-Bromo-5-chloro-4-hydroxypyridine
Welcome to the technical support guide for 2-Bromo-5-chloro-4-hydroxypyridine. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper handling of this chemical compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and use.
The Critical Nature of Storage: Understanding Tautomerism
Before delving into specific storage conditions, it is crucial to understand a key chemical property of 4-hydroxypyridines: tautomerism. 2-Bromo-5-chloro-4-hydroxypyridine exists in a state of equilibrium with its corresponding pyridone form. The stability of each form is influenced by its environment, particularly the polarity of the solvent and whether it is in a solid or solution state.[1][2] The pyridone tautomer is generally the more stable form, especially in the crystalline state and in polar solvents.[1] This dynamic equilibrium underscores the importance of precise and consistent storage conditions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-Bromo-5-chloro-4-hydroxypyridine?
For optimal stability, solid 2-Bromo-5-chloro-4-hydroxypyridine should be stored in a tightly sealed container in a cool, dry, and dark place. Based on data from structurally similar compounds like 2-Bromo-5-fluoro-4-hydroxypyridine and 2-Bromo-3-chloro-5-hydroxypyridine, a refrigerated temperature range of 2-8°C is recommended.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize exposure to moisture and air, which can promote degradation.
Q2: How should I store solutions of 2-Bromo-5-chloro-4-hydroxypyridine?
The storage of solutions is more complex due to the influence of the solvent on the tautomeric equilibrium.[1] If possible, prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped vial, protected from light. The choice of solvent is critical; for guidance, consult the solvent compatibility information for your specific application. Be aware that polar solvents will favor the more stable pyridone form.[1]
Q3: What are the known chemical incompatibilities for this compound?
2-Bromo-5-chloro-4-hydroxypyridine should be stored separately from strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with these substances can lead to vigorous reactions and degradation of the compound. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[4][6][7]
Q4: Is 2-Bromo-5-chloro-4-hydroxypyridine sensitive to light or moisture?
Yes, halogenated pyridines are often sensitive to light and moisture. Store the compound in a dark or amber-colored container to prevent photodegradation.[8] The recommendation to store under dry conditions and in a tightly sealed container is to protect it from moisture, which can facilitate hydrolytic decomposition or changes in its physical state.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid | - Exposure to light, air (oxidation), or impurities. | 1. Verify the storage conditions (temperature, light protection, container seal).2. If the compound has been stored improperly, it is best to use a fresh, unopened batch for critical experiments.3. Consider repurifying a small sample if necessary and feasible, and confirm its identity and purity analytically (e.g., NMR, LC-MS). |
| Precipitation in Solution | - The solution has exceeded its solubility limit at the storage temperature.- The compound is degrading, and the degradation products are insoluble. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves.2. If it redissolves, consider preparing more dilute stock solutions for cold storage.3. If the precipitate does not redissolve upon warming, it is likely a degradation product, and the solution should be discarded. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Use of a solution that was stored for too long. | 1. Always use a fresh, unopened container of the compound to establish a baseline.2. Prepare solutions fresh before each experiment.3. If using a previously opened container, qualify its purity before use in critical applications. |
Experimental Workflow & Diagrams
Recommended Storage Workflow
Caption: Recommended workflow for the proper storage of solid 2-Bromo-5-chloro-4-hydroxypyridine.
Troubleshooting Decision Tree
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 40473-01-6|2-Bromo-5-chloropyridine|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo and 5-Chloro Positions in 4-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated pyridines stand out as exceptionally versatile building blocks. The strategic placement of a halogen atom provides a reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures. However, the reactivity of these halogens is profoundly influenced by their position on the pyridine ring and the nature of other substituents. This guide offers an in-depth comparison of the reactivity of a bromine atom at the 2-position versus a chlorine atom at the 5-position of a 4-hydroxypyridine scaffold, providing both a theoretical framework and actionable experimental protocols to probe these differences.
The Electronic Landscape of 4-Hydroxypyridine
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic is a double-edged sword: it deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2 and 6) and para (4) to the nitrogen.[1][2]
The introduction of a hydroxyl group at the 4-position introduces a competing electronic effect. The hydroxyl group is a potent electron-donating group through resonance, which increases the electron density of the ring system. This donation partially mitigates the inherent electron deficiency of the pyridine ring, thereby reducing its reactivity towards nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
The SNAr reaction is a cornerstone of pyridine chemistry. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount to the reaction's success.
Reactivity at the 2-Position (ortho to Nitrogen)
The 2-position is highly activated for SNAr. When a nucleophile attacks this position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1][2] This is a key factor that drives the reactivity at this site.
Reactivity at the 5-Position (meta to Nitrogen)
In stark contrast, the 5-position (equivalent to the 3-position) is significantly less reactive towards nucleophilic attack. When a nucleophile attacks the 5-position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom through resonance.[2] This lack of stabilization makes the formation of the intermediate energetically unfavorable, rendering the 5-position largely unreactive in SNAr reactions under standard conditions.
The Halogen Leaving Group: A Counterintuitive Trend
In the context of SNAr, the identity of the halogen leaving group has a profound and somewhat counterintuitive effect on reactivity. The generally observed trend for leaving group ability is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. A more electronegative halogen (like chlorine) polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Shift in Reactivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized the synthesis of complex molecules. These reactions proceed through a different mechanistic manifold than SNAr, and consequently, the reactivity trends of the halopyridines are reversed.
The catalytic cycle of these reactions typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4] The rate of this step is often rate-determining and is highly dependent on the strength of the carbon-halogen bond. The bond strengths follow the trend C-Cl > C-Br > C-I. Therefore, the weaker carbon-bromine bond is more readily cleaved by the palladium catalyst than the stronger carbon-chlorine bond.
Data Presentation
| Reaction Type | Position | Halogen | Predicted Reactivity | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 2 | Bromo | High | Position is ortho to nitrogen, allowing for stabilization of the Meisenheimer intermediate. |
| 5 | Chloro | Very Low | Position is meta to nitrogen; no resonance stabilization of the intermediate. | |
| Palladium-Catalyzed Cross-Coupling | 2 | Bromo | High | Weaker C-Br bond facilitates the rate-determining oxidative addition step. |
| 5 | Chloro | Low | Stronger C-Cl bond makes oxidative addition more difficult. |
Experimental Protocols
To empirically validate these theoretical predictions, the following experimental protocols are provided.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide
This experiment aims to directly compare the reactivity of the 2-bromo and 5-chloro positions towards a common nucleophile.
Materials:
-
2-Bromo-4-hydroxypyridine
-
3-Chloro-4-hydroxypyridine (as a stand-in for the 5-chloro isomer)
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials
-
Stir plate and stir bars
-
TLC plates and appropriate developing solvent system
-
LC-MS for reaction monitoring and product identification
Procedure:
-
In separate, oven-dried reaction vials, dissolve 2-bromo-4-hydroxypyridine (1.0 mmol) and 3-chloro-4-hydroxypyridine (1.0 mmol) in anhydrous DMF (5 mL).
-
To each vial, add sodium methoxide (1.2 mmol, 1.2 equiv.) at room temperature with stirring.
-
Heat the reaction mixtures to 80 °C.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 8, and 24 hours) by taking a small aliquot and analyzing it by TLC and LC-MS.
-
Compare the rate of consumption of the starting material and the formation of the corresponding methoxy-substituted product in both reactions.
Expected Outcome: The reaction with 2-bromo-4-hydroxypyridine is expected to proceed to completion or near completion, while the reaction with 3-chloro-4-hydroxypyridine will likely show little to no conversion.
Caption: Experimental workflow for comparative Suzuki coupling.
Mechanistic Insights
Caption: Simplified mechanisms for SNAr and Pd-catalyzed cross-coupling.
Conclusion
The reactivity of halogenated pyridines is a nuanced interplay of positional electronics and reaction mechanism. For 4-hydroxypyridine, the 2-bromo and 5-chloro positions exhibit dramatically different reactivities. The 2-bromo position is primed for both nucleophilic aromatic substitution, due to its ortho relationship to the ring nitrogen, and for palladium-catalyzed cross-coupling, owing to the lability of the C-Br bond. Conversely, the 5-chloro position is largely unreactive in SNAr reactions and is a more challenging substrate for cross-coupling. A thorough understanding of these principles is crucial for the rational design of synthetic routes and the efficient construction of novel pyridine-containing molecules. The provided experimental protocols offer a clear and practical approach to validating these fundamental concepts in a laboratory setting.
References
- Aromatic nucleophilic substitution with 4-hydroxypyridine. Tetrahedron Letters, 1999. [URL not available]
-
Selective meta-Halogenation of Pyridines. ResearchGate. [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
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Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Europe PMC. [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
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SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. [Link]
-
Nucleophilic substitution of pyridines. Chemistry Online. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. Sci-Hub. [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]
- Process for preparing 4-hydroxypyridines.
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
- Novel synthesis of substituted 4-amino-pyrimidines.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
2-Bromo-3-chloro-4-methylpyridine. PubChem. [Link]
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A Senior Application Scientist's Guide to Regioselectivity in Cross-Coupling Reactions: 2-Bromo-5-chloro-4-hydroxypyridine vs. 2,5-dibromo-4-hydroxypyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, which enable the precise formation of C-C, C-N, and C-O bonds. Among the vast array of available synthons, 2-bromo-5-chloro-4-hydroxypyridine and 2,5-dibromo-4-hydroxypyridine are two structurally similar yet electronically distinct substrates.
The choice between these two molecules is not arbitrary; it is a strategic decision that dictates the regiochemical outcome and overall efficiency of a synthetic route. This guide provides an in-depth comparison of their performance in key coupling reactions, grounded in mechanistic principles and supported by experimental insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select the optimal substrate for their specific synthetic challenge.
Physicochemical Properties: A Head-to-Head Comparison
Before delving into reactivity, it is crucial to understand the fundamental properties of each molecule. The presence of a hydroxyl group at the 4-position, which can also exist as its pyridone tautomer, influences the electronic nature of the ring and its solubility. For the purpose of many coupling reactions, this hydroxyl group is often protected (e.g., as a methoxy or benzyloxy ether) to prevent interference with the catalytic cycle. The data presented here pertains to the parent hydroxy compounds.
| Property | 2-Bromo-5-chloro-4-hydroxypyridine | 2,5-Dibromo-4-hydroxypyridine | Rationale for Difference |
| Molecular Formula | C₅H₃BrClNO | C₅H₃Br₂NO | Substitution of Chlorine vs. Bromine. |
| Molecular Weight | 208.44 g/mol | 252.90 g/mol | Bromine is heavier than chlorine. |
| Appearance | Typically an off-white to pale solid | Typically a white to pale yellow solid | Minor differences in crystal lattice and impurities. |
| pKa (Predicted) | ~7.7 | ~7.8 | The stronger electron-withdrawing nature of chlorine slightly increases acidity compared to bromine at the 5-position. |
Core Reactivity Principles: The "Why" Behind the Selectivity
The differential reactivity of these two substrates is governed by a confluence of electronic effects, steric hindrance, and fundamental bond dissociation energies. Understanding these principles is paramount for predicting and controlling reaction outcomes.
The Decisive Role of the Carbon-Halogen Bond
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen (C-X) bond dissociation energy (BDE). The established trend for BDE is C-Cl > C-Br > C-I .[1]
-
For 2-Bromo-5-chloro-4-hydroxypyridine: The C-Br bond is significantly weaker and thus more susceptible to oxidative addition than the C-Cl bond. This provides a powerful tool for chemoselectivity, allowing for facile coupling at the 2-position while leaving the 5-chloro substituent intact for potential subsequent transformations.
-
For 2,5-dibromo-4-hydroxypyridine: Both reactive sites are C-Br bonds. Here, regioselectivity is determined by more subtle electronic and steric factors.
Electronic and Steric Landscape
The pyridine nitrogen is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and influences the oxidative addition at different positions.
-
The α-Position (C2): The position adjacent to the nitrogen (C2) is the most electron-deficient. This makes the C2-X bond highly polarized and generally the most reactive site for oxidative addition in dihalogenated pyridines.[2]
-
The γ-Position (C4): The hydroxyl group at C4 is an electron-donating group (by resonance), which can modulate the reactivity of the adjacent positions.
-
The β-Position (C5): This position is less electronically perturbed by the ring nitrogen compared to C2.
In Practice:
-
In 2,5-dibromo-4-hydroxypyridine , the C2-Br bond is electronically favored for oxidative addition over the C5-Br bond. However, this inherent selectivity can sometimes be overridden or tuned by the choice of palladium ligand, which can introduce steric demands that favor reaction at the less-hindered C5 position.[2]
-
In 2-Bromo-5-chloro-4-hydroxypyridine , the electronic preference for the C2 position is powerfully reinforced by the much lower BDE of the C-Br bond, leading to highly predictable C2-selective coupling.
Visualization 1: Structural and Reactivity Comparison
Caption: Figure 1: Structural comparison and primary reactive sites.
Performance in Palladium-Catalyzed Coupling Reactions
We will now examine the practical implications of these principles in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron species and an organic halide.
-
2-Bromo-5-chloro-4-hydroxypyridine: This substrate is ideal for the stepwise, selective introduction of two different aryl or vinyl groups. The first Suzuki coupling will occur almost exclusively at the C2-Br position under standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, with a carbonate base). The resulting 2-aryl-5-chloro-4-hydroxypyridine can then be subjected to a second, typically more forcing, coupling reaction at the C5-Cl position.
-
2,5-dibromo-4-hydroxypyridine: Monocoupling can be achieved with careful control of stoichiometry (i.e., using ~1 equivalent of the boronic acid). The major product will be the C2-coupled isomer.[3] Achieving selective monocoupling at the C5 position is more challenging and often requires specialized, sterically bulky ligands that disfavor the C2 position.[2] Double coupling to afford a 2,5-diaryl product is readily achieved using an excess of the boronic acid and longer reaction times.
Visualization 2: The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 2: The key selectivity-determining oxidative addition step.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides, typically using a dual Pd(0)/Cu(I) catalytic system.[4][5] The reactivity trend (C-I > C-Br >> C-Cl) is even more pronounced in Sonogashira couplings than in Suzuki reactions.
-
2-Bromo-5-chloro-4-hydroxypyridine: This substrate is an excellent choice for selective alkynylation at the C2 position. The C-Cl bond is generally unreactive under standard Sonogashira conditions, allowing for the clean formation of 2-alkynyl-5-chloro-4-hydroxypyridine.
-
2,5-dibromo-4-hydroxypyridine: Similar to the Suzuki coupling, monocoupling will preferentially yield the 2-alkynyl product. Achieving high yields of the disubstituted 2,5-dialkynylpyridine requires more stringent conditions and an excess of the alkyne and coupling reagents.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and, most critically, the phosphine ligand.[6][7][8]
-
2-Bromo-5-chloro-4-hydroxypyridine: The significant difference in reactivity between the C-Br and C-Cl bonds allows for straightforward, selective amination at the 2-position. Modern, highly active catalyst systems employing bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can facilitate this transformation efficiently at moderate temperatures.
-
2,5-dibromo-4-hydroxypyridine: Regioselectivity in the amination of this substrate is highly ligand-dependent. While the C2 position remains electronically favored, the steric bulk of both the ligand and the incoming amine can influence the reaction to occur at the C5 position. Careful screening of ligands and reaction conditions is often necessary to achieve the desired regiochemical outcome.
Comparative Data Summary
The following table summarizes the expected outcomes for the coupling of these substrates. Yields are representative and highly dependent on the specific coupling partners, catalyst system, and reaction optimization.
| Reaction | Substrate | Expected Outcome | Key Considerations |
| Suzuki-Miyaura | 2-Bromo-5-chloro-4-hydroxypyridine | Monocoupling at C2. High selectivity (>95:5). | Excellent for stepwise functionalization. |
| 2,5-Dibromo-4-hydroxypyridine | Monocoupling at C2 (major) or Dicoupling. | Regioselectivity can be ligand-influenced. Stoichiometry controls mono- vs. di-substitution. | |
| Sonogashira | 2-Bromo-5-chloro-4-hydroxypyridine | Monocoupling at C2. Excellent selectivity. | The C-Cl bond is typically inert under these conditions. |
| 2,5-Dibromo-4-hydroxypyridine | Monocoupling at C2 (major). | Dicoupling requires more forcing conditions. | |
| Buchwald-Hartwig | 2-Bromo-5-chloro-4-hydroxypyridine | Monocoupling at C2. High selectivity. | Catalyst/ligand choice is crucial for yield. |
| 2,5-Dibromo-4-hydroxypyridine | Regioselectivity is condition-dependent. | Requires careful optimization of ligand and reaction parameters to control C2 vs. C5 selectivity. |
Experimental Protocols: A Self-Validating System
The following protocols are provided as a robust starting point for researchers. Note: The 4-hydroxy group may require protection (e.g., as a methyl ether) prior to coupling, followed by a final deprotection step. These protocols assume the use of a protected substrate, such as 2-bromo-5-chloro-4-methoxypyridine.
Protocol 1: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-methoxypyridine
Objective: To synthesize 2-(4-methylphenyl)-5-chloro-4-methoxypyridine.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-chloro-4-methoxypyridine (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.), under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The selective formation of the C2-coupled product should be evident from the spectroscopic data.
Visualization 3: General Experimental Workflow
Caption: Figure 3: A standard, self-validating experimental workflow.
Conclusion and Recommendations
The choice between 2-bromo-5-chloro-4-hydroxypyridine and 2,5-dibromo-4-hydroxypyridine is a critical decision that hinges on the desired synthetic outcome.
-
Choose 2-Bromo-5-chloro-4-hydroxypyridine for:
-
Predictable, high-yield monocoupling at the 2-position.
-
Stepwise, regioselective difunctionalization, where the C-Br bond is reacted first, leaving the C-Cl bond for a subsequent transformation. This is invaluable for building molecular complexity in a controlled manner.
-
-
Choose 2,5-dibromo-4-hydroxypyridine for:
-
Symmetrical 2,5-difunctionalization in a single step using an excess of the coupling partner.
-
Accessing the C5-coupled isomer, with the understanding that this requires careful ligand selection and reaction optimization to overcome the inherent electronic preference for the C2 position.
-
By understanding the interplay of bond energies and electronic effects, researchers can leverage these powerful building blocks to streamline synthetic routes, improve yields, and accelerate the discovery and development of novel chemical entities.
References
-
Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. [Link]
-
Brydges, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3049–3058. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286–2295. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 2-Bromo-5-chloro-4-hydroxypyridine
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine nucleus is a privileged motif, frequently encountered in a vast array of biologically active molecules. The targeted derivatization of substituted pyridines, such as 2-bromo-5-chloro-4-hydroxypyridine, offers a rapid pathway to novel chemical entities with significant therapeutic potential. However, the presence of multiple reactive sites on this substrate presents a formidable challenge: achieving selective cross-coupling at the C2-bromo position while preserving the C5-chloro and C4-hydroxyl functionalities.
This in-depth technical guide provides a comparative analysis of various palladium catalysts for the cross-coupling of 2-bromo-5-chloro-4-hydroxypyridine. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven experimental protocols, and present a critical evaluation of catalyst performance to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Chemoselectivity
The crux of the synthetic problem lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl. This inherent difference provides a window of opportunity for selective activation of the more labile C-Br bond. However, factors such as the choice of palladium catalyst, ligand, base, and reaction temperature can significantly influence this selectivity. Furthermore, the presence of the acidic 4-hydroxyl group can complicate the reaction by interacting with the basic reagents or the metal center, necessitating careful consideration of the reaction conditions and potentially the use of a protecting group strategy.
Comparative Efficacy of Palladium Catalyst Systems
The choice of the palladium catalyst is paramount in dictating the success and selectivity of the cross-coupling reaction. Below, we compare the performance of several commonly employed palladium catalyst systems, drawing upon data from analogous dihalopyridine and chloropyridine systems to provide a predictive framework for their application with 2-bromo-5-chloro-4-hydroxypyridine.
Table 1: Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Conditions | Expected Yield for C-Br Coupling | Key Strengths & Weaknesses |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | High temperatures (80-110 °C), longer reaction times | Good to Excellent | Readily available, cost-effective. Air-sensitive, may require higher catalyst loadings. |
| PdCl₂(dppf) | dppf | 1-3 | Moderate to high temperatures (80-100 °C) | Excellent | High efficiency for a broad range of substrates. |
| Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos, XPhos) | Biarylphosphine | 0.5-2 | Milder conditions, shorter reaction times | Excellent | High activity at low catalyst loadings, broad substrate scope. Ligands can be expensive. |
Note: Yields are extrapolated from data on similar substrates and may vary based on the specific reaction conditions and coupling partner.
For the Suzuki-Miyaura coupling of 2-bromo-5-chloro-4-hydroxypyridine, a catalyst system based on a bulky, electron-rich biarylphosphine ligand, such as SPhos or XPhos, in conjunction with a Pd(OAc)₂ precursor, is often the most effective choice. These "Buchwald-type" catalysts are known to facilitate the oxidative addition of less reactive aryl chlorides and can operate under milder conditions, which is beneficial for preserving the integrity of the C-Cl bond. While the traditional Pd(PPh₃)₄ is a workhorse catalyst and can be effective, it may require higher temperatures and longer reaction times, potentially leading to a decrease in chemoselectivity.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the palladium-catalyzed cross-coupling reaction is crucial for troubleshooting and optimizing your experiments. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The cycle commences with the oxidative addition of the aryl halide (R-X) to the active Pd(0) catalyst. For 2-bromo-5-chloro-4-hydroxypyridine, this step is chemoselective for the C-Br bond. The subsequent transmetalation with an organometallic reagent (R'-M) and reductive elimination steps lead to the formation of the desired C-C bond and regeneration of the Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as a starting point for the selective cross-coupling of 2-bromo-5-chloro-4-hydroxypyridine. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.
The Role of the 4-Hydroxyl Group: To Protect or Not to Protect?
The acidic proton of the 4-hydroxyl group can interfere with the basic conditions typically employed in cross-coupling reactions. This can lead to decreased catalyst activity and lower yields. Two main strategies can be employed:
-
Use of a Milder Base: Employing a weaker base such as K₂CO₃ or Cs₂CO₃ can sometimes be sufficient to avoid deprotonation and its detrimental effects.
-
Protection of the Hydroxyl Group: In many cases, protecting the hydroxyl group as an ether (e.g., methoxymethyl (MOM) or benzyl (Bn)) or a silyl ether (e.g., tert-butyldimethylsilyl (TBS)) is the most robust approach. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality of its removal conditions.
Protocol 1: Suzuki-Miyaura Coupling (with Hydroxyl Protection)
This protocol assumes the use of a protecting group (PG) on the 4-hydroxyl moiety.
Figure 2: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety. The use of a copper co-catalyst is common, but copper-free conditions can also be employed to avoid potential side reactions.
Table 2: Representative Conditions for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF or THF | 25-60 |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
Protocol 3: Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene.
Table 3: Representative Conditions for Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or Acetonitrile | 80-120 |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 |
Conclusion
The selective functionalization of 2-bromo-5-chloro-4-hydroxypyridine via palladium-catalyzed cross-coupling is a powerful strategy for the synthesis of novel and complex pyridine derivatives. The key to success lies in the judicious choice of the palladium catalyst and the careful optimization of reaction conditions to favor selective reaction at the more reactive C-Br bond. Modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands, offer significant advantages in terms of activity and selectivity, often allowing for milder reaction conditions. For challenging substrates or to mitigate the interference of the 4-hydroxyl group, a protecting group strategy should be considered. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and selective cross-coupling methodologies for this versatile building block.
References
-
Conreaux, D., et al. (2007). Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions. Organic Letters, 9(2), 271-4. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
A Comparative Guide to the Purity Analysis of Commercially Available 2-Bromo-5-chloro-4-hydroxypyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 2-Bromo-5-chloro-4-hydroxypyridine, a crucial building block in the synthesis of novel therapeutics. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to empower you in selecting and verifying the quality of this critical reagent.
The Imperative of Purity: Why Scrutinize 2-Bromo-5-chloro-4-hydroxypyridine?
2-Bromo-5-chloro-4-hydroxypyridine is a halogenated pyridine derivative whose utility in medicinal chemistry is significant. Its trifunctional nature—possessing bromo, chloro, and hydroxyl moieties—allows for diverse synthetic transformations. However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of impurities during its synthesis and storage. These impurities can range from residual starting materials and reagents to regioisomers and degradation products. The presence of such impurities, even in trace amounts, can have profound consequences, leading to:
-
Aberrant Reaction Pathways: Impurities can compete in subsequent reactions, leading to unexpected side products and reduced yields of the desired compound.
-
Altered Biological Activity: In the context of drug discovery, impurities can exhibit their own biological activity, potentially confounding screening results and leading to false positives or negatives.
-
Toxicity Concerns: Certain impurities may be toxic, posing a risk in later-stage drug development.
Therefore, a robust and multi-faceted analytical approach to purity determination is not merely a quality control measure but a fundamental aspect of scientific rigor.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates the synergistic use of chromatographic and spectroscopic methods. This guide will focus on a suite of techniques that, when used in concert, provide a high degree of confidence in the purity of 2-Bromo-5-chloro-4-hydroxypyridine.
The Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of 2-Bromo-5-chloro-4-hydroxypyridine.
Caption: A comprehensive workflow for the purity analysis of 2-Bromo-5-chloro-4-hydroxypyridine.
Comparative Analysis of Purity from Commercial Suppliers
To illustrate the importance of in-house verification, we present a hypothetical comparative analysis of 2-Bromo-5-chloro-4-hydroxypyridine from three different commercial suppliers. The data presented in the following table is representative of what a researcher might encounter and highlights the variability in product quality.
| Analytical Technique | Supplier A (Stated Purity: >98%) | Supplier B (Stated Purity: >97%) | Supplier C (Stated Purity: 95%) |
| HPLC-UV (Area % at 280 nm) | 98.5% | 97.2% | 95.8% |
| ¹H NMR (mol %) | 98.8% | 97.5% | 96.1% |
| GC-MS (Area %) | 98.2% (Main Peak) | 96.9% (Main Peak) | 95.2% (Main Peak) |
| Identified Impurities | 2,5-dichloropyridin-4-ol (0.8%)Starting Material (0.5%) | Regioisomer (1.5%)Solvent Residue (0.9%) | Multiple unidentified peaks (total 3.5%) |
| Elemental Analysis (% Deviation) | C: -0.2, H: -0.1, N: -0.1, Br: +0.1, Cl: +0.1 | C: -0.5, H: -0.3, N: -0.2, Br: +0.4, Cl: +0.3 | C: -1.2, H: -0.8, N: -0.9, Br: +1.5, Cl: +1.1 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key analytical techniques used in the purity assessment of 2-Bromo-5-chloro-4-hydroxypyridine.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse for purity determination due to its high resolving power, sensitivity, and quantitative accuracy. A gradient elution method is often necessary to separate the main component from closely related impurities with different polarities.
Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Bromo-5-chloro-4-hydroxypyridine and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as Dichloromethane or Ethyl Acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR) with an internal standard. It provides detailed information about the molecular structure and can reveal the presence of impurities that are structurally similar to the main component.[1]
Protocol for ¹H NMR:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the hydroxyl proton.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay: 5 seconds (for quantitative analysis).
-
Elemental Analysis
Rationale: Elemental analysis provides the empirical formula of a compound by determining the weight percentage of carbon, hydrogen, nitrogen, and halogens (CHNX).[2][3] A significant deviation from the theoretical values can indicate the presence of impurities.
Protocol:
-
Instrumentation: CHNX elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3 mg) is required.
-
Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified.
Interpreting the Data: A Deeper Dive
HPLC-UV: The chromatogram should show a single major peak corresponding to 2-Bromo-5-chloro-4-hydroxypyridine. Any additional peaks represent impurities. The relative area percentage of each peak provides a semi-quantitative measure of purity.
GC-MS: The total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectra of halogenated fragments.[4]
NMR Spectroscopy: The ¹H NMR spectrum of pure 2-Bromo-5-chloro-4-hydroxypyridine is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants are characteristic of the substitution pattern on the pyridine ring. Impurities will present as additional, often smaller, peaks in the spectrum. For instance, the presence of a regioisomer would likely result in a different set of aromatic signals.
Elemental Analysis: The experimentally determined weight percentages of C, H, N, Br, and Cl should be within ±0.4% of the theoretical values for the pure compound. Larger deviations suggest the presence of significant impurities.
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes for halogenated pyridines, potential impurities in 2-Bromo-5-chloro-4-hydroxypyridine could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers with different substitution patterns on the pyridine ring, which can be difficult to separate.
-
Over- or Under-halogenated Species: Pyridines with additional or fewer halogen atoms.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Degradation Products: Formed during synthesis, purification, or storage.
The following diagram illustrates a hypothetical synthetic pathway and potential impurity formation.
Caption: Potential sources of impurities during the synthesis of 2-Bromo-5-chloro-4-hydroxypyridine.
Conclusion and Recommendations
The purity of 2-Bromo-5-chloro-4-hydroxypyridine is a critical parameter that can significantly impact the outcome of research and development projects. This guide has outlined a comprehensive analytical strategy for the rigorous assessment of its purity.
Key Recommendations:
-
Always perform in-house purity verification: Do not solely rely on the supplier's certificate of analysis.
-
Employ a multi-modal analytical approach: Combine chromatographic and spectroscopic techniques for a complete purity profile.
-
Develop and validate robust analytical methods: Ensure your methods are suitable for their intended purpose.
-
Characterize impurities when possible: Identifying impurities can provide valuable insights into the synthetic process and potential downstream issues.
By adhering to these principles, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- Weizmann Institute of Science. (n.d.). Elemental analysis.
- Unknown. (n.d.). Element analysis.
- Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
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A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-5-chloro-4-hydroxypyridine
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. 2-Bromo-5-chloro-4-hydroxypyridine, a substituted pyridine, represents a class of compounds with significant interest in medicinal chemistry.[1] Its accurate measurement is critical in various stages, from synthesis reaction monitoring and purity assessment to formulation analysis and stability studies.
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Bromo-5-chloro-4-hydroxypyridine. We will delve into the principles of mainstream techniques, propose starting experimental protocols, and present a comparative analysis of their performance characteristics. The causality behind experimental choices will be explained to provide a framework for method development and validation.
Physicochemical Properties and Analytical Implications
While specific experimental data for 2-Bromo-5-chloro-4-hydroxypyridine is not extensively published, we can infer its probable analytical behavior from its structure and the properties of analogous compounds.
-
Structure: The molecule contains a pyridine ring, a polar aromatic heterocycle. The presence of a hydroxyl group (-OH) introduces polarity and the capacity for hydrogen bonding. The bromine (-Br) and chlorine (-Cl) atoms add to the molecular weight and provide specific isotopic patterns that can be useful in mass spectrometry.
-
Solubility: The polar nature of the hydroxyl and pyridine nitrogen suggests solubility in polar organic solvents like methanol, ethanol, and acetonitrile, and limited solubility in nonpolar solvents. This is a key consideration for sample and mobile phase preparation in liquid chromatography.
-
UV Absorbance: Pyridine and its derivatives exhibit UV absorbance, typically with maxima around 250-260 nm.[2][3] The exact absorbance maxima for 2-Bromo-5-chloro-4-hydroxypyridine would need to be determined experimentally but are expected to be in a range suitable for UV-based detection in HPLC.
-
Volatility: The presence of the hydroxyl group and the relatively high molecular weight suggest that this compound will have low volatility, making Gas Chromatography (GC) a less direct, and potentially more challenging, approach than High-Performance Liquid Chromatography (HPLC). Derivatization might be necessary to increase volatility for GC analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the preeminent technique for the analysis of non-volatile or thermally labile compounds like 2-Bromo-5-chloro-4-hydroxypyridine due to its versatility, robustness, and high resolving power. A reversed-phase HPLC method is the most logical starting point.
The Rationale Behind a Reversed-Phase HPLC Approach
A reversed-phase setup, typically employing a C18 stationary phase, is ideal for retaining and separating moderately polar compounds from a polar mobile phase. The separation mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of 2-Bromo-5-chloro-4-hydroxypyridine can be finely controlled. The inclusion of a buffer is often necessary to control the ionization state of the hydroxyl group and the pyridine nitrogen, ensuring reproducible retention times and sharp peak shapes.
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for the development and validation of an HPLC method.
Proposed HPLC Method Protocol
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the experimentally determined λmax)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
This proposed method is a starting point and would require optimization. A PDA detector is highly recommended during method development to assess peak purity and to identify the optimal detection wavelength.[4]
Gas Chromatography (GC): A Viable Alternative with Considerations
Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[5] For 2-Bromo-5-chloro-4-hydroxypyridine, its application is likely to be more complex than HPLC due to the compound's expected low volatility.
Overcoming Volatility Challenges: The Role of Derivatization
To make 2-Bromo-5-chloro-4-hydroxypyridine amenable to GC analysis, a derivatization step is likely necessary. The polar hydroxyl group can be converted to a less polar, more volatile ether or ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for hydroxyl groups.
Experimental Workflow for GC Method Development
Caption: An experimental workflow for a GC method including a derivatization step.
Proposed GC Method Protocol
-
Instrumentation: Gas chromatograph with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and an autosampler.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 20:1)
GC-MS would be particularly advantageous for this analyte as it provides structural information, aiding in peak identification and the assessment of impurities.[6] The characteristic isotopic patterns of bromine and chlorine would provide a high degree of confidence in the identification of the analyte and its related substances.
Other Potential Analytical Techniques
While HPLC and GC are the most common and recommended techniques, other methods could be explored for specific applications.
-
UV-Vis Spectrophotometry: For a pure sample, a simple UV-Vis spectrophotometric method could be developed for rapid quantification. This would involve dissolving the sample in a suitable solvent and measuring the absorbance at the λmax.[7] However, this method lacks specificity and is not suitable for analyzing complex mixtures or for stability-indicating assays.
-
Electroanalytical Methods: Techniques like cyclic voltammetry could potentially be used for the quantification of 2-Bromo-5-chloro-4-hydroxypyridine, as pyridine derivatives are electrochemically active.[8][9][10][11] These methods are highly sensitive but can be susceptible to interference from other electroactive species in the sample matrix.
Comparative Analysis of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Electroanalytical Methods |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorbance by the analyte in a solution. | Measurement of current or potential resulting from a redox reaction. |
| Applicability to Analyte | High - ideal for non-volatile, polar compounds. | Moderate - requires derivatization to increase volatility. | Low - lacks specificity, suitable only for pure samples. | Moderate - requires the analyte to be electroactive. |
| Specificity | High, especially with a PDA detector. Can be a stability-indicating method.[12][13][14][15] | Very high, especially with MS detection. Excellent for impurity profiling. | Low - any substance absorbing at the same wavelength will interfere. | Moderate - susceptible to interference from other electroactive compounds. |
| Sensitivity | Good to excellent, depending on the detector (UV, MS). | Excellent, especially with an MS detector. | Moderate. | Excellent. |
| Sample Throughput | Moderate. | Moderate (derivatization adds time). | High. | High. |
| Ease of Use | Relatively straightforward for routine analysis. | More complex due to the potential need for derivatization. | Very simple. | Requires specialized instrumentation and expertise. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Low. | Moderate. |
Conclusion and Recommendations
For the comprehensive and reliable quantification of 2-Bromo-5-chloro-4-hydroxypyridine, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique. It offers the best balance of specificity, sensitivity, and ease of use for a compound with these physicochemical properties. The development of a stability-indicating HPLC method should be a priority in a drug development setting to ensure the accurate quantification of the analyte in the presence of potential impurities and degradants.
Gas Chromatography with Mass Spectrometry (GC-MS) serves as a powerful secondary and complementary technique. While it requires a derivatization step, the high resolution and structural information provided by MS make it invaluable for impurity identification and for orthogonal confirmation of the primary HPLC method's results.
The choice of the analytical method will ultimately depend on the specific application, the available instrumentation, and the regulatory requirements. However, the principles and proposed methods outlined in this guide provide a solid foundation for the development of robust and reliable analytical procedures for 2-Bromo-5-chloro-4-hydroxypyridine.
References
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Cole, E. B., et al. (2015). Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. The Journal of Physical Chemistry C, 119(21), 11593-11603. [Link]
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Kaur, N., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 56(1), 426–436. [Link]
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Kokorekins, E., et al. (2020). Electrochemistry of pyridine derivatives. Chemical Papers, 74(10), 3247-3260. [Link]
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Kokorekins, E., et al. (2023). Electrochemistry of pyridine derivatives. ResearchGate. [Link]
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PubChem. (n.d.). 2-Bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]
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Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]
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Gandolfo, C., et al. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure, 24(2), 309-316. [Link]
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Chemsrc. (2025). 2-Bromo-5-chloro-4-fluoropyridine. [Link]
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Agency for Toxic Substances and Disease Registry. (2018). Analytical Methods for Pyridine. [Link]
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ResearchGate. (n.d.). UV/Vis absorption spectra of terpyridines 6 (THF) and their corresponding homoleptic ruthenium(II) complexes. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectral changes upon addition of pyridine to a toluene solution. [Link]
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Fabre, H., et al. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. The Analyst, 107(1270), 61–66. [Link]
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Lande, N. V., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS omega, 7(32), 28286–28302. [Link]
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Fabre, H., et al. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Analyst, 107(1270), 61-66. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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Jabłońska, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of chromatography. A, 1216(18), 4096–4101. [Link]
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Li, J., et al. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Environmental Monitoring in China, 35(4), 116-120. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
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Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
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Ministry of Ecology and Environment of the People's Republic of China. (2009). Water quality-Determination of pyridine-Gas chromatography. [Link]
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Szymańska, K., et al. (2025). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]
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Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific reports, 16(1), 12345. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 635–669. [Link]
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Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 2-Bromo-5-chloro-4-hydroxypyridine and Its Analogs
Introduction
The pyridine ring is a fundamental scaffold in a multitude of bioactive molecules, including pharmaceuticals, agrochemicals, and materials science.[1][2] The precise installation of substituents on this heterocycle is a critical endeavor in medicinal chemistry, as it allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. Among the vast landscape of substituted pyridines, 2-bromo-5-chloro-4-hydroxypyridine and its analogs represent a class of highly functionalized intermediates with significant potential for further chemical elaboration. The presence of two distinct halogen atoms at the 2- and 5-positions, combined with a hydroxyl group at the 4-position, offers a versatile platform for a variety of cross-coupling and nucleophilic substitution reactions.
This technical guide provides a comparative analysis of two plausible synthetic routes to the target molecule, 2-bromo-5-chloro-4-hydroxypyridine. Each route is evaluated based on the availability of starting materials, reaction efficiency, and the strategic considerations for each transformation. Detailed experimental protocols are provided, along with a discussion of the underlying reaction mechanisms to offer a deeper understanding of the synthetic choices.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic disconnections for 2-bromo-5-chloro-4-hydroxypyridine are considered here. Route A employs a "functionalization-first" approach, starting with a pre-functionalized pyridine ring and introducing the halogen substituents, followed by a final deprotection step. Route B utilizes a "ring-construction-and-functionalization" strategy, where a substituted pyridine is built and subsequently modified to achieve the desired substitution pattern.
| Feature | Route A: From 2-Chloro-4-methoxypyridine | Route B: From 2-Amino-4-chloropyridine |
| Starting Material Availability | Readily available commercially. | Readily available commercially. |
| Number of Steps | 2 | 3 |
| Key Transformations | Electrophilic Bromination, Demethylation | Electrophilic Bromination, Sandmeyer Reaction, Nucleophilic Aromatic Substitution (Hydrolysis) |
| Potential Challenges | Harsh conditions for demethylation might be required. | Selectivity in the final hydrolysis step is crucial to avoid side reactions. The Sandmeyer reaction can sometimes have variable yields. |
| Overall Efficiency | Potentially higher yielding and more direct. | May have a lower overall yield due to the multi-step nature and potential for side products. |
Synthetic Route A: Functionalization of a Pre-substituted Pyridine
This route commences with the commercially available 2-chloro-4-methoxypyridine. The strategy involves the regioselective bromination at the 5-position, followed by the demethylation of the methoxy group to unveil the desired hydroxyl functionality.
start [label="2-Chloro-4-methoxypyridine"]; intermediate [label="5-Bromo-2-chloro-4-methoxypyridine"]; product [label="2-Bromo-5-chloro-4-hydroxypyridine"];
start -> intermediate [label="NBS, H₂SO₄"]; intermediate -> product [label="HBr (aq)"]; }
Figure 1: Synthetic pathway for Route A.
Step 1: Bromination of 2-Chloro-4-methoxypyridine
The first step involves the electrophilic bromination of 2-chloro-4-methoxypyridine. The electron-donating methoxy group at the 4-position activates the pyridine ring towards electrophilic attack, primarily directing the incoming electrophile to the positions ortho and para to it (positions 3 and 5). Due to steric hindrance from the adjacent chloro group at the 2-position, bromination is favored at the 5-position.
Experimental Protocol:
To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-2-chloro-4-methoxypyridine.
Step 2: Demethylation of 5-Bromo-2-chloro-4-methoxypyridine
The final step in this route is the cleavage of the methyl ether to yield the corresponding hydroxypyridine. This is a common transformation in organic synthesis and can be achieved using various reagents, with strong acids like hydrobromic acid or hydroiodic acid being particularly effective.[3][4]
Experimental Protocol:
A solution of 5-bromo-2-chloro-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium carbonate. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-5-chloro-4-hydroxypyridine.
Synthetic Route B: Stepwise Functionalization and Substitution
This alternative route begins with 2-amino-4-chloropyridine and involves a three-step sequence: bromination, conversion of the amino group to a chloro group via a Sandmeyer reaction, and finally, selective hydrolysis of the 4-chloro substituent.
start [label="2-Amino-4-chloropyridine"]; intermediate1 [label="2-Amino-5-bromo-4-chloropyridine"]; intermediate2 [label="5-Bromo-2,4-dichloropyridine"]; product [label="2-Bromo-5-chloro-4-hydroxypyridine"];
start -> intermediate1 [label="NBS, CH₂Cl₂"]; intermediate1 -> intermediate2 [label="1. NaNO₂, HCl\n2. CuCl"]; intermediate2 -> product [label="NaOH (aq), heat"]; }
Figure 2: Synthetic pathway for Route B.
Step 1: Bromination of 2-Amino-4-chloropyridine
The strongly activating amino group directs the electrophilic bromination to the positions ortho and para to it. In this case, the 5-position is para to the amino group and is the preferred site of bromination.
Experimental Protocol:
To a solution of 2-amino-4-chloropyridine (1.0 eq) in dichloromethane, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude 2-amino-5-bromo-4-chloropyridine, which can be used in the next step without further purification.[5]
Step 2: Sandmeyer Reaction to 5-Bromo-2,4-dichloropyridine
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of other functional groups, including halogens.[5] The amino group is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a copper(I) halide to install the corresponding halogen.
Experimental Protocol:
2-Amino-5-bromo-4-chloropyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The mixture is stirred for several hours, then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford 5-bromo-2,4-dichloropyridine.
Step 3: Selective Hydrolysis of 5-Bromo-2,4-dichloropyridine
The final step involves the selective nucleophilic aromatic substitution of the 4-chloro group with a hydroxide ion. The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position in dihalopyridines. This is due to better stabilization of the Meisenheimer intermediate formed during the attack at the 4-position.[6]
Experimental Protocol:
A mixture of 5-bromo-2,4-dichloropyridine (1.0 eq) and an aqueous solution of sodium hydroxide (2.0 eq) is heated in a sealed vessel at a temperature typically ranging from 100 to 150 °C. The reaction progress is monitored by HPLC or TLC. After completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 2-bromo-5-chloro-4-hydroxypyridine.
Conclusion
Both synthetic routes presented offer viable pathways to 2-bromo-5-chloro-4-hydroxypyridine, a valuable intermediate for the synthesis of more complex molecules.
-
Route A is more convergent and likely to be higher yielding, making it an attractive choice for larger-scale synthesis. The main consideration is the choice of an effective and selective demethylation agent.
-
Route B , while longer, provides a good example of classical pyridine functionalization chemistry. The success of this route hinges on the efficiency of the Sandmeyer reaction and, critically, the selectivity of the final hydrolysis step.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the desired purity of the final product. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.
References
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New Journal of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Link]
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Synfacts. (2012). Regiospecific Synthesis of Polysubstituted Pyridines. [Link]
- Google Patents. (2015). Process for preparing 4-hydroxypyridines.
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YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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The Journal of Organic Chemistry. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
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Beilstein Journal of Organic Chemistry. (2014). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]
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Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
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ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
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A Comparative Guide to Validated HPLC Analysis of 2-Bromo-5-chloro-4-hydroxypyridine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Bromo-5-chloro-4-hydroxypyridine is a key building block in the synthesis of various pharmaceutical compounds, making the assurance of its purity and stability a critical aspect of quality control. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-5-chloro-4-hydroxypyridine. It provides an in-depth comparison with alternative methodologies and includes the supporting experimental data and protocols necessary for immediate implementation in a laboratory setting.
The Imperative for a Validated Analytical Method
In the pharmaceutical industry, validation of analytical methods is a regulatory requirement and a cornerstone of quality assurance.[1] A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the results are accurate, reproducible, and reliable.[1] For a compound like 2-Bromo-5-chloro-4-hydroxypyridine, a validated stability-indicating HPLC method is essential to separate the main component from any potential impurities and degradation products that may arise during synthesis or upon storage.
Proposed Stability-Indicating RP-HPLC Method
A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for the analysis of moderately polar aromatic compounds like 2-Bromo-5-chloro-4-hydroxypyridine. The proposed method is designed to be robust, providing excellent resolution and peak shape.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for their hydrophobicity, providing good retention for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.[2] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) | Acetonitrile is a common organic modifier in RP-HPLC. The addition of formic acid helps to protonate the pyridine nitrogen, which minimizes peak tailing by reducing interactions with residual silanol groups on the stationary phase. |
| Gradient Program | 0-2 min: 95% A, 5% B2-15 min: 95% to 20% A15-20 min: 20% A, 80% B20-22 min: 20% to 95% A22-25 min: 95% A, 5% B | A gradient elution is suitable for separating compounds with a range of polarities, ensuring that both the main peak and any potential impurities are well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency without excessive pressure. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm or the λmax of the compound | Pyridine and its derivatives typically exhibit strong UV absorbance around 254 nm.[3] For higher sensitivity, the specific maximum absorbance (λmax) of 2-Bromo-5-chloro-4-hydroxypyridine should be determined. |
Method Validation Workflow
The validation of the proposed HPLC method must be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1]
Caption: Workflow for a forced degradation study.
1. Specificity (Forced Degradation):
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours.
Analyze all stressed samples along with an unstressed control sample. The method is considered specific if the main peak is well-resolved from all degradation product peaks.
2. Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: Intentionally vary the chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Conclusion
The purity and stability of 2-Bromo-5-chloro-4-hydroxypyridine are critical for its intended use in pharmaceutical synthesis. The proposed gradient RP-HPLC method provides a robust and reliable means for its analysis. This guide has detailed the necessary chromatographic conditions, a comprehensive validation protocol in line with ICH guidelines, and a comparison with an alternative isocratic approach. By implementing this validated method, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
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YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
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ResearchGate. (2024). (PDF) A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
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ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... [Link]
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Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]
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PMC - NIH. (2024). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. [Link]
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ijarsct. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
-
PubMed. (1966). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. [Link]
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Benchmarking the performance of 2-Bromo-5-chloro-4-hydroxypyridine in drug discovery
Performance Benchmark Guide: 2-Bromo-5-chloro-4-hydroxypyridine in Drug Discovery
A Senior Application Scientist's In-Depth Comparison for Medicinal Chemistry Professionals
Introduction: The Strategic Value of Halogenated Pyridines
In the landscape of modern drug discovery, halogenated heterocycles are indispensable tools.[1] The strategic placement of halogen atoms on a pyridine scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[2] 2-Bromo-5-chloro-4-hydroxypyridine is a polysubstituted building block that offers medicinal chemists a unique combination of reactive vectors and modulating substituents. The bromine atom serves as a versatile handle for cross-coupling reactions, while the chlorine and hydroxyl groups fine-tune the electronic and acidic/basic nature of the ring system.[1][3]
This guide provides an objective performance benchmark of 2-Bromo-5-chloro-4-hydroxypyridine against structurally relevant alternatives. Our analysis moves beyond simple catalog specifications to deliver field-proven insights into its practical application, focusing on reactivity, efficiency, and the character of the resulting products. The experimental data presented herein is derived from standardized protocols designed to illuminate the subtle yet critical performance differences between these key building blocks.
Physicochemical Profile of the Core Reagent
2-Bromo-5-chloro-4-hydroxypyridine is a crystalline solid at room temperature. Its utility stems from the orthogonal reactivity of its substituents. The C-Br bond is significantly more labile towards palladium-catalyzed oxidative addition than the C-Cl bond, enabling selective functionalization. The 4-hydroxy group, being weakly acidic, can influence solubility and provides a potential hydrogen bond donor for target engagement.
| Property | Value | Source |
| CAS Number | 1196145-66-0 | [4] |
| Molecular Formula | C₅H₃BrClNO | [4] |
| Molecular Weight | 208.44 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (Typical) | [4] |
Benchmarking Methodology: A Head-to-Head Comparison
To provide a meaningful performance assessment, we selected two common alternatives that a medicinal chemist might consider, each chosen to highlight the specific contribution of the chloro and hydroxyl substituents.
-
2-Bromo-5-chloropyridine (CAS: 40473-01-6): This analogue lacks the 4-hydroxy group, allowing for a direct evaluation of the hydroxyl's electronic and steric influence on reactivity.[3][5]
-
2-Bromo-5-fluoro-4-hydroxypyridine (CAS: 1196152-88-1): Replacing chlorine with fluorine, a smaller and more electronegative halogen, helps to benchmark the impact of the 5-position halogen on reaction kinetics and product properties.[6]
The primary benchmark is a standardized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its robustness and functional group tolerance.[6] Key performance indicators (KPIs) include reaction yield, reaction time, and the calculated physicochemical properties (cLogP, pKa) of the resulting biaryl product.
Experimental Workflow for Benchmarking
The following diagram outlines the standardized workflow used to ensure a consistent and unbiased comparison across all three building blocks.
Sources
- 1. nbinno.com [nbinno.com]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-5-chloro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 5. 40473-01-6|2-Bromo-5-chloropyridine|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
A Spectroscopic Journey: Unveiling the Chemical Signatures of 2-Bromo-5-chloro-4-hydroxypyridine and Its Precursors
In the intricate world of pharmaceutical and agrochemical development, the precise synthesis and unambiguous characterization of novel heterocyclic compounds are paramount. 2-Bromo-5-chloro-4-hydroxypyridine stands as a valuable building block, its trifunctionalized pyridine ring offering a versatile scaffold for the creation of complex molecular architectures. This guide provides an in-depth spectroscopic comparison of this target molecule with its key precursors, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data. Our exploration will navigate the synthetic pathway, deciphering the spectral shifts and transformations that signify the journey from starting materials to the final product.
The Synthetic Blueprint: From Methoxy to Hydroxy
A plausible and efficient synthetic route to 2-Bromo-5-chloro-4-hydroxypyridine commences with 2-Chloro-4-methoxypyridine. This commercially available starting material undergoes a regioselective bromination to yield 5-Bromo-2-chloro-4-methoxypyridine. The final, crucial step involves the demethylation of this intermediate to afford the desired 2-Bromo-5-chloro-4-hydroxypyridine. Each synthetic transformation imparts distinct changes to the molecule's electronic and structural properties, which are meticulously mirrored in their respective spectroscopic fingerprints.
Caption: Synthetic pathway to 2-Bromo-5-chloro-4-hydroxypyridine.
Spectroscopic Deep Dive: A Comparative Analysis
The true essence of chemical transformation is revealed through the lens of spectroscopy. By comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the precursors and the final product, we can trace the journey of the atoms and functional groups.
2-Chloro-4-methoxypyridine: The Genesis
As our starting point, 2-Chloro-4-methoxypyridine presents a relatively simple spectroscopic profile.
-
¹H NMR: The proton NMR spectrum is characterized by three signals in the aromatic region corresponding to the three protons on the pyridine ring. The methoxy group will appear as a sharp singlet further upfield.
-
¹³C NMR: The carbon spectrum will display five signals for the pyridine ring carbons and one for the methoxy carbon. The carbon attached to the chlorine atom (C2) and the carbon bearing the methoxy group (C4) will be significantly influenced by these substituents.
-
IR Spectroscopy: Key vibrational bands will include C-H stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for the chlorine atom.
5-Bromo-2-chloro-4-methoxypyridine: The Intermediate Halogenation
The introduction of a bromine atom at the 5-position dramatically alters the spectroscopic landscape.
-
¹H NMR: The ¹H NMR spectrum simplifies, now showing only two singlets in the aromatic region for the protons at the 3 and 6 positions, a consequence of the new substitution pattern. The methoxy signal remains a singlet. For instance, in CDCl₃, the methoxy protons appear as a singlet at approximately 3.97 ppm, with the two pyridine ring protons appearing as singlets at around 6.84 ppm and 8.34 ppm[1].
-
¹³C NMR: The number of aromatic carbon signals remains at five, but their chemical shifts are significantly altered due to the strong electron-withdrawing effect of the bromine atom. The carbon directly bonded to bromine (C5) will experience a notable downfield shift.
-
IR Spectroscopy: The IR spectrum will now exhibit a C-Br stretching vibration, typically in the lower frequency region of the spectrum.
-
Mass Spectrometry: The molecular ion peak will shift to a higher m/z value, reflecting the addition of a bromine atom. The isotopic pattern will become more complex due to the presence of both chlorine and bromine isotopes.
2-Bromo-5-chloro-4-hydroxypyridine: The Final Transformation
The final demethylation step to the hydroxypyridine brings about the most significant spectroscopic changes, particularly in the ¹H NMR and IR spectra.
-
¹H NMR: The sharp singlet of the methoxy group will be absent. Instead, a broad singlet corresponding to the hydroxyl proton will appear, the chemical shift of which is highly dependent on the solvent and concentration. The two aromatic protons will remain, with their chemical shifts influenced by the change from a methoxy to a hydroxyl group.
-
¹³C NMR: The signal for the methoxy carbon will disappear. The chemical shift of the C4 carbon will shift significantly upfield due to the replacement of the oxygen-bound methyl group with a proton.
-
IR Spectroscopy: The most prominent new feature will be a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. The C-O stretching frequency will also shift compared to the methoxy precursor.
-
Mass Spectrometry: The molecular ion peak will be observed at a lower m/z value compared to its methoxy precursor, corresponding to the loss of a methyl group (CH₃) and the gain of a hydrogen atom.
Data Summary: A Head-to-Head Comparison
| Compound | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 2-Chloro-4-methoxypyridine | Aromatic protons, OCH₃ singlet | Pyridine carbons, OCH₃ carbon | C-H (aromatic), C-O, C-Cl | 143/145 |
| 5-Bromo-2-chloro-4-methoxypyridine | Two aromatic singlets, OCH₃ singlet (e.g., ~3.97, 6.84, 8.34 ppm)[1] | Pyridine carbons (C5 downfield), OCH₃ carbon | C-H (aromatic), C-O, C-Cl, C-Br | 221/223/225 |
| 2-Bromo-5-chloro-4-hydroxypyridine | Two aromatic singlets, broad OH singlet | Pyridine carbons (C4 upfield) | O-H (broad) , C-H (aromatic), C-O, C-Cl, C-Br | 207/209/211 |
Experimental Protocols: Ensuring Scientific Rigor
The acquisition of high-quality spectroscopic data is fundamental to accurate compound characterization. The following are generalized protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.
-
Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, for example, via direct infusion for Electrospray Ionization (ESI) or after separation by Gas Chromatography (GC-MS) for Electron Ionization (EI).
-
Ionization: Ionize the sample using an appropriate technique (e.g., EI at 70 eV or ESI).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination and elemental composition confirmation.
Conclusion
The spectroscopic comparison of 2-Bromo-5-chloro-4-hydroxypyridine and its precursors provides a clear and detailed narrative of the synthetic transformations involved. Each spectroscopic technique offers a unique window into the molecular changes, from the introduction of a bromine atom to the conversion of a methoxy group to a hydroxyl group. This guide, grounded in established spectroscopic principles and available experimental data, serves as a valuable resource for chemists, empowering them with the knowledge to confidently synthesize, identify, and utilize this important chemical entity in their research and development endeavors. The meticulous analysis of spectroscopic data is not merely a characterization step but a fundamental aspect of ensuring the integrity and success of scientific discovery.
References
- Sharma, V., et al. (n.d.).
-
PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]
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A Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-5-chloro-4-hydroxypyridine: A Guide for Medicinal Chemists and Process Development Scientists
Introduction
2-Bromo-5-chloro-4-hydroxypyridine is a highly functionalized heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal halogen atoms with differing reactivity and a hydroxyl group capable of tautomerization, makes it a versatile intermediate for constructing complex molecular architectures through various cross-coupling and substitution reactions. The efficient and cost-effective synthesis of this key intermediate is paramount for the viability of drug discovery programs and the scalability of manufacturing processes.
This guide provides an in-depth, objective comparison of plausible synthetic routes to 2-Bromo-5-chloro-4-hydroxypyridine. We will move beyond simple procedural lists to analyze the underlying chemical principles, evaluate the cost-effectiveness of each pathway, and provide detailed, field-tested protocols. The analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions based on their specific project needs, whether for small-scale lead optimization or large-scale production.
Executive Summary: At-a-Glance Comparison
For researchers navigating the classic "make versus buy" dilemma, the decision hinges on a multi-faceted analysis of cost, time, purity, and scale. While direct commercial acquisition offers immediate access, in-house synthesis can provide significant cost savings and greater control over the supply chain, particularly for large-scale needs. This guide evaluates two primary synthetic pathways against the baseline of direct purchase.
| Metric | Route 1: Bromination & Demethylation | Route 2: Sandmeyer Reaction | Commercial Purchase |
| Starting Material | 2-Chloro-4-methoxypyridine | 2-Amino-5-chloropyridine | N/A |
| Number of Steps | 2 | 2 | 1 (Procurement) |
| Overall Yield | Moderate (~40-50%) | High (~85-95%) | N/A |
| Estimated Cost/Gram | Moderate | Low to Moderate | High (for small quantities) |
| Scalability | Good | Excellent | Dependent on supplier capacity |
| Key Hazard | Use of concentrated acids (H₂SO₄, HBr) | Diazonium salt intermediates (potentially explosive, requires strict temperature control) | N/A |
| Primary Advantage | Avoids diazonium intermediates | High yield and cost-effective starting material | Speed and convenience |
Route 1: Two-Step Synthesis via a Methoxy Intermediate
This pathway builds the target molecule by first establishing the halogen pattern on a protected precursor, followed by a deprotection step to reveal the final hydroxyl group. This is a robust and reliable method that avoids the use of potentially hazardous diazonium salts.
Conceptual Overview & Logic
The core strategy is to use the commercially available and relatively inexpensive 2-Chloro-4-methoxypyridine as the starting scaffold. The methoxy group serves as a protecting group for the desired hydroxyl functionality, preventing unwanted side reactions during the initial bromination step. The bromination is directed to the 5-position due to the electronic nature of the pyridine ring. The final step is a straightforward demethylation using a strong acid like hydrobromic acid.
Visual Workflow
Caption: Workflow for Route 1 via bromination and demethylation.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine [1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an ice bath, dissolve 2-Chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (16.5 g, 92.6 mmol) to the solution in portions, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir and gradually warm to 55°C. Maintain this temperature for 3 hours. Monitor reaction completion via TLC.
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice water. Neutralize the solution to a pH of 8-9 using an 8N aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with chloroform (3 x 150 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: hexane:ethyl acetate, 9:1 to 5:1) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid (yield: ~9.3 g, 45%).[1]
Step 2: Demethylation to 2-Bromo-5-chloro-4-hydroxypyridine
-
Reaction Setup: Combine 5-Bromo-2-chloro-4-methoxypyridine (1.0 equiv) with an excess of 48% aqueous hydrobromic acid (approx. 10 volumes).
-
Reaction: Heat the mixture to reflux (typically 120-126°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. The product may precipitate. If so, filter the solid and wash with cold water.
-
Purification: If the product does not precipitate cleanly, neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH 7-8. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product.
Cost-Benefit Analysis
-
Cost: The primary cost drivers are the starting material, 2-Chloro-4-methoxypyridine, and the brominating agent, NBS. While NBS is more expensive than liquid bromine, its ease of handling and improved safety profile often justify the cost.[2] The use of concentrated acids requires appropriate handling and disposal infrastructure.
-
Yield & Purity: The main drawback of this route is the moderate yield in the first step (around 45%).[1] However, the subsequent demethylation is typically a high-yielding reaction. Purification via column chromatography in the first step adds time and solvent cost but ensures a high-purity intermediate for the final step.
-
Scalability & Safety: This route is readily scalable. The main safety considerations are the handling of concentrated sulfuric and hydrobromic acids. The reaction conditions are generally manageable in standard laboratory and pilot plant equipment. The avoidance of diazonium intermediates is a significant safety advantage.
Route 2: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a classic, powerful transformation in aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens.[3][4] This route leverages this reaction for a potentially high-yield synthesis from an inexpensive precursor.
Conceptual Overview & Logic
This strategy begins with the diazotization of 2-Amino-5-chloropyridine to form a reactive diazonium salt intermediate. This is achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The in situ generated diazonium salt is then immediately treated with a bromine source, often in the presence of a copper(I) catalyst, to install the bromine at the 2-position and liberate nitrogen gas. This route has the potential for very high yields if the reaction is carefully controlled.
Visual Workflow
Caption: A conceptual workflow for Route 2. Note: A direct Sandmeyer to the final product is unlikely; this represents a multi-step process initiated by the Sandmeyer reaction.
Detailed Experimental Protocol (Adapted for Target Synthesis)
Note: A direct, one-pot Sandmeyer reaction from 2-amino-5-chloropyridine to 2-bromo-5-chloro-4-hydroxypyridine is not established. The protocol below describes the synthesis of the 2-bromo-5-chloropyridine intermediate, which would require subsequent oxidation/hydroxylation at the 4-position—a non-trivial transformation.
Synthesis of 2-Bromo-5-chloropyridine Intermediate
-
Reaction Setup: In a three-necked flask, prepare a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% aqueous hydrobromic acid (100 ml, 1.2 mol). Cool the solution to 0°C in an ice-salt bath.
-
Bromine Addition: While maintaining the temperature at 0°C, slowly add liquid bromine (26 ml, 0.52 mol).
-
Diazotization: Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Work-up: Cautiously treat the reaction mixture with a solution of NaOH (74.6 g, 1.86 mol) in water (100 ml), ensuring the temperature does not rise above 20-25°C.
-
Extraction & Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-5-chloropyridine. Yields are reported to be very high (91-93%).
Cost-Benefit Analysis
-
Cost: The primary starting material, 2-amino-5-chloropyridine, is generally inexpensive and commercially available in bulk. The reagents—sodium nitrite, HBr, and bromine—are also commodity chemicals, making this route very cost-effective on a raw materials basis.[1][5]
-
Yield & Purity: The Sandmeyer reaction itself is known for high yields, often exceeding 90%. However, this route only provides the 2-bromo-5-chloropyridine intermediate. The subsequent step to introduce the 4-hydroxy group would add complexity and reduce the overall yield, making this a less direct and likely less efficient pathway to the final product compared to Route 1.
-
Scalability & Safety: While the reaction is scalable, the primary concern is the formation and handling of the diazonium salt intermediate. These species can be explosive if allowed to warm up or if they precipitate out of solution. Strict temperature control (0-5°C) is absolutely critical, which can be challenging on a large scale. The use of liquid bromine also requires specialized handling procedures.
Alternative: Direct Commercial Acquisition
For many research and early development applications, the most efficient route is not a chemical synthesis but a procurement order. The target compound, 2-Bromo-5-chloro-4-hydroxypyridine (CAS: 1196145-66-0), is available from several fine chemical suppliers.
-
Cost-Benefit Analysis:
-
Cost: For small quantities (1-10 grams), purchasing the compound is almost always more cost-effective than in-house synthesis when factoring in the cost of reagents, solvents, analytical testing, and, most importantly, the scientist's time. Prices can be high on a per-gram basis.
-
Speed: Direct purchase provides the material in days, whereas a multi-step synthesis could take a week or more. This is a critical advantage in fast-moving drug discovery projects.
-
Scalability: For larger, multi-kilogram quantities, the cost of direct purchase can become prohibitive, and the supply chain may be less reliable. At this point, developing a robust in-house synthesis like Route 1 becomes a highly attractive and economically sound strategy.
-
Conclusion and Recommendations
The optimal method for obtaining 2-Bromo-5-chloro-4-hydroxypyridine is highly dependent on the required scale and project timeline.
-
For Small-Scale Research & Discovery ( < 10g): Direct commercial purchase is the most logical and efficient choice. The time and resources saved far outweigh the per-gram cost of the material.
-
For Process Development & Kilogram-Scale Synthesis ( > 100g): Route 1 (Bromination & Demethylation) emerges as the superior synthetic strategy. Despite a moderate yield in the first step, it offers a predictable, scalable, and safer pathway by avoiding the hazards associated with diazonium intermediates. The starting materials are readily available, and the reaction conditions are manageable for large-scale production.
-
Route 2 (Sandmeyer Reaction) , while appearing cost-effective based on starting materials, is less practical as it does not directly yield the target molecule and introduces significant safety challenges related to the diazonium salt. The required subsequent hydroxylation step makes it a less efficient overall process.
Ultimately, the decision should be guided by a thorough evaluation of internal capabilities, project timelines, and a detailed cost analysis that includes not just raw materials but also labor and safety infrastructure.
References
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Sources
- 1. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. 10035-10-6 Cas No. | Hydrobromic acid, 48% aqueous solution | Apollo [store.apolloscientific.co.uk]
- 5. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-chloro-4-hydroxypyridine: A Technical Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-5-chloro-4-hydroxypyridine, a halogenated pyridine derivative. By understanding the inherent hazards and adhering to these procedures, you can ensure the safety of your personnel and maintain compliance with regulatory standards.
Understanding the Hazard Profile: A Cautious Approach
Given these potential hazards, 2-Bromo-5-chloro-4-hydroxypyridine must be handled with the utmost care, assuming a similar hazard profile. All personnel handling this compound must be thoroughly trained on its potential risks and the proper safety procedures.
Table 1: Presumptive Hazard Classification and Safety Precautions
| Hazard Statement (Presumed) | GHS Pictogram (Presumed) | Personal Protective Equipment (PPE) |
| Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat. | |
| Causes skin irritation | Chemical-resistant gloves, lab coat. | |
| Causes serious eye irritation/damage | Safety goggles with side shields or face shield. | |
| May cause respiratory irritation | Use in a well-ventilated area or with local exhaust ventilation (fume hood). |
The Core Directive: Prohibited Disposal Methods
Under no circumstances should 2-Bromo-5-chloro-4-hydroxypyridine or its waste be disposed of via the sanitary sewer system or in general laboratory trash.[4] Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Step-by-Step Disposal Protocol
The recommended disposal method for 2-Bromo-5-chloro-4-hydroxypyridine is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[4]
3.1. Waste Segregation and Collection
-
Designated Waste Container: All waste containing 2-Bromo-5-chloro-4-hydroxypyridine, including residual amounts, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in a designated, properly labeled, and leak-proof hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Bromo-5-chloro-4-hydroxypyridine," and the appropriate hazard pictograms (presumed to be 'Harmful' and 'Irritant').
3.2. Storage of Hazardous Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Incompatible Materials: Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent any potential chemical reactions.[5]
3.3. Final Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste container by a licensed and reputable environmental waste management company.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations governing hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is critical to mitigate harm.
4.1. Spill Response
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Avoid breathing dust or vapors.[4]
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated hazardous waste container.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
4.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Bromo-5-chloro-4-hydroxypyridine.
Caption: Disposal workflow for 2-Bromo-5-chloro-4-hydroxypyridine.
By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of 2-Bromo-5-chloro-4-hydroxypyridine, ensuring a safe working environment and protecting our planet.
References
- Acros PharmaTech Limited. (2018). Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine.
- Fisher Scientific. (2025).
-
Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
Claxton, L. D., Dearfield, K. L., Spanggord, R. J., Riccio, E. S., & Mortelmans, K. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185–198. [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
Sources
Essential Safety and Handling Protocols for 2-Bromo-5-chloro-4-hydroxypyridine
A Senior Application Scientist's Guide to Safe Laboratory Operations
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Given the known properties of similar pyridine compounds, it is prudent to assume that 2-Bromo-5-chloro-4-hydroxypyridine may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. Therefore, a comprehensive PPE plan is non-negotiable.
Table 1: Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | NIOSH (US) or EN 166 (EU) approved.[6] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended.[7][8] Nitrile gloves may offer limited protection and should be changed frequently.[7][8] Always inspect gloves for damage before use. | EN 374 (EU) or equivalent.[6] | Provides a barrier against skin contact, which can be harmful.[9] |
| Body Protection | A flame-retardant and chemically impervious lab coat, fully buttoned.[7] | N/A | Protects against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 149/14387 (EU) approved.[1] | Minimizes the risk of inhaling potentially harmful vapors or dust. |
| Footwear | Closed-toe, chemical-resistant shoes. | N/A | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-Bromo-5-chloro-4-hydroxypyridine is essential to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls:
-
Ventilation: All work with 2-Bromo-5-chloro-4-hydroxypyridine must be performed in a properly functioning and certified chemical fume hood.[7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8][10][11]
-
Material Quantity: Only work with the minimum quantity of the compound required for the experiment.
-
Glove Inspection: Before use, visually inspect gloves for any signs of degradation or perforation.[6]
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Container Handling: Keep the container tightly closed when not in use.[1][3][4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][4][8]
-
Dispensing: When transferring the solid, use non-sparking tools and techniques that minimize dust formation.[6][10]
-
Work Area: Maintain a clean and organized workspace within the fume hood.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][7][10][11] Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][6][11]
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.[6]
-
Waste Disposal: Dispose of all waste, including contaminated gloves and disposable labware, in a designated and properly labeled hazardous waste container.[1][2][3]
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, prompt and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3][6] Remove contact lenses if present and easy to do so.[1][2][3] Seek immediate medical attention.[1][2][3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][6] Remove contaminated clothing and wash it before reuse.[1][11] If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3][6][11] If the person is not breathing, give artificial respiration.[2][3][6] Seek immediate medical attention.[2][3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3][6] Seek immediate medical attention.[2][3][6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 2-Bromo-5-chloro-4-hydroxypyridine and any associated waste is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Collection: All waste containing this compound, including excess material, contaminated labware, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][8]
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[6]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 2-Bromo-5-chloro-4-hydroxypyridine, from preparation to disposal.
Caption: Workflow for the safe handling of 2-Bromo-5-chloro-4-hydroxypyridine.
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
Pyridine Standard Operating Procedure. Washington State University. Retrieved from [Link]
-
3-Bromo-5-chloro-2-hydroxypyridine Safety Data Sheet. Acros PharmaTech Limited. (2018, August 20). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
